molecular formula C23H19N3O4 B11942658 BAY-364

BAY-364

Katalognummer: B11942658
Molekulargewicht: 401.4 g/mol
InChI-Schlüssel: OGFBLTYSHLJDTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BAY-364 is a useful research compound. Its molecular formula is C23H19N3O4 and its molecular weight is 401.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C23H19N3O4

Molekulargewicht

401.4 g/mol

IUPAC-Name

6-(3-hydroxypropyl)-2-(1-methyl-2-oxo-3H-benzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C23H19N3O4/c1-25-19-10-8-14(12-18(19)24-23(25)30)26-21(28)16-6-2-5-15-13(4-3-11-27)7-9-17(20(15)16)22(26)29/h2,5-10,12,27H,3-4,11H2,1H3,(H,24,30)

InChI-Schlüssel

OGFBLTYSHLJDTR-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=C(C=C2)N3C(=O)C4=C5C(=C(C=C4)CCCO)C=CC=C5C3=O)NC1=O

Herkunft des Produkts

United States

Foundational & Exploratory

The Enigmatic Mechanism of Action of BAY-364: An Analysis of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-364 is a compound that has appeared in patent literature, specifically in patent WO2020070233A1, which details substituted pyrazole (B372694) derivatives and their potential use as inhibitors of the autotaxin-lysophosphatidic acid (ATX-LPA) signaling pathway. This guide aims to provide an in-depth analysis of the potential mechanism of action of compounds like this compound based on the information available in the public domain. Due to the limited publicly accessible data on a specific compound designated "this compound," this document will focus on the broader class of compounds described in the associated patent and the well-established role of the ATX-LPA axis in physiology and disease.

The ATX-LPA Signaling Pathway: A Key Therapeutic Target

The autotaxin-lysophosphatidic acid (ATX-LPA) signaling pathway is a critical regulator of numerous physiological and pathological processes. Autotaxin (ATX), a secreted lysophospholipase D, is the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in the extracellular space. LPA, in turn, acts as a potent signaling molecule by binding to a family of G protein-coupled receptors (GPCRs), leading to the activation of downstream signaling cascades.

The ATX-LPA axis is implicated in a wide range of cellular processes, including:

  • Cell proliferation and survival

  • Migration and invasion

  • Angiogenesis

  • Inflammation and fibrosis

Dysregulation of this pathway has been linked to the pathogenesis of various diseases, making it an attractive target for therapeutic intervention.

Postulated Mechanism of Action of this compound and Related Compounds

Based on the patent literature, compounds such as those represented by the this compound series are designed as inhibitors of autotaxin. By inhibiting ATX, these compounds are expected to decrease the production of LPA, thereby attenuating the downstream signaling events mediated by LPA receptors.

The proposed mechanism of action can be visualized as follows:

bay364_mechanism_of_action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (B164491) (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes LPAR LPA Receptor (LPAR) LPA->LPAR Binds and Activates BAY364 This compound (Inhibitor) BAY364->ATX Inhibits G_protein G Protein Activation LPAR->G_protein Downstream Downstream Signaling (e.g., Rho, PI3K/Akt, MAPK) G_protein->Downstream Cellular_Response Cellular Responses (Proliferation, Migration, etc.) Downstream->Cellular_Response

Figure 1: Proposed Mechanism of Action of this compound. This diagram illustrates the inhibition of autotaxin (ATX) by this compound, leading to a reduction in lysophosphatidic acid (LPA) production and subsequent downstream signaling.

Experimental Protocols for Characterizing ATX Inhibitors

The development and characterization of autotaxin inhibitors involve a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy. While specific data for a compound named "this compound" is not publicly available, the following are standard experimental protocols used for this class of inhibitors.

In Vitro Enzyme Activity Assays

Objective: To determine the inhibitory potency of the compound against autotaxin.

Methodology: A common method is the TOX-Glo™ Tri-Reagent Assay.

  • Reagents: Recombinant human autotaxin, lysophosphatidylcholine (LPC) as the substrate, and the test compound (e.g., this compound).

  • Procedure:

    • The test compound is serially diluted and pre-incubated with recombinant ATX.

    • LPC is added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a specified time.

    • The amount of choline (B1196258) released, which is stoichiometric to LPA production, is measured using a coupled reaction that generates a luminescent signal.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Assays

Objective: To assess the functional consequence of ATX inhibition in a cellular context.

Methodology: Cell migration or proliferation assays are frequently used.

  • Cell Lines: Use cell lines known to respond to LPA, such as A2058 melanoma cells or SKOV3 ovarian cancer cells.

  • Procedure (Migration Assay - Boyden Chamber):

    • Cells are seeded in the upper chamber of a Boyden chamber in serum-free media.

    • The lower chamber contains media with LPC and the test compound.

    • Cells are allowed to migrate through a porous membrane towards the LPA gradient generated by ATX activity.

    • After a set incubation period, migrated cells on the lower surface of the membrane are fixed, stained, and counted.

  • Data Analysis: The inhibition of cell migration is quantified and compared to control conditions.

The workflow for these key experiments can be summarized as follows:

experimental_workflow cluster_invitro In Vitro Characterization cluster_incell Cell-Based Functional Assays cluster_invivo In Vivo Efficacy Studies Enzyme_Assay Enzyme Activity Assay (e.g., TOX-Glo™) Determine_IC50 Determine IC50 Enzyme_Assay->Determine_IC50 Migration_Assay Cell Migration Assay (e.g., Boyden Chamber) Determine_IC50->Migration_Assay Assess_Function Assess Functional Inhibition Migration_Assay->Assess_Function Proliferation_Assay Cell Proliferation Assay (e.g., MTT, BrdU) Proliferation_Assay->Assess_Function Disease_Model Animal Disease Model (e.g., Fibrosis, Cancer) Assess_Function->Disease_Model Evaluate_Efficacy Evaluate Therapeutic Efficacy Disease_Model->Evaluate_Efficacy

BAY-364: A Potent and Selective TAF1 Bromodomain Inhibitor for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-364, also known as BAY-299N, is a potent and selective small molecule inhibitor targeting the second bromodomain (BD2) of the TATA-box binding protein associated factor 1 (TAF1). TAF1 is the largest subunit of the transcription factor IID (TFIID) complex, a critical component of the RNA polymerase II pre-initiation complex. By binding to acetylated lysine (B10760008) residues on histones and other proteins, the bromodomains of TAF1 play a crucial role in the regulation of gene transcription. Dysregulation of TAF1 activity has been implicated in the pathogenesis of several diseases, most notably in certain types of cancer such as acute myeloid leukemia (AML). This compound serves as a valuable chemical probe for elucidating the biological functions of the TAF1 bromodomain and for exploring its therapeutic potential.

Mechanism of Action

This compound selectively binds to the acetyl-lysine binding pocket of the second bromodomain of TAF1. This competitive inhibition prevents the recruitment of TAF1 to acetylated chromatin, thereby modulating the transcription of TAF1-dependent genes. In the context of AML harboring the t(8;21) translocation, the resulting AML1-ETO fusion protein is acetylated, and TAF1's bromodomain is required to recognize this post-translational modification to facilitate the oncogenic transcriptional program of AML1-ETO. By inhibiting this interaction, this compound can disrupt the expression of downstream target genes crucial for leukemogenesis, such as c-Myc, leading to cell growth inhibition and apoptosis.[1]

Quantitative Data

The following tables summarize the reported in vitro and cellular activities of this compound (BAY-299).

Table 1: In Vitro Biochemical Activity of BAY-299

TargetAssayIC50 (nM)
TAF1 (BD2)TR-FRET8
BRPF2TR-FRET67

Data from Bouché L, et al. AACR Annual Meeting 2017; Abstract nr 980.

Table 2: Cellular Activity of BAY-299

TargetAssayIC50 (nM)
TAF1 (BD2)NanoBRET825
BRPF2NanoBRET575

Data from Bouché L, et al. AACR Annual Meeting 2017; Abstract nr 980.

Table 3: Cellular Proliferation Inhibition by this compound

Cell LineCancer TypeIC50 (µM)
Kasumi-1Acute Myeloid Leukemia1.0
CD34+Normal Hematopoietic Progenitor Cells10.4
K562Chronic Myelogenous Leukemia10.0

Data from MedchemExpress product datasheet, citing Xu Y, et al. Nat Commun. 2019.[1]

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay quantitatively measures the binding of this compound to the TAF1 bromodomain in a biochemical setting.

  • Principle: The assay is based on the transfer of energy between a donor fluorophore (e.g., Europium chelate) conjugated to the TAF1 bromodomain protein and an acceptor fluorophore (e.g., APC) conjugated to a biotinylated histone peptide ligand. Inhibition of the TAF1-ligand interaction by this compound leads to a decrease in the FRET signal.

  • Materials:

    • Recombinant TAF1 BD2 protein (e.g., human, amino acids 1519-1651)

    • Biotinylated histone H4 acetylated peptide (e.g., H4K5acK8acK12acK16ac)

    • Europium-labeled anti-tag antibody (e.g., anti-GST or anti-His)

    • Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

    • This compound (or BAY-299) serially diluted in DMSO

    • 384-well low-volume microplates

    • TR-FRET compatible plate reader

  • Method:

    • Prepare a master mix of the TAF1 BD2 protein and the Europium-labeled antibody in assay buffer and incubate for a defined period (e.g., 30 minutes) at room temperature.

    • In a 384-well plate, add a small volume (e.g., 5 µL) of the serially diluted this compound or DMSO control.

    • Add a defined volume (e.g., 5 µL) of the TAF1/antibody mix to each well.

    • Prepare a master mix of the biotinylated histone peptide and the streptavidin-acceptor conjugate and add a defined volume (e.g., 10 µL) to each well to initiate the binding reaction.

    • Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature, protected from light.

    • Read the plate on a TR-FRET plate reader, measuring the emission at the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot the results against the inhibitor concentration to determine the IC50 value.

NanoBRET™ Target Engagement Assay

This assay measures the binding of this compound to TAF1 within living cells.

  • Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged TAF1 protein (the energy donor) and a cell-permeable fluorescent tracer that binds to the TAF1 bromodomain (the energy acceptor). This compound competes with the tracer for binding to the TAF1 bromodomain, leading to a decrease in the BRET signal.

  • Materials:

    • HEK293 cells (or other suitable cell line)

    • Expression vector for NanoLuc®-TAF1 BD2 fusion protein

    • Transfection reagent

    • NanoBRET™ tracer for bromodomains

    • Opti-MEM® I Reduced Serum Medium

    • NanoBRET™ Nano-Glo® Substrate

    • This compound (or BAY-299) serially diluted in DMSO

    • White, 96- or 384-well cell culture plates

    • Luminometer capable of measuring BRET

  • Method:

    • Transfect HEK293 cells with the NanoLuc®-TAF1 BD2 expression vector and seed them into a white cell culture plate. Incubate for 24 hours.

    • On the day of the assay, prepare a working solution of the NanoBRET™ tracer in Opti-MEM®.

    • Prepare serial dilutions of this compound in Opti-MEM®.

    • To the cells, add the tracer solution and the this compound dilutions (or DMSO control).

    • Incubate the cells for a defined period (e.g., 2 hours) at 37°C in a CO2 incubator to allow for compound entry and target engagement.

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to the wells.

    • Read the plate within 10 minutes on a luminometer equipped with filters for measuring donor (e.g., 460 nm) and acceptor (e.g., 618 nm) emission.

    • Calculate the NanoBRET™ ratio (Acceptor emission / Donor emission) and plot the results against the inhibitor concentration to determine the cellular IC50 value.

Signaling Pathways and Experimental Workflows

TAF1 Bromodomain Signaling in AML

TAF1_Signaling_AML cluster_nucleus Nucleus AML1_ETO AML1-ETO Ac_Lys Acetylated Lysine p300 p300/CBP (HAT) p300->AML1_ETO Acetylation TAF1_BD2 TAF1 (BD2) Ac_Lys->TAF1_BD2 Binding TFIID TFIID Complex TAF1_BD2->TFIID Recruitment PolII RNA Pol II TFIID->PolII Recruitment Promoter Target Gene Promoter (e.g., c-Myc) PolII->Promoter Binding mRNA mRNA Promoter->mRNA Transcription Leukemogenesis Leukemogenesis (Proliferation, Survival) mRNA->Leukemogenesis Translation & Effect BAY364 This compound BAY364->TAF1_BD2 Inhibition

Caption: TAF1 bromodomain signaling in AML.

Experimental Workflow for Cellular Proliferation Assay

Cellular_Proliferation_Workflow start Start: Seed AML cells (e.g., Kasumi-1) treat Treat with serial dilutions of this compound (and DMSO control) start->treat incubate Incubate for a defined period (e.g., 72 hours) treat->incubate add_reagent Add cell viability reagent (e.g., CCK-8 or CellTiter-Glo®) incubate->add_reagent incubate2 Incubate for 1-4 hours add_reagent->incubate2 read Measure absorbance or luminescence (plate reader) incubate2->read analyze Analyze data: Normalize to control and plot dose-response curve read->analyze end End: Determine IC50 value analyze->end

Caption: Workflow for cell proliferation assay.

Conclusion

This compound is a well-characterized and selective chemical probe for the TAF1 bromodomain. Its ability to disrupt the TAF1-acetylated histone interaction provides a powerful tool for investigating the role of TAF1 in gene regulation and disease. The provided data and protocols offer a solid foundation for researchers to utilize this compound in their studies to further explore the therapeutic potential of TAF1 bromodomain inhibition.

References

The Discovery and Synthesis of BAY-364: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-364, also known as BAY-299N, is a selective inhibitor of the second bromodomain (BD2) of the TATA-box binding protein associated factor 1 (TAF1). As a member of the benzoisoquinolinedione chemical class, it has emerged from high-throughput screening and subsequent structure-activity relationship (SAR) optimization studies. While its more potent counterpart, BAY-299, is a dual inhibitor of BRPF2 and TAF1/TAF1L, this compound serves as a valuable, structurally similar negative control with moderate activity against TAF1 and inactivity against BRD1. This document provides an in-depth technical guide on the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its quantitative data.

Discovery and Rationale

The discovery of the benzoisoquinolinedione scaffold as a potent and selective inhibitor series for bromodomains, particularly BRPF2 and TAF1/TAF1L, was the result of a dedicated high-throughput screening campaign followed by intensive medicinal chemistry efforts.[1][2] The primary goal of these efforts was the development of chemical probes to elucidate the biological functions of these epigenetic reader domains. This compound was identified and characterized within this program, serving as a crucial tool for validating the on-target effects of more potent inhibitors like BAY-299 due to its structural similarity but reduced biological activity.

Chemical Synthesis

The synthesis of this compound and related benzoisoquinolinediones follows a convergent route, allowing for the facile introduction of diversity elements. The core benzoisoquinolinedione scaffold is typically assembled through a multi-step sequence.

General Synthetic Scheme

While the specific, step-by-step synthesis of this compound is detailed in the primary literature, the general approach to constructing the benzoisoquinolinedione core involves the condensation of a substituted naphthalic anhydride (B1165640) with an appropriate amine, followed by further functionalization.

Biological Activity and Quantitative Data

This compound has been characterized for its inhibitory activity against TAF1 and its effects on various cancer cell lines. The following tables summarize the key quantitative data.

Cell Line IC50 (µM) Reference
Kasumi-11.0[3][4]
CD34+10.4[3][4]
K56210.0[3][4]

Table 1: Cellular Inhibitory Activity of this compound

Target Activity Concentration (µM) Reference
TAF1 (BD2)Moderate Inhibition3
BRD1Inactive-

Table 2: Biochemical Activity of this compound

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the inhibition of the second bromodomain of TAF1. TAF1 is a large, multi-domain protein and a critical component of the general transcription factor TFIID. The bromodomains of TAF1 are responsible for recognizing and binding to acetylated lysine (B10760008) residues on histones and other proteins, a key mechanism in the epigenetic regulation of gene expression. By competitively binding to the acetyl-lysine binding pocket of TAF1 BD2, this compound disrupts this interaction, leading to downstream effects on gene transcription.

In the context of certain cancers, such as acute myeloid leukemia (AML), TAF1 has been shown to play a critical role in leukemogenesis. Inhibition of TAF1 can lead to a decrease in the expression of oncogenes like MYC and ID1.[3]

TAF1_Signaling_Pathway cluster_nucleus Nucleus Acetylated_Histones Acetylated Histones TAF1_BD2 TAF1 (BD2) Acetylated_Histones->TAF1_BD2 recognizes TFIID TFIID Complex TAF1_BD2->TFIID recruits RNA_Pol_II RNA Polymerase II TFIID->RNA_Pol_II positions Gene_Transcription Gene Transcription (e.g., MYC, ID1) RNA_Pol_II->Gene_Transcription initiates BAY364 This compound BAY364->TAF1_BD2 inhibits

Caption: TAF1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

TAF1 Bromodomain (BD2) Inhibition Assay (NanoBRET™ Target Engagement)

This protocol describes a method to quantify the intracellular binding of this compound to TAF1 BD2 in live cells.

Materials:

  • HEK293 cells

  • Plasmid encoding TAF1 BD2 fused to NanoLuc® luciferase

  • NanoBRET™ fluorescent tracer specific for TAF1 BD2

  • Opti-MEM™ I Reduced Serum Medium

  • 96-well white, flat-bottom plates

  • BRET-capable plate reader

Procedure:

  • Cell Seeding: Seed HEK293 cells in 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of growth medium and incubate overnight.

  • Transfection: Transfect the cells with the TAF1 BD2-NanoLuc® fusion plasmid according to the manufacturer's protocol.

  • Compound Preparation: Prepare a serial dilution of this compound in Opti-MEM™.

  • Tracer Preparation: Prepare the NanoBRET™ tracer at the desired concentration in Opti-MEM™.

  • Treatment: Add the this compound dilutions and the tracer to the cells.

  • Incubation: Incubate the plate at 37°C and 5% CO₂ for 2 hours.

  • Detection: Add the NanoBRET™ substrate and read the plate on a BRET-capable plate reader, measuring both the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio and plot against the concentration of this compound to determine the IC50 value.

NanoBRET_Workflow A Seed HEK293 cells in 96-well plate B Transfect with TAF1 BD2-NanoLuc® plasmid A->B C Prepare this compound serial dilutions B->C D Add this compound and NanoBRET™ tracer to cells C->D E Incubate for 2 hours at 37°C D->E F Add NanoBRET™ substrate E->F G Read BRET signal on plate reader F->G H Calculate IC50 G->H

Caption: NanoBRET™ Target Engagement Assay Workflow.

Cell Proliferation Inhibition Assay (MTT Assay)

This protocol outlines a colorimetric assay to determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Kasumi-1, CD34+, or K562 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • 96-well clear, flat-bottom plates

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10^3 cells per well in 100 µL of culture medium.

  • Compound Treatment: Add serial dilutions of this compound (e.g., 0.1 to 100 µM) to the wells.[3] Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 3 days at 37°C and 5% CO₂.[3]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.

Cell_Proliferation_Workflow A Seed cancer cells in 96-well plate B Treat with this compound serial dilutions A->B C Incubate for 3 days B->C D Add MTT solution and incubate for 4 hours C->D E Add solubilization solution and incubate overnight D->E F Read absorbance at 570 nm E->F G Calculate % inhibition and IC50 F->G

Caption: Cell Proliferation Inhibition Assay (MTT) Workflow.

Conclusion

This compound is a well-characterized selective inhibitor of the second bromodomain of TAF1. Its discovery within the benzoisoquinolinedione series has provided the scientific community with a valuable tool for dissecting the biological roles of TAF1 in both normal physiology and disease states, particularly in cancer. The detailed protocols and quantitative data presented in this whitepaper are intended to facilitate further research into the therapeutic potential of targeting TAF1.

References

BAY-364 Target Validation Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-364, also known as BAY-299N, is a crucial chemical probe developed as a structurally similar but inactive control for the potent and selective BRPF2 and TAF1/TAF1L bromodomain inhibitor, BAY-299.[1][2] In target validation studies, the use of such negative controls is paramount to ascertain that the observed biological effects of the active probe are genuinely due to the inhibition of the intended target and not a result of off-target effects or the chemical scaffold itself. This whitepaper provides a comprehensive overview of the target validation studies involving this compound, presenting quantitative data, experimental methodologies, and logical workflows to guide researchers in its effective use.

Data Presentation

Biochemical Activity of this compound

The primary characteristic of this compound is its lack of significant inhibitory activity against the targets of its active counterpart, BAY-299, and other related bromodomains. This selectivity is essential for its function as a negative control.

Target BromodomainAssay TypeThis compound ActivityReference
BRPF2 BDAlphaScreenNo cellular effect observed[1][2]
TAF1 BD2AlphaScreenModerate activity (IC50 = 3 µM)
BRPF3 BDAlphaScreenNo activity[1][2]
BRD4 BDAlphaScreenNo activity[1][2]
BRPF1 BDNanoBRETNo cellular effect observed[1][2]
Kinase Panel (22 kinases)Not SpecifiedNo activity up to 10 µM[1][2]
Cellular Activity of this compound

In cellular assays, this compound is used to demonstrate that the phenotypic effects observed with the active probe, BAY-299, are absent, thus confirming on-target activity.

Cell LineAssay TypeThis compound EffectConcentrationReference
Kasumi-1Growth InhibitionInhibits growth (IC50 = 1.0 µM for TAF1)0.1-100 µM[3]
CD34+Growth InhibitionInhibits growth (IC50 = 10.4 µM for TAF1)0.1-100 µM[3]
K562Growth InhibitionInhibits growth (IC50 = 10.0 µM for TAF1)0.1-100 µM[3]
Kasumi-1Gene ExpressionDecreases ID1, MYC, TAF1 expressionNot Specified[3]
AE9a+Colony FormationReduces colony formation10 µM[3]
K562Cell CycleInsignificant effect2 µM[3]
MCF7Cellular Target Engagement (FRAP)No major effect on recovery t½ of tagGFP-tagged WT ATAD21 µM[4]

Experimental Protocols

Detailed experimental protocols for the use of this compound are crucial for the reproducibility of target validation studies. Below are generalized methodologies for the key assays cited.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Bromodomain Inhibition

Objective: To measure the inhibitory activity of compounds against the interaction between a bromodomain and a biotinylated histone peptide.

Methodology:

  • Reagents: Biotinylated histone peptide, GST-tagged bromodomain, Streptavidin-coated Donor beads, and anti-GST-coated Acceptor beads.

  • Procedure:

    • Add the test compound (e.g., this compound) at various concentrations to a microplate well.

    • Add the GST-tagged bromodomain and the biotinylated histone peptide.

    • Incubate to allow for binding.

    • Add the Donor and Acceptor beads.

    • Incubate in the dark.

  • Detection: Excite the Donor beads at 680 nm. If the bromodomain-histone interaction is not inhibited, the beads are in close proximity, leading to a singlet oxygen transfer and light emission from the Acceptor beads at 520-620 nm. The signal is inversely proportional to the inhibitory activity of the compound.

NanoBRET (Bioluminescence Resonance Energy Transfer) Cellular Target Engagement Assay

Objective: To quantify the engagement of a compound with its target protein within living cells.

Methodology:

  • Cell Line Preparation: Use a cell line stably expressing the target bromodomain fused to NanoLuc® luciferase and a fluorescently labeled tracer that binds to the same bromodomain.

  • Procedure:

    • Plate the cells in a microplate.

    • Add the test compound (e.g., this compound) at various concentrations.

    • Add the fluorescently labeled tracer.

    • Incubate to allow for competitive binding.

  • Detection: Add the NanoBRET™ Nano-Glo® Substrate. Measure both the donor (luciferase) emission and the acceptor (tracer) emission. The BRET ratio is calculated, which is inversely proportional to the target engagement of the test compound.

Cellular Growth Inhibition Assay

Objective: To assess the effect of a compound on cell proliferation.

Methodology:

  • Cell Plating: Seed cells (e.g., Kasumi-1, K562) in a 96-well plate at an appropriate density.

  • Compound Treatment: Add serial dilutions of the test compound (e.g., this compound).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Use a viability reagent (e.g., CellTiter-Glo®, MTT) to measure the number of viable cells.

  • Data Analysis: Plot the cell viability against the compound concentration to determine the IC50 value.

Mandatory Visualizations

Logical Workflow for Target Validation Using a Negative Control

This diagram illustrates the logical process of using an active probe (BAY-299) and its inactive control (this compound) to validate a biological target.

G cluster_0 Experimental Setup cluster_1 Observation cluster_2 Conclusion Active_Probe Active Probe (BAY-299) Biological_System Biological System (e.g., Cell Line) Active_Probe->Biological_System Inactive_Control Inactive Control (this compound) Inactive_Control->Biological_System Phenotype_A Observed Phenotype (e.g., Cell Death, Gene Expression Change) Biological_System->Phenotype_A with Active Probe No_Phenotype_B No Significant Phenotype Biological_System->No_Phenotype_B with Inactive Control Target_Validated Target Validated: Phenotype is on-target Phenotype_A->Target_Validated No_Phenotype_B->Target_Validated

Caption: Logic of using an active probe and an inactive control for target validation.

Comparative Activity Profile of BAY-299 and this compound

This diagram visually represents the differential activity of the active probe BAY-299 and its inactive control this compound against key bromodomain targets.

G cluster_0 Compounds cluster_1 Target Bromodomains BAY299 BAY-299 (Active Probe) BRPF2 BRPF2 BAY299->BRPF2 Strong Inhibition TAF1 TAF1 BAY299->TAF1 Strong Inhibition BRD4 BRD4 BAY299->BRD4 No Inhibition BAY364 This compound (Inactive Control) BAY364->BRPF2 No Inhibition BAY364->TAF1 Weak Inhibition BAY364->BRD4 No Inhibition

Caption: Differential target engagement of BAY-299 and this compound.

Conclusion

This compound serves as an indispensable tool in epigenetic drug discovery, specifically for validating the targets of the BRPF2/TAF1 inhibitor BAY-299. Its structural similarity to the active probe, combined with its demonstrated lack of significant activity against the primary targets and a broader kinase panel, provides the necessary rigor for attributing observed biological phenomena to the specific inhibition of BRPF2 and TAF1. The data and protocols outlined in this guide are intended to facilitate the robust design and interpretation of experiments aimed at validating novel epigenetic targets.

References

In Vitro Characterization of BAY-364: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-364 is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of TATA-box binding protein associated factor 1 (TAF1), a critical component of the general transcription factor IID (TFIID). TAF1 plays a central role in the initiation of RNA polymerase II-mediated transcription. By targeting the TAF1 bromodomain, this compound offers a promising avenue for modulating gene expression in various pathological contexts, particularly in cancer. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its biological activity in various cell lines, its impact on gene expression, and detailed methodologies for key experimental assays.

Quantitative Data Summary

The following tables summarize the key quantitative data for the in vitro activity of this compound.

Table 1: Cellular Activity of this compound

Cell LineAssay TypeParameterValue (µM)Reference
Kasumi-1ProliferationIC501.0[1][2]
CD34+ProliferationIC5010.4[1][2]
K562ProliferationIC5010.0[1][2]

Table 2: Effects of this compound on Cellular Processes

Cell LineTreatmentEffectReference
Kasumi-172 hoursDecreased expression of ID1, MYC, and TAF1[1][2]
AE9a+10 µM for 2 daysReduced colony formation[1][2]
K5622 µM for 48 and 72 hoursInsignificant effect on the cell cycle[1][2]

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.

Cell Proliferation Assay

This protocol is a general guideline for determining the IC50 of this compound in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., Kasumi-1, K562, CD34+)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare a serial dilution of this compound in complete medium. The final concentrations should range from 0.1 to 100 µM.[1][2]

  • Add 100 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 72 hours at 37°C.[1][2]

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure luminescence using a luminometer.

  • Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Western Blot Analysis for Gene Expression

This protocol describes how to assess the effect of this compound on the protein levels of target genes.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-ID1, anti-MYC, anti-TAF1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at the desired concentration and for the specified time (e.g., 72 hours).[1][2]

  • Lyse the cells in lysis buffer and quantify the protein concentration using the BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Colony Formation Assay

This assay evaluates the effect of this compound on the clonogenic survival and proliferation of cells.

Materials:

  • Cancer cell lines (e.g., AE9a+)

  • Complete cell culture medium

  • Soft agar (B569324) solution (e.g., 0.6% and 0.3% agar in complete medium)

  • 6-well plates

  • This compound

  • Crystal violet staining solution

Procedure:

  • Prepare a base layer of 0.6% soft agar in complete medium in each well of a 6-well plate and allow it to solidify.

  • Harvest and count the cells.

  • Resuspend the cells in 0.3% soft agar in complete medium at a low density (e.g., 500-1000 cells/well).

  • Add this compound to the cell suspension at the desired concentration (e.g., 10 µM).[1][2]

  • Plate the cell-agar mixture on top of the base layer.

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 2-3 weeks, or until colonies are visible.

  • Feed the colonies every 2-3 days with complete medium containing this compound.

  • After the incubation period, stain the colonies with crystal violet and count them.

Visualizations

TAF1 Signaling Pathway and Mechanism of this compound Action

The following diagram illustrates the role of TAF1 in gene transcription and the mechanism by which this compound inhibits this process.

TAF1_Signaling_Pathway TAF1 Signaling Pathway and this compound Inhibition cluster_nucleus Nucleus cluster_downstream Downstream Effects of Inhibition TFIID TFIID Complex Promoter Gene Promoter (with Acetylated Histones) TFIID->Promoter binds to TAF1 TAF1 TAF1->TFIID assembles TAF1->Promoter recognizes acetylated histones via Bromodomain 2 TBP TBP TBP->TFIID assembles TAFs Other TAFs TAFs->TFIID assembles RNAPII RNA Polymerase II mRNA mRNA RNAPII->mRNA initiates transcription Promoter->RNAPII recruits Decreased_Transcription Decreased Transcription of Target Genes (e.g., MYC, ID1) Reduced_Proliferation Reduced Cell Proliferation and Colony Formation BAY364 This compound BAY364->TAF1 inhibits BD2 Decreased_Transcription->Reduced_Proliferation leads to

Caption: TAF1, as part of the TFIID complex, binds to gene promoters, facilitating transcription. This compound inhibits the TAF1 bromodomain, disrupting this process and reducing cell proliferation.

Experimental Workflow for In Vitro Characterization of this compound

The following diagram outlines the typical workflow for the in vitro characterization of a TAF1 bromodomain inhibitor like this compound.

Experimental_Workflow In Vitro Characterization Workflow for this compound cluster_assays Biochemical & Cellular Assays cluster_analysis Data Analysis & Interpretation Biochemical Biochemical Assays (e.g., AlphaScreen, TR-FRET) Data_Quantification Data Quantification and Statistical Analysis Biochemical->Data_Quantification Cell_Proliferation Cell Proliferation Assays (IC50 determination) Cell_Proliferation->Data_Quantification Western_Blot Western Blot Analysis (Target gene expression) Western_Blot->Data_Quantification Colony_Formation Colony Formation Assays (Clonogenic survival) Colony_Formation->Data_Quantification Selectivity Selectivity Profiling (e.g., BROMOscan) Selectivity->Data_Quantification MOA Mechanism of Action Elucidation Data_Quantification->MOA

Caption: A typical workflow for characterizing a TAF1 inhibitor, from initial biochemical and cellular screening to data analysis and mechanism of action studies.

References

The Cellular Impact of TAF1 Inhibition by BAY-364: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TATA-Box Binding Protein Associated Factor 1 (TAF1) is a critical component of the general transcription factor IID (TFIID) complex, playing a central role in the initiation of RNA polymerase II-mediated transcription.[1][2] Its multifaceted nature, including intrinsic protein kinase and histone acetyltransferase (HAT) activities, positions it as a key regulator of gene expression.[1][2] TAF1's involvement in critical cellular processes such as cell cycle progression and its dysregulation in various cancers has made it an attractive target for therapeutic intervention.[1][3] BAY-364, also known as BAY-299, is a potent and selective inhibitor of the second bromodomain (BD2) of TAF1, offering a valuable tool to probe the cellular consequences of TAF1 inhibition.[4][5][6] This technical guide provides an in-depth overview of the cellular effects of TAF1 inhibition by this compound/BAY-299, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings on the effects of this compound/BAY-299 across various cellular assays.

Table 1: Inhibitory Potency of this compound/BAY-299

CompoundTargetAssay TypeIC50Cell Line/SystemReference
BAY-299TAF1 BD2TR-FRET8 nMBiochemical[4]
BAY-299TAF1L BD2TR-FRET106 nMBiochemical[4]
BAY-299BRPF2 BDTR-FRET67 nMBiochemical[4]
BAY-299TAF1-Histone H4 BindingNanoBRET™0.9 µMCellular[6]
BAY-299TAF1-Histone H3.3 BindingNanoBRET™1.4 µMCellular[6]
This compoundTAF1Biochemical3 µMBiochemical[5]

Table 2: Cellular Proliferation and Viability

Cell LineTreatmentAssayEndpointResultReference
MOLM-13BAY-299Cell ProliferationGI501060 nM[4]
MV4-11BAY-299Cell ProliferationGI502630 nM[4]
769-PBAY-299Cell ProliferationGI503210 nM[4]
JurkatBAY-299Cell ProliferationGI503900 nM[4]
NCI-H526BAY-299Cell ProliferationGI506860 nM[4]
CHL-1BAY-299Cell ProliferationGI507400 nM[4]
5637BAY-299Cell ProliferationGI507980 nM[4]
MV4-114 µM BAY-299 (48h)EdU Incorporation% of EdU positive cellsSignificantly decreased[1]
NB44 µM BAY-299 (48h)EdU Incorporation% of EdU positive cellsSignificantly decreased[1]

Table 3: Induction of Cell Death

Cell LineTreatmentAssayObservationReference
MV4-114 µM BAY-299 (48h)Flow Cytometry (Annexin V/PI)Increased total cell death[1]
NB44 µM BAY-299 (48h)Flow Cytometry (Annexin V/PI)Increased total cell death[1]
MV4-114 µM BAY-299 (48h)Western BlotIncreased cleavage of PARP, Caspase 9, and Caspase 3[1]

Table 4: Gene Expression Changes in AML Cell Lines (MV4-11 and NB4) after BAY-299 Treatment

GeneFunctionEffect of BAY-299Reference
CDKN1A (p21)Cell Cycle InhibitorUpregulated[1]
CDKN2B (p15)Cell Cycle InhibitorUpregulated[1]
Caspase 1PyroptosisSignificantly elevated[1]
Caspase 4PyroptosisSignificantly elevated[1]
GSDMBPyroptosisSignificantly elevated[1]
GSDMCPyroptosisSignificantly elevated[1]
GSDMEPyroptosisSignificantly elevated[1]

Table 5: Effects in Triple-Negative Breast Cancer (TNBC)

Cell LineTreatmentEffectConsequenceReference
Subset of TNBC cell linesBAY-299Induction of endogenous retrovirus (ERV) expression and double-stranded RNA (dsRNA) formationActivation of interferon responses and cell growth suppression[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability/Proliferation Assay (CCK-8)

This protocol is adapted from the methodology used to assess the effect of BAY-299 on AML cell proliferation.[1]

Objective: To quantify the number of viable cells in a culture after treatment with this compound/BAY-299.

Materials:

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

  • Cell line of interest (e.g., MV4-11, NB4)

  • Complete culture medium

  • This compound/BAY-299 stock solution (dissolved in DMSO)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Prepare serial dilutions of this compound/BAY-299 in complete culture medium. Add 10 µL of the diluted compound to the respective wells. For the vehicle control, add 10 µL of medium with the corresponding concentration of DMSO.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72, 96 hours).[1]

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[1]

  • Final Incubation: Incubate the plate for 2 hours at 37°C.[1]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[1] The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol is based on the methods used to detect BAY-299-induced cell death in AML cells.[1]

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Flow cytometer

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate Buffered Saline (PBS)

  • Cell line of interest

  • This compound/BAY-299

Procedure:

  • Cell Treatment: Seed and treat cells with this compound/BAY-299 at the desired concentrations and for the specified duration (e.g., 4 µM for 48 hours).[1] Include an untreated or vehicle-treated control.

  • Cell Harvesting: Collect the cells by centrifugation.

  • Washing: Wash the cells with cold PBS.[1]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 20 minutes at room temperature in the dark.[1]

  • Analysis: Analyze the samples using a flow cytometer.[1] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (EdU Incorporation Assay)

This protocol is for assessing the effect of BAY-299 on DNA synthesis, a marker of cell proliferation.[1]

Objective: To measure the percentage of cells in the S-phase of the cell cycle.

Materials:

  • EdU (5-ethynyl-2'-deoxyuridine) incorporation assay kit

  • Flow cytometer

  • Cell line of interest

  • This compound/BAY-299

Procedure:

  • Cell Treatment: Treat cells with this compound/BAY-299 as required.

  • EdU Labeling: Add EdU to the cell culture and incubate to allow for its incorporation into newly synthesized DNA.

  • Fixation and Permeabilization: Harvest the cells and fix and permeabilize them according to the kit manufacturer's instructions.

  • Click-iT® Reaction: Perform the Click-iT® reaction to conjugate a fluorescent azide (B81097) to the incorporated EdU.

  • DNA Staining: Stain the total DNA content with a suitable dye (e.g., PI or DAPI).

  • Analysis: Analyze the cells by flow cytometry. The intensity of the EdU-conjugated fluorophore indicates the level of DNA synthesis, while the total DNA stain allows for the identification of cells in G0/G1, S, and G2/M phases.

Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)

This protocol is for quantifying the changes in mRNA levels of target genes upon treatment with BAY-299.[1]

Objective: To measure the relative expression of specific genes.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR instrument

  • SYBR Green or TaqMan master mix

  • Gene-specific primers (e.g., for CDKN1A, GSDME)

  • Housekeeping gene primers (e.g., GAPDH, ACTB)

Procedure:

  • Cell Treatment and RNA Extraction: Treat cells with this compound/BAY-299. After the treatment period, harvest the cells and extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, gene-specific primers, and qPCR master mix.

  • qPCR Run: Perform the qPCR reaction in a real-time PCR system. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the amplification data. The relative gene expression can be calculated using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene.

Signaling Pathways and Mechanisms of Action

TAF1 Inhibition and Transcriptional Regulation

TAF1's bromodomains are "readers" of epigenetic marks, specifically recognizing acetylated lysine (B10760008) residues on histones. This interaction is crucial for the recruitment of the TFIID complex to promoters, thereby initiating gene transcription. By competitively binding to the second bromodomain of TAF1, this compound/BAY-299 disrupts this interaction, leading to altered gene expression.

TAF1_Inhibition_Mechanism cluster_0 Normal Transcription Initiation cluster_1 TAF1 Inhibition by this compound Histone Acetylated Histone TAF1_BD2 TAF1 Bromodomain 2 Histone->TAF1_BD2 recognizes TFIID TFIID Complex TAF1_BD2->TFIID recruits Promoter Gene Promoter TFIID->Promoter binds to Transcription Gene Transcription Promoter->Transcription initiates BAY364 This compound TAF1_BD2_inhibited TAF1 Bromodomain 2 BAY364->TAF1_BD2_inhibited binds to & inhibits TFIID_inhibited TFIID Complex TAF1_BD2_inhibited->TFIID_inhibited recruitment disrupted Promoter_inhibited Gene Promoter TFIID_inhibited->Promoter_inhibited No_Transcription Transcription Blocked Promoter_inhibited->No_Transcription

Caption: Mechanism of TAF1 inhibition by this compound.

Downstream Cellular Effects of TAF1 Inhibition

The inhibition of TAF1's bromodomain by this compound/BAY-299 triggers distinct downstream signaling cascades, leading to various cellular outcomes depending on the cellular context.

Downstream_Effects_of_TAF1_Inhibition cluster_AML In Acute Myeloid Leukemia (AML) cluster_TNBC In Triple-Negative Breast Cancer (TNBC) TAF1_inhibition TAF1 Bromodomain Inhibition (this compound) Caspase_activation Caspase 3/9 Cleavage TAF1_inhibition->Caspase_activation GSDM_expression ↑ GSDM Expression TAF1_inhibition->GSDM_expression p21_p15_expression ↑ p21/p15 Expression TAF1_inhibition->p21_p15_expression ERV_dsRNA ↑ ERV Expression & dsRNA Formation TAF1_inhibition->ERV_dsRNA Apoptosis Apoptosis Pyroptosis Pyroptosis CellCycleArrest Cell Cycle Arrest Caspase_activation->Apoptosis GSDM_expression->Pyroptosis p21_p15_expression->CellCycleArrest Interferon_response Interferon Response ERV_dsRNA->Interferon_response Growth_suppression Growth Suppression Interferon_response->Growth_suppression

Caption: Downstream cellular effects of TAF1 inhibition.

Experimental Workflow for Assessing Cellular Effects

A typical experimental workflow to characterize the cellular effects of a TAF1 inhibitor like this compound/BAY-299 is outlined below.

Experimental_Workflow cluster_assays Cellular Assays start Start: Cell Culture treatment Treatment with this compound/ Vehicle Control start->treatment viability Cell Viability (CCK-8) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (EdU Incorporation) treatment->cell_cycle gene_expression Gene Expression (qRT-PCR) treatment->gene_expression analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis cell_cycle->analysis gene_expression->analysis

Caption: Experimental workflow for inhibitor characterization.

Conclusion

Inhibition of the TAF1 bromodomain by this compound/BAY-299 has profound and context-dependent effects on cancer cells. In AML, it potently induces multiple forms of cell death, including apoptosis and pyroptosis, and halts cell cycle progression.[1] In TNBC, it triggers an anti-viral mimicry response, leading to growth suppression.[2] These findings underscore the therapeutic potential of targeting TAF1 in various malignancies. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the role of TAF1 in cellular processes and for those involved in the development of novel epigenetic therapies. Further exploration into the nuanced mechanisms of TAF1 inhibition will undoubtedly pave the way for innovative cancer treatments.

References

The Epigenetic Modulator BAY-364: A Technical Overview of its Impact on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-364 (also known as BAY-299) is a potent and selective small molecule inhibitor of the second bromodomain of TATA-box binding protein associated factor 1 (TAF1). As a key component of the TFIID transcription initiation complex, TAF1 plays a crucial role in regulating gene expression. This technical guide provides an in-depth analysis of the effects of this compound on gene expression, with a focus on its application in cancer research, particularly in acute myeloid leukemia (AML). This document summarizes key findings on this compound's mechanism of action, its impact on specific gene targets, and the signaling pathways it modulates. Detailed experimental protocols for assays used to elucidate these effects are also provided, alongside visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound and its Target, TAF1

This compound is a chemical probe that specifically targets the second bromodomain of TAF1, a large, multi-domain protein that is a critical component of the general transcription factor IID (TFIID) complex. The bromodomain of TAF1 is responsible for recognizing and binding to acetylated lysine (B10760008) residues on histones and other proteins, a key mechanism in epigenetic regulation of gene transcription. By inhibiting this interaction, this compound can modulate the expression of genes that are dependent on TAF1 activity.

TAF1 itself is a multifaceted protein with roles in transcription initiation, cell cycle progression, and apoptosis. Its dysregulation has been implicated in various cancers, making it an attractive therapeutic target. In the context of acute myeloid leukemia (AML), particularly subtypes driven by the AML1-ETO fusion protein, TAF1 has been shown to be a critical factor in leukemogenesis.

Mechanism of Action of this compound

This compound's primary mechanism of action is the competitive inhibition of the TAF1 bromodomain. This prevents the recruitment of the TFIID complex to the promoters of specific genes, thereby altering their transcriptional activity. Research has shown that this compound is particularly effective in repressing the expression of genes that are highly dependent on TAF1 for their transcription, such as those with high levels of histone acetylation at their promoters.

In AML cells expressing the AML1-ETO fusion protein, TAF1 plays a crucial role in activating the expression of genes that drive leukemogenesis. This compound has been shown to repress the expression of these AML1-ETO-upregulated genes, highlighting its potential as a targeted therapy.

Effects of this compound on Gene Expression: Quantitative Data

Treatment of cancer cells with this compound leads to significant changes in the expression of genes involved in key cellular processes, including cell cycle control and programmed cell death. The following tables summarize the quantitative data on gene expression changes observed in acute myeloid leukemia (AML) cell lines following treatment with this compound (BAY-299).

Table 1: Upregulation of Cell Cycle Inhibitor and Pyroptosis-Related Genes in AML Cells Treated with BAY-299

Gene SymbolGene NameCellular ProcessFold Change (mRNA level)Cell Line
CDKN1A Cyclin Dependent Kinase Inhibitor 1ACell Cycle InhibitionSignificantly IncreasedMV4-11
CDKN2B Cyclin Dependent Kinase Inhibitor 2BCell Cycle InhibitionSignificantly IncreasedMV4-11
CASP1 Caspase 1PyroptosisSignificantly IncreasedMV4-11
CASP4 Caspase 4PyroptosisSignificantly IncreasedMV4-11
GSDMB Gasdermin BPyroptosisSignificantly IncreasedMV4-11
GSDMC Gasdermin CPyroptosisSignificantly IncreasedMV4-11
GSDME Gasdermin EPyroptosisSignificantly IncreasedMV4-11

Data is derived from qRT-PCR analysis of MV4-11 AML cells treated with BAY-299. "Significantly Increased" indicates a statistically significant upregulation as reported in the source literature, though precise fold-change values were not consistently provided in a tabular format.

Table 2: Downregulation of Pro-Leukemic Genes in Kasumi-1 Cells

Gene(s)DescriptionEffect of this compound
ID1 Inhibitor of DNA binding 1Decreased expression
MYC MYC proto-oncogeneDecreased expression
TAF1 TATA-box binding protein associated factor 1Decreased expression

This data is based on findings in Kasumi-1 cells treated with this compound for 72 hours.

Signaling Pathways Modulated by this compound

The inhibition of TAF1 by this compound has downstream consequences on several critical signaling pathways. The primary pathway affected is the core transcriptional machinery. Furthermore, the observed changes in gene expression suggest modulation of pathways related to cell cycle control and apoptosis/pyroptosis.

TAF1_Inhibition_Pathway cluster_0 This compound Action cluster_1 Epigenetic Regulation cluster_2 Transcription Initiation cluster_3 Downstream Effects This compound This compound TAF1_BD2 TAF1 Bromodomain 2 This compound->TAF1_BD2 Inhibits TFIID TFIID Complex TAF1_BD2->TFIID Part of Acetylated_Histones Acetylated Histones Acetylated_Histones->TAF1_BD2 Binds to Promoter Gene Promoter TFIID->Promoter Binds to Transcription Gene Transcription Promoter->Transcription Initiates Cell_Cycle_Inhibitors Upregulation of CDKN1A, CDKN2B Transcription->Cell_Cycle_Inhibitors Pyroptosis_Genes Upregulation of Caspases, Gasdermins Transcription->Pyroptosis_Genes Oncogenes Downregulation of MYC, ID1 Transcription->Oncogenes

Mechanism of this compound action on gene expression.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature regarding the effects of this compound on gene expression.

Cell Culture and Treatment
  • Cell Lines:

    • Kasumi-1: Human acute myeloid leukemia cell line with the t(8;21) translocation.

    • MV4-11: Human acute myeloid leukemia cell line.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound/BAY-299 Treatment:

    • Prepare a stock solution of this compound/BAY-299 in dimethyl sulfoxide (B87167) (DMSO).

    • Seed cells at a density of 2 x 10^5 cells/mL in fresh culture medium.

    • Add the desired final concentration of this compound/BAY-299 (e.g., 2 µM or 4 µM) or an equivalent volume of DMSO (vehicle control) to the cell cultures.

    • Incubate the cells for the specified duration (e.g., 48 or 72 hours) before harvesting for downstream analysis.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the mRNA levels of specific genes.

  • RNA Extraction:

    • Harvest treated and control cells by centrifugation.

    • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

    • Extract total RNA using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

  • qRT-PCR Reaction:

    • Prepare the qRT-PCR reaction mixture containing:

      • cDNA template

      • Forward and reverse primers for the gene of interest (e.g., CDKN1A, GSDME) and a housekeeping gene (e.g., GAPDH)

      • SYBR Green or other fluorescent qPCR master mix

    • Perform the qPCR reaction in a real-time PCR detection system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the relative fold change in gene expression using the 2^-ΔΔCt method.

qRTPCR_Workflow Cell_Culture 1. Cell Culture and This compound Treatment RNA_Extraction 2. Total RNA Extraction Cell_Culture->RNA_Extraction cDNA_Synthesis 3. Reverse Transcription (RNA to cDNA) RNA_Extraction->cDNA_Synthesis qPCR 4. Quantitative PCR with SYBR Green cDNA_Synthesis->qPCR Data_Analysis 5. Data Analysis (2^-ΔΔCt Method) qPCR->Data_Analysis

Experimental workflow for qRT-PCR analysis.

Conclusion

This compound is a valuable chemical probe for studying the role of the TAF1 bromodomain in gene regulation. Its demonstrated ability to modulate the expression of genes critical for cancer cell survival and proliferation, particularly in the context of AML, underscores the therapeutic potential of targeting TAF1. The upregulation of cell cycle inhibitors and components of the pyroptotic cell death pathway, coupled with the downregulation of key oncogenes like MYC and ID1, provides a mechanistic basis for the anti-cancer effects of this compound. Further research, including comprehensive transcriptomic and proteomic analyses, will continue to elucidate the full spectrum of this compound's effects and inform its potential clinical development.

Preliminary Studies of TAF1 Inhibition in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary preclinical studies involving the TAF1 (TATA-Box Binding Protein Associated Factor 1) inhibitor BAY-299 and its inactive analog, BAY-364, in various cancer cell lines. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the associated signaling pathways and workflows.

Introduction to TAF1 and its Inhibition in Cancer

The TATA-Box Binding Protein Associated Factor 1 (TAF1) is a critical component of the TFIID transcription factor complex, playing a pivotal role in the initiation of gene transcription by RNA polymerase II.[1] TAF1 possesses a bromodomain, which recognizes and binds to acetylated lysine (B10760008) residues on histones, a key mechanism in chromatin remodeling and gene regulation.[2] Dysregulation of TAF1 has been implicated in the progression of various cancers, making it a promising therapeutic target.

BAY-299 is a potent and selective dual inhibitor of the BRPF2 and TAF1 bromodomains.[3] Its structurally similar analog, this compound, is inactive against BRPF1 and has significantly weaker activity against TAF1, serving as a valuable negative control in experiments.[4] The primary mechanism of action of TAF1 inhibitors like BAY-299 is the disruption of the TFIID complex's ability to initiate the transcription of genes essential for cancer cell proliferation and survival.[2]

Quantitative Data on the Effects of TAF1 Inhibition

The following tables summarize the quantitative data from preliminary studies on this compound and BAY-299 in various cancer cell lines.

Table 1: Inhibitory Concentration (IC50) of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
Kasumi-1Acute Myeloid Leukemia (AML)1.0
CD34+Hematopoietic Stem Cells10.4
K562Chronic Myelogenous Leukemia10.0

Table 2: Inhibitory Concentration (IC50) and Growth Inhibition (GI50) of BAY-299 in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)GI50 (nM)
MOLM-13Acute Myeloid Leukemia (AML)-1060
MV4-11Acute Myeloid Leukemia (AML)-2630
769-PRenal Cell Carcinoma-3210
JurkatT-cell Leukemia-3900
NCI-H526Small Cell Lung Cancer-6860
CHL-1Melanoma-7400
5637Bladder Cancer-7980
BRPF2 BD(Biochemical Assay)67-
TAF1 BD2(Biochemical Assay)8-
TAF1L BD2(Biochemical Assay)106-

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. GI50 values represent the concentration that causes 50% inhibition of cell growth.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key biological pathways and experimental procedures.

TAF1 Signaling Pathway in Transcriptional Regulation

TAF1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_tfiid TFIID Complex cluster_downstream Downstream Effects Growth_Factors Growth Factors & Other Signals Signal_Transduction Signal Transduction (e.g., MAPK, PI3K pathways) Transcription_Factors Transcription Factors (e.g., MYC, p53) Signal_Transduction->Transcription_Factors TAF1 TAF1 Transcription_Factors->TAF1 TBP TBP TAF1->TBP Other_TAFs Other TAFs TAF1->Other_TAFs RNA_Polymerase_II RNA Polymerase II TBP->RNA_Polymerase_II Other_TAFs->RNA_Polymerase_II Histone_Acetylation Histone Acetylation Histone_Acetylation->TAF1 recruits TAF1 via bromodomain BAY299 BAY-299 BAY299->TAF1 inhibits bromodomain Gene_Transcription Gene Transcription RNA_Polymerase_II->Gene_Transcription Proliferation_Genes Proliferation & Survival Genes (e.g., Cyclins, Bcl-2) Gene_Transcription->Proliferation_Genes Cell_Proliferation Cancer Cell Proliferation & Survival Proliferation_Genes->Cell_Proliferation

TAF1 signaling in transcriptional regulation and its inhibition by BAY-299.
Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed cancer cells in 96-well plate Incubate_24h Incubate for 24h Add_BAY299 Add BAY-299 (or this compound) at various concentrations Incubate_24h->Add_BAY299 Incubate_Treatment Incubate for 24-96h Add_BAY299->Incubate_Treatment Add_Reagent Add Cell Viability Reagent (e.g., CCK-8, MTT) Incubate_Treatment->Add_Reagent Incubate_Assay Incubate for 1-4h Add_Reagent->Incubate_Assay Measure_Absorbance Measure absorbance with microplate reader Incubate_Assay->Measure_Absorbance Calculate_Viability Calculate % cell viability and determine IC50/GI50 Measure_Absorbance->Calculate_Viability

A generalized workflow for determining cell viability upon TAF1 inhibitor treatment.
Logical Relationship of BAY-299 and this compound

BAY_Compounds_Relationship BAY299 BAY-299 Active_Compound Active Compound BAY299->Active_Compound BAY364 This compound Negative_Control Negative Control BAY364->Negative_Control TAF1_Inhibitor TAF1_Inhibitor TAF1_Inhibitor->BAY364 is a weak analog of

References

The Structural Basis of BAY-364 and TAF1 Bromodomain Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the structural and biophysical interactions between the potent inhibitor BAY-364 (also known as BAY-299) and the tandem bromodomains of TATA-box binding protein associated factor 1 (TAF1). TAF1, a critical component of the general transcription factor TFIID, is a key regulator of gene expression, and its bromodomains are attractive targets for therapeutic intervention in oncology and other diseases. This document summarizes the current understanding of the this compound/TAF1 interaction, presenting quantitative binding data, detailed experimental methodologies for its characterization, and visualizations of the associated molecular pathways and experimental workflows. While a high-resolution co-crystal structure remains to be elucidated, this guide consolidates available structural data, including small-angle X-ray scattering (SAXS), to provide insights into the conformational changes induced by this compound binding.

Introduction to TAF1 and the Role of its Bromodomains

TAF1 is the largest subunit of the transcription factor II D (TFIID) complex, a cornerstone of the RNA polymerase II preinitiation complex.[1] TFIID is essential for the initiation of transcription for a vast number of genes.[1] TAF1 possesses multiple functional domains, including a kinase domain, a histone acetyltransferase (HAT) domain, and a distinctive tandem bromodomain (comprising BD1 and BD2).[1] These bromodomains are "reader" modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins, thereby tethering the TFIID complex to specific chromatin regions and facilitating transcriptional activation. Given their crucial role in gene regulation, the bromodomains of TAF1 have emerged as a compelling target for the development of small molecule inhibitors.

This compound: A Potent TAF1 Bromodomain Inhibitor

This compound is a potent and selective small molecule inhibitor targeting the bromodomains of TAF1. Its interaction with TAF1 disrupts the recognition of acetylated histones, leading to downstream effects on gene transcription and cellular function.

Quantitative Binding and Activity Data

The following tables summarize the reported quantitative data for the interaction of this compound (BAY-299) with TAF1.

Parameter Value Assay Conditions/Cell Line Reference
IC50 8-13 nMBiochemical assay vs. TAF1 bromodomains[2]
IC50 1.0 µMKasumi-1 cells[3]
IC50 10.4 µMCD34+ cells[3]
IC50 10.0 µMK562 cells[3]
Binding Affinity (Kd) Value Method Reference
TAF1 (BD1+BD2) ≤ 10 nMBiochemical Assays[4]

Structural Insights into the this compound/TAF1 Interaction

To date, a high-resolution crystal structure or cryo-electron microscopy (cryo-EM) structure of this compound in complex with the TAF1 tandem bromodomain has not been publicly released. However, structural studies of the TAF1 tandem bromodomain with other ligands and low-resolution structural data for the this compound complex provide valuable insights.

Small-Angle X-ray Scattering (SAXS) Analysis

SAXS is a powerful technique for studying the overall shape and conformational changes of macromolecules in solution. SAXS data has been collected for the TAF1 tandem bromodomain in complex with BAY-299 (this compound), providing insights into the solution structure of the complex.[1] This data can reveal inhibitor-induced conformational changes, such as "open" versus "closed" states of the tandem bromodomains.[1]

Experimental Protocols for Studying the this compound/TAF1 Interaction

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and the TAF1 bromodomains.

Protein Expression and Purification of TAF1 Tandem Bromodomain

A construct of the human TAF1 tandem bromodomain (e.g., amino acids 1400-1651) is typically expressed in E. coli as a fusion protein with a purification tag, such as a hexahistidine (His) or Glutathione S-transferase (GST) tag.

G cluster_expression Expression cluster_purification Purification transform Transformation of E. coli (e.g., BL21(DE3)) with TAF1 expression vector culture Culture growth to mid-log phase (OD600 ~0.6-0.8) transform->culture induction Induction of protein expression (e.g., with IPTG) at low temperature (e.g., 16-18°C) overnight culture->induction harvest Cell harvesting by centrifugation induction->harvest lysis Cell lysis by sonication or high-pressure homogenization in lysis buffer harvest->lysis clarification Clarification of lysate by high-speed centrifugation lysis->clarification affinity Affinity Chromatography (e.g., Ni-NTA for His-tag, Glutathione for GST-tag) clarification->affinity cleavage Optional: Tag cleavage with a specific protease (e.g., TEV, PreScission) affinity->cleavage ion_exchange Ion-Exchange Chromatography for further purification cleavage->ion_exchange sec Size-Exclusion Chromatography (Gel Filtration) for final polishing and buffer exchange ion_exchange->sec

Caption: Principle of a TR-FRET assay for screening TAF1 bromodomain inhibitors.

Protocol Outline:

  • A reaction mixture is prepared containing Europium-labeled TAF1 bromodomain (donor), a dye-labeled acetylated histone peptide (acceptor), and the test compound (e.g., this compound).

  • The mixture is incubated to allow binding to reach equilibrium.

  • The fluorescence is measured at two wavelengths (donor and acceptor emission) after a time delay to reduce background fluorescence.

  • The ratio of acceptor to donor emission is calculated. A decrease in this ratio indicates inhibition of the TAF1-peptide interaction.

AlphaScreen Assay

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another proximity-based assay suitable for high-throughput screening. [5][6] AlphaScreen Assay Principle for TAF1 Inhibition

G cluster_binding Binding (No Inhibitor) cluster_inhibition Inhibition Donor_Bead Streptavidin-Coated Donor Bead Biotin_Ligand Biotinylated Ligand Donor_Bead->Biotin_Ligand Singlet_Oxygen Singlet Oxygen Transfer Donor_Bead->Singlet_Oxygen Acceptor_Bead GST-Antibody Coated Acceptor Bead Light_Emission Light Emission (520-620 nm) Acceptor_Bead->Light_Emission GST_TAF1 GST-TAF1 Biotin_Ligand->GST_TAF1 Binds GST_TAF1->Acceptor_Bead Singlet_Oxygen->Acceptor_Bead Donor_Bead_inhibited Streptavidin-Coated Donor Bead Biotin_Ligand_inhibited Biotinylated Ligand Donor_Bead_inhibited->Biotin_Ligand_inhibited Acceptor_Bead_inhibited GST-Antibody Coated Acceptor Bead No_Signal No Light Emission Acceptor_Bead_inhibited->No_Signal GST_TAF1_inhibited GST-TAF1 GST_TAF1_inhibited->No_Signal BAY364 This compound BAY364->GST_TAF1_inhibited Binds

Caption: Principle of an AlphaScreen assay for screening TAF1 bromodomain inhibitors.

Protocol Outline:

  • GST-tagged TAF1 bromodomain is incubated with a biotinylated acetylated histone peptide and the test compound.

  • Glutathione-coated acceptor beads and streptavidin-coated donor beads are added.

  • Upon excitation at 680 nm, the donor bead generates singlet oxygen. If the beads are in close proximity due to the TAF1-peptide interaction, the singlet oxygen excites the acceptor bead, which then emits light at 520-620 nm.

  • In the presence of an inhibitor like this compound, the interaction is disrupted, the beads are not in proximity, and the signal is reduced.

X-ray Crystallography

While a co-crystal structure with this compound is not yet available, the general protocol for obtaining a structure of the TAF1 tandem bromodomain with an inhibitor would be as follows:

Crystallography Workflow

G Protein_Prep Purified and concentrated TAF1 tandem bromodomain Inhibitor_Incubation Incubation with excess inhibitor (e.g., this compound) Protein_Prep->Inhibitor_Incubation Crystal_Screening High-throughput screening of crystallization conditions (e.g., vapor diffusion) Inhibitor_Incubation->Crystal_Screening Crystal_Optimization Optimization of lead crystallization conditions Crystal_Screening->Crystal_Optimization Crystal_Harvesting Harvesting and cryo-protection of crystals Crystal_Optimization->Crystal_Harvesting Data_Collection X-ray diffraction data collection at a synchrotron source Crystal_Harvesting->Data_Collection Structure_Solution Structure solution (e.g., by molecular replacement) and refinement Data_Collection->Structure_Solution

Caption: General workflow for X-ray crystallography of the TAF1-inhibitor complex.

Cryo-Electron Microscopy (Cryo-EM)

For larger complexes involving TAF1, such as the entire TFIID complex, cryo-EM would be the structural method of choice.

Cryo-EM Workflow

G Complex_Formation Formation of TAF1-containing complex with this compound Grid_Preparation Application of the sample to an EM grid and plunge-freezing in liquid ethane (B1197151) (vitrification) Complex_Formation->Grid_Preparation Microscopy Data collection on a transmission electron microscope with a direct electron detector Grid_Preparation->Microscopy Image_Processing Particle picking, 2D classification, and 3D reconstruction Microscopy->Image_Processing Model_Building Atomic model building into the cryo-EM density map Image_Processing->Model_Building

Caption: General workflow for cryo-EM analysis of a TAF1-inhibitor complex.

Signaling Pathway Implication

Inhibition of the TAF1 bromodomain by this compound has downstream consequences on transcriptional regulation. One important pathway influenced by TAF1 is the p53 tumor suppressor pathway. [1] TAF1's Role in Transcriptional Regulation and p53 Pathway

G cluster_transcription General Transcription cluster_inhibition Inhibition by this compound cluster_p53 p53 Pathway TFIID TFIID Complex Promoter Gene Promoter TFIID->Promoter binds to TAF1 TAF1 TAF1->TFIID is part of Acetylated_Histones Acetylated Histones Acetylated_Histones->TAF1 recognized by Bromodomains Transcription Gene Transcription Promoter->Transcription BAY364 This compound TAF1_inhibited TAF1 BAY364->TAF1_inhibited inhibits Bromodomains Transcription_blocked Altered Gene Transcription TAF1_inhibited->Transcription_blocked p53_regulation p53-dependent Gene Expression Transcription_blocked->p53_regulation affects p53 p53 p53->p53_regulation TAF1_p53 TAF1 TAF1_p53->p53 regulates

Caption: Simplified diagram of TAF1's role in transcription and its inhibition by this compound, with implications for the p53 pathway.

Conclusion

This compound is a potent inhibitor of the TAF1 tandem bromodomain, with significant implications for cancer therapy and other diseases driven by transcriptional dysregulation. While high-resolution structural data of the direct interaction is still forthcoming, a wealth of biophysical and biochemical data, along with analogous structural information, provides a strong foundation for understanding its mechanism of action. The experimental protocols outlined in this guide offer a comprehensive toolkit for researchers to further investigate the structural biology of the this compound/TAF1 interaction and to discover and characterize new modulators of this important therapeutic target.

References

The Pharmacokinetic Profile of BAY-364: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BAY-364, also known as BAY-299N, is a selective inhibitor of the second bromodomain of TAF1 (TATA-box binding protein associated factor 1). While the pharmacodynamic effects of this compound, particularly its inhibitory action on TAF1 and subsequent cellular consequences, are emerging, a comprehensive public record of its pharmacokinetic properties remains largely unavailable. This is common for compounds in the early stages of drug discovery and development, where such data is often proprietary.

This technical guide provides a framework for understanding the potential pharmacokinetic characteristics of this compound. It outlines the standard methodologies and experimental protocols used to characterize the absorption, distribution, metabolism, and excretion (ADME) of small molecule inhibitors like this compound. While specific quantitative data for this compound is not present, this document serves as a detailed primer on the expected preclinical and early clinical evaluation of its pharmacokinetic profile.

Introduction to this compound

This compound is a small molecule inhibitor targeting the second bromodomain of TAF1. TAF1 is a large, multidomain protein that is a critical component of the TFIID transcription factor complex. By inhibiting the TAF1 bromodomain, this compound has been shown to modulate the expression of key oncogenes, such as MYC, and inhibit the growth of certain cancer cell lines, including Kasumi-1, CD34+ cells, and K562 cells.[1] Its mechanism of action suggests potential therapeutic applications in oncology.

Conceptual Signaling Pathway of this compound

The primary mechanism of action of this compound involves the disruption of TAF1-mediated gene transcription. The following diagram illustrates this conceptual pathway.

BAY364_Mechanism_of_Action cluster_nucleus Nucleus TAF1 TAF1 TFIID TFIID Complex TAF1->TFIID part of Promoter Gene Promoters (e.g., MYC, ID1) TFIID->Promoter binds to Transcription Gene Transcription Promoter->Transcription initiates mRNA mRNA Transcription->mRNA BAY364 This compound BAY364->TAF1 inhibits bromodomain 2

Caption: Conceptual pathway of this compound inhibiting TAF1-mediated transcription.

Pharmacokinetic Profiling: A General Framework

The development of any new chemical entity like this compound involves a thorough investigation of its ADME properties to understand its behavior in a biological system.[2][3][4]

Absorption

Absorption studies determine the rate and extent to which a drug enters the systemic circulation.[4] For an orally administered drug like this compound is likely to be, key parameters include bioavailability, time to maximum concentration (Tmax), and the maximum plasma concentration (Cmax).

Table 1: Hypothetical In Vitro and In Vivo Absorption Parameters for a Preclinical Candidate like this compound

ParameterAssay TypeDescriptionDesired Outcome for an Oral Drug
Aqueous Solubility Thermodynamic/Kinetic SolubilityMeasures the maximum concentration of the compound that can be dissolved in an aqueous buffer at various pH levels.High solubility across a range of physiological pH.
Permeability Caco-2 / PAMPAAssesses the ability of the compound to cross intestinal epithelial cell monolayers.High permeability (Papp > 10 x 10⁻⁶ cm/s).
Bioavailability (%F) In vivo (e.g., rodent)The fraction of an administered dose of unchanged drug that reaches the systemic circulation.High oral bioavailability (>30-50%).
Cmax In vivo (e.g., rodent)The maximum concentration of the drug in plasma after administration.Sufficiently high to be therapeutically effective.
Tmax In vivo (e.g., rodent)The time at which Cmax is observed.Typically 1-4 hours for rapid onset.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for 21-25 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer yellow.

  • Compound Application: this compound solution is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points to measure A-to-B permeability. The reverse (B-to-A) is also performed to assess active efflux.

  • Quantification: The concentration of this compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated.

Distribution

Distribution studies describe how a drug disseminates into different tissues and fluids of the body after absorption.[4] Key parameters include the volume of distribution (Vd) and plasma protein binding.

Table 2: Hypothetical Distribution Parameters for a Preclinical Candidate like this compound

ParameterAssay TypeDescriptionDesired Outcome
Plasma Protein Binding (%PPB) Equilibrium Dialysis / UltracentrifugationDetermines the fraction of the drug bound to plasma proteins (e.g., albumin, alpha-1-acid glycoprotein).Moderate to low binding to ensure sufficient free drug concentration at the target site.
Volume of Distribution (Vd) In vivo (e.g., rodent)A theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma.Vd > 0.6 L/kg suggests tissue distribution. For oncology drugs, high tissue penetration may be desirable.
Brain Penetration (LogBB) In vivo (rodent) / In vitro (MDR1-MDCK)Assesses the ability of the compound to cross the blood-brain barrier.Dependent on the therapeutic target. For non-CNS tumors, low brain penetration is often preferred to minimize CNS side effects.

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

  • Apparatus Setup: An equilibrium dialysis apparatus with a semi-permeable membrane separating two chambers is used.

  • Sample Preparation: Plasma is added to one chamber, and a buffer solution is added to the other. This compound is spiked into the plasma.

  • Incubation: The apparatus is incubated at 37°C until equilibrium is reached (typically 4-24 hours).

  • Quantification: The concentration of this compound in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Calculation: The percentage of bound and unbound drug is calculated from the concentration difference.

Metabolism

Metabolism studies identify the metabolic pathways and the enzymes responsible for the biotransformation of a drug.[4] This is crucial for predicting drug-drug interactions and understanding clearance mechanisms.

Table 3: Hypothetical Metabolism Parameters for a Preclinical Candidate like this compound

ParameterAssay TypeDescriptionDesired Outcome
Metabolic Stability Liver Microsomes / HepatocytesMeasures the rate of disappearance of the parent drug when incubated with metabolic enzymes.Moderate stability to allow for sufficient exposure without excessive accumulation.
CYP Inhibition (IC50) Recombinant CYP enzymes / Liver MicrosomesDetermines the potential of the drug to inhibit major cytochrome P450 enzymes.IC50 values > 10 µM to minimize the risk of drug-drug interactions.
CYP Induction Cultured HepatocytesAssesses the potential of the drug to induce the expression of CYP enzymes.No significant induction to avoid reducing the efficacy of co-administered drugs.
Metabolite Identification In vitro (microsomes, hepatocytes) and In vivo (plasma, urine, feces)Identifies the chemical structures of major metabolites.Metabolites should ideally be inactive and non-toxic.

Experimental Protocol: Metabolic Stability in Liver Microsomes

  • Incubation Mixture: this compound is incubated with liver microsomes (from human and preclinical species) and a NADPH-regenerating system in a phosphate (B84403) buffer.

  • Time Course: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Quantification: The remaining concentration of this compound at each time point is determined by LC-MS/MS.

  • Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance.

Excretion

Excretion studies determine how a drug and its metabolites are eliminated from the body.[4] The primary routes are renal (urine) and biliary (feces).

Table 4: Hypothetical Excretion Parameters for a Preclinical Candidate like this compound

ParameterAssay TypeDescriptionDesired Outcome
Routes of Excretion Mass Balance Study (Radiolabeled compound)Quantifies the percentage of the administered dose excreted in urine and feces.Balanced clearance routes to mitigate the impact of renal or hepatic impairment.
Clearance (CL) In vivo (e.g., rodent)The volume of plasma from which the drug is completely removed per unit of time.A clearance rate that results in a desirable half-life.
Half-life (t½) In vivo (e.g., rodent)The time required for the plasma concentration of the drug to decrease by half.A half-life that supports a convenient dosing schedule (e.g., once or twice daily).

Experimental Protocol: Mass Balance Study

  • Radiolabeling: A radiolabeled version of this compound (e.g., with ¹⁴C or ³H) is synthesized.

  • Dosing: The radiolabeled compound is administered to preclinical species (e.g., rats).

  • Sample Collection: Urine, feces, and blood are collected at predetermined intervals until radioactivity is negligible.

  • Quantification: The total radioactivity in each sample is measured using liquid scintillation counting.

  • Analysis: The percentage of the administered radioactive dose recovered in urine and feces is calculated. Metabolite profiling of excreta is also performed.

Preclinical Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for preclinical pharmacokinetic studies.

Preclinical_PK_Workflow cluster_invitro In Vitro ADME Screening cluster_invivo In Vivo Pharmacokinetics cluster_modeling Modeling and Prediction Solubility Solubility Dosing Dosing in Animals (e.g., Rodent) Permeability Permeability (Caco-2/PAMPA) Metabolic_Stability Metabolic Stability (Microsomes/Hepatocytes) IVIVE In Vitro-In Vivo Extrapolation (IVIVE) Metabolic_Stability->IVIVE PPB Plasma Protein Binding PPB->IVIVE CYP_Inhibition CYP Inhibition Blood_Sampling Blood Sampling (Time Course) Dosing->Blood_Sampling Bioanalysis Bioanalysis (LC-MS/MS) Blood_Sampling->Bioanalysis PK_Parameters Calculate PK Parameters (Cmax, Tmax, AUC, t½, CL, Vd) Bioanalysis->PK_Parameters PK_Parameters->IVIVE PBPK Physiologically Based Pharmacokinetic (PBPK) Modeling PK_Parameters->PBPK IVIVE->PBPK Human_Dose_Prediction Human Dose Prediction PBPK->Human_Dose_Prediction

Caption: A generalized workflow for preclinical pharmacokinetic evaluation.

Conclusion

While specific pharmacokinetic data for this compound is not yet in the public domain, this guide provides a comprehensive overview of the methodologies and considerations that are integral to its characterization. The in vitro and in vivo studies described herein are fundamental to establishing a pharmacokinetic profile that will inform dose selection, safety assessments, and the overall clinical development strategy for this promising TAF1 bromodomain inhibitor. As research progresses, the publication of specific ADME data for this compound will be critical for the scientific community to fully evaluate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Utilizing BAY-364 in ChIP-seq Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of BAY-364, a selective inhibitor of the second bromodomain (BD2) of TAF1, in Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments. This document outlines the mechanism of action of this compound, detailed protocols for its application in cell culture for ChIP-seq, and includes quantitative data to guide experimental design.

Introduction

This compound is a potent and selective small molecule inhibitor of the second bromodomain of TATA-box binding protein associated factor 1 (TAF1). TAF1 is a critical component of the general transcription factor TFIID, which plays a central role in the initiation of transcription by RNA polymerase II. The bromodomain of TAF1 is responsible for recognizing and binding to acetylated histones, a key epigenetic mark associated with active transcription. By inhibiting the TAF1 bromodomain, this compound disrupts the recruitment of the transcription machinery to gene promoters and enhancers, leading to changes in gene expression.

ChIP-seq is a powerful technique used to identify the genome-wide binding sites of transcription factors and other DNA-associated proteins. The use of this compound in a ChIP-seq experiment allows for the investigation of how the inhibition of TAF1 bromodomain activity affects the genomic localization of TAF1 itself, or other components of the transcription machinery, as well as histone acetylation patterns.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound, which is essential for designing a successful ChIP-seq experiment. Optimal concentrations and treatment times may vary depending on the cell line and experimental goals, and therefore should be empirically determined.

ParameterValueCell Line(s)Notes
Target Second Bromodomain of TAF1-Selective inhibitor.[1][2]
Synonym BAY-299N-[1][2]
IC50 1.0 µMKasumi-1[1]
10.4 µMCD34+[1]
10.0 µMK562[1]
Effect on Cell Growth Inhibition observed at 0.1-100 µM after 3 days.Kasumi-1, CD34+, K562[1]
Effect on Gene Expression Decreased expression of ID1, MYC, and TAF1 after 72 hours.Kasumi-1[1]
Recommended Starting Concentration for ChIP-seq 1 - 10 µM-Based on IC50 values. Optimization is recommended.
Recommended Treatment Time for ChIP-seq 24 - 72 hours-Based on reported effects on gene expression.[1] Time-course experiments are advisable.

Signaling Pathway

The diagram below illustrates the simplified mechanism of TAF1 in transcription initiation and the point of inhibition by this compound. TAF1, as part of the TFIID complex, binds to acetylated histones via its bromodomains, facilitating the assembly of the pre-initiation complex and subsequent gene transcription. This compound prevents the interaction between the TAF1 bromodomain and acetylated histones.

TAF1_Pathway cluster_0 Nucleus cluster_1 Inhibition Acetylated_Histones Acetylated Histones TAF1_BD2 TAF1 (BD2) Acetylated_Histones->TAF1_BD2 recognizes TFIID TFIID Complex TAF1_BD2->TFIID part of DNA DNA (Promoter/Enhancer) TFIID->DNA binds to PIC Pre-initiation Complex (including RNA Pol II) Transcription Gene Transcription PIC->Transcription initiates DNA->PIC recruits start_point BAY364 This compound BAY364->TAF1_BD2 inhibits binding

Caption: Mechanism of TAF1 and inhibition by this compound.

Experimental Protocols

This section provides a detailed protocol for a ChIP-seq experiment using this compound. The protocol is a general guideline and may require optimization for specific cell types and antibodies.

I. Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvesting.

  • This compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1 µM, 5 µM, 10 µM).

    • Treat the cells with the this compound containing medium for the desired duration (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (e.g., DMSO) treated sample for comparison.

  • Harvesting: After treatment, harvest the cells for cross-linking.

II. Cross-linking and Chromatin Preparation
  • Cross-linking:

    • Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% (v/v).

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M.

    • Incubate for 5 minutes at room temperature.

  • Cell Lysis and Sonication:

    • Wash the cells twice with ice-cold PBS.

    • Scrape the cells and collect them by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.

    • Sonicate the chromatin to an average fragment size of 200-600 bp. Optimization of sonication conditions is critical for successful ChIP.

III. Immunoprecipitation
  • Pre-clearing Chromatin:

    • Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared chromatin overnight at 4°C with rotation with an antibody specific to the protein of interest (e.g., TAF1, or a specific histone mark).

    • Include a negative control immunoprecipitation with a non-specific IgG antibody.

  • Immune Complex Capture:

    • Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

IV. Washing, Elution, and Reverse Cross-linking
  • Washing:

    • Perform a series of stringent washes to remove non-specifically bound chromatin. This typically includes washes with low salt, high salt, and LiCl wash buffers.

  • Elution:

    • Elute the chromatin from the beads using an elution buffer.

  • Reverse Cross-linking:

    • Reverse the formaldehyde cross-links by incubating the eluted chromatin at 65°C for several hours or overnight in the presence of high salt.

    • Treat with RNase A and Proteinase K to remove RNA and proteins.

V. DNA Purification and Library Preparation
  • DNA Purification:

    • Purify the DNA using a standard phenol:chloroform extraction and ethanol (B145695) precipitation or a commercial DNA purification kit.

  • Library Preparation:

    • Prepare the purified DNA for sequencing according to the instructions of the sequencing platform (e.g., Illumina). This involves end-repair, A-tailing, and ligation of sequencing adapters.

  • Sequencing:

    • Perform high-throughput sequencing of the prepared libraries.

Experimental Workflow

The following diagram outlines the major steps in a ChIP-seq experiment incorporating this compound treatment.

ChIP_Seq_Workflow cluster_0 Cell Treatment & Preparation cluster_1 Immunoprecipitation cluster_2 DNA Purification & Sequencing cluster_3 Data Analysis A Cell Culture B This compound Treatment (and Vehicle Control) A->B C Cross-linking (Formaldehyde) B->C D Cell Lysis & Chromatin Sonication C->D E Immunoprecipitation with Specific Antibody D->E F Capture with Protein A/G Beads E->F G Washing & Elution F->G H Reverse Cross-linking G->H I DNA Purification H->I J Library Preparation I->J K High-Throughput Sequencing J->K L Peak Calling K->L M Differential Binding Analysis (this compound vs. Control) L->M N Downstream Analysis (Motif analysis, Pathway analysis) M->N

Caption: Workflow for a ChIP-seq experiment with this compound.

References

Application Notes and Protocols for Studying Transcription Initiation with BAY Compounds

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed information and protocols for researchers, scientists, and drug development professionals interested in utilizing small molecule inhibitors from the "BAY" series to investigate the mechanisms of transcription initiation. This document is structured to first address BAY-364, a TAF1 bromodomain inhibitor, and then to introduce potent BAY inhibitors of P-TEFb/CDK9, which are critical for the transition from transcription initiation to elongation.

Part 1: this compound - A Tool for Probing the Role of TAF1 in Transcription Initiation

Application Note:

Transcription initiation in eukaryotes is a complex process orchestrated by general transcription factors that assemble with RNA Polymerase II (Pol II) at the promoter to form the pre-initiation complex (PIC). A key component of this machinery is the Transcription Initiation Factor TFIID, a multi-subunit complex where TAF1 (TATA-box binding protein-associated factor 1) is the largest subunit.[1] TAF1 acts as a scaffold for TFIID assembly and possesses several enzymatic activities, including two bromodomains that recognize and bind to acetylated lysine (B10760008) residues on histones.[2][3] This interaction is crucial for tethering the transcription machinery to chromatin and integrating epigenetic signals with gene expression.

This compound is a small molecule inhibitor of the second bromodomain of TAF1.[4] By blocking the interaction between TAF1 and acetylated histones, this compound can be used to investigate the reliance of specific gene transcription programs on this epigenetic reading mechanism. It is a valuable tool for dissecting the role of TAF1's chromatin engagement in the initiation of transcription at select promoters and for identifying genes whose expression is particularly sensitive to the disruption of this interaction.[4][5]

Quantitative Data:

The following table summarizes the inhibitory activity of this compound in various cell lines.

Compound Target Cell Line IC50 Reference
This compoundTAF1 Bromodomain 2Kasumi-11.0 µM[4]
CD34+10.4 µM[4]
K56210.0 µM[4]

Signaling Pathway and Mechanism of Action:

TAF1_Mechanism cluster_0 Transcription Pre-Initiation Complex (PIC) Assembly cluster_1 Inhibition by this compound Promoter Gene Promoter (TATA Box / INR) TFIID TFIID Complex Promoter->TFIID binds to TAF1 TAF1 TBP TBP PolII RNA Pol II + GTFs TFIID->PolII recruits AcetylatedHistones Acetylated Histones TAF1->AcetylatedHistones binds via Bromodomain Inhibition Inhibition of TAF1-Chromatin Binding Transcription Transcription Initiation PolII->Transcription BAY364 This compound BAY364->TAF1 inhibits Bromodomain 2

TAF1's role in PIC assembly and its inhibition by this compound.

Experimental Protocols:

1. Protocol: Cell-Based Gene Expression Analysis using RT-qPCR

This protocol allows for the quantification of changes in target gene expression following treatment with this compound.

  • Materials:

    • Cancer cell line of interest (e.g., Kasumi-1)

    • Complete cell culture medium

    • This compound (dissolved in DMSO)

    • DMSO (vehicle control)

    • 6-well tissue culture plates

    • Phosphate-buffered saline (PBS)

    • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

    • cDNA synthesis kit

    • qPCR master mix and primers for target genes (e.g., MYC, ID1) and a housekeeping gene (e.g., GAPDH)

    • Real-time PCR system

  • Procedure:

    • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range could be 0.1 µM to 20 µM. Include a DMSO-only vehicle control.

    • Replace the medium in each well with the medium containing the desired concentration of this compound or DMSO.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[4]

    • RNA Extraction: After incubation, wash the cells with PBS and lyse them. Extract total RNA using a commercial kit according to the manufacturer's instructions.

    • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.

    • Real-Time qPCR: Perform qPCR using the synthesized cDNA, primers for your target and housekeeping genes, and a qPCR master mix.

    • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle-treated control.

Part 2: BAY P-TEFb/CDK9 Inhibitors - Tools for Studying Transcription Elongation Control

Application Note:

While the assembly of the PIC is critical for transcription initiation, a subsequent major regulatory step is the transition of Pol II into a productive elongation phase. This transition is controlled by the Positive Transcription Elongation Factor b (P-TEFb), a complex consisting of Cyclin-Dependent Kinase 9 (CDK9) and a cyclin partner (primarily Cyclin T1).[6][7] P-TEFb phosphorylates the C-terminal domain (CTD) of the largest subunit of Pol II at the Serine 2 position (p-Ser2).[8] This phosphorylation event is essential for releasing Pol II from promoter-proximal pausing and for recruiting RNA processing factors.[7][8]

Given the critical role of CDK9 in regulating the transcription of many genes, including key oncogenes like MYC and anti-apoptotic proteins like Mcl-1, its inhibition is a major area of research.[9] Bayer has developed potent and selective inhibitors of P-TEFb/CDK9, such as Atuveciclib (BAY 1143572) and BAY 1112054 .[9][10] These compounds serve as powerful tools to study the consequences of blocking transcriptional elongation, to identify genes that are highly dependent on CDK9 activity, and to explore the therapeutic potential of CDK9 inhibition.

Quantitative Data:

The following tables summarize the inhibitory activities of BAY P-TEFb/CDK9 inhibitors.

Table 2.1: Kinase Inhibitory Activity

Compound Target Kinase IC50 (nM) Reference
Atuveciclib (BAY 1143572) CDK9/CycT1 13 [11]
CDK2/CycE 1300 [11]
BAY 1112054 CDK9/PTEFb low nanomolar [12]

| | Other CDKs | >50-fold selectivity |[12] |

Table 2.2: Anti-proliferative Activity

Compound Cell Line IC50 Reference
Atuveciclib (BAY 1143572) HeLa 920 nM [11]
MOLM-13 310 nM [11]

| BAY 1112054 | Various tumor cell lines | sub-micromolar |[9] |

Signaling Pathway and Mechanism of Action:

CDK9_Mechanism cluster_0 Transcription Initiation to Elongation Transition cluster_1 Inhibition by BAY CDK9 Inhibitors Promoter Promoter PolII_paused Paused RNA Pol II (Ser5-P CTD) PTEFb P-TEFb (CDK9/CycT1) PolII_paused->PTEFb recruits PolII_elongating Elongating RNA Pol II (Ser2/Ser5-P CTD) PolII_paused->PolII_elongating transitions to PTEFb->PolII_paused phosphorylates Ser2 of CTD Inhibition Inhibition of Elongation Transcription Productive Elongation (mRNA synthesis) PolII_elongating->Transcription BAY_CDK9i BAY 1143572 BAY 1112054 BAY_CDK9i->PTEFb inhibits CDK9 kinase

P-TEFb/CDK9 pathway in transcription and its inhibition.

Experimental Protocols:

1. Protocol: In Vitro Kinase Assay for CDK9

This assay determines the direct inhibitory effect of a compound on the kinase activity of CDK9.

  • Materials:

    • Recombinant human CDK9/Cyclin T1

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ATP

    • Peptide substrate (e.g., derived from Pol II CTD)

    • BAY CDK9 inhibitor (serially diluted in DMSO)

    • 384-well assay plates

    • Kinase activity detection kit (e.g., ADP-Glo™, Promega)

    • Luminometer

  • Procedure:

    • Preparation: Prepare serial dilutions of the BAY inhibitor in DMSO, followed by a further dilution in kinase buffer.

    • Assay Setup: To a 384-well plate, add the diluted inhibitor or DMSO (vehicle control).

    • Add the recombinant CDK9/Cyclin T1 enzyme solution to the wells.

    • Initiate Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[13]

    • Detection: Stop the reaction and detect kinase activity by measuring ADP production using a commercial kit like ADP-Glo™, following the manufacturer's protocol. This typically involves a two-step addition of reagents to deplete remaining ATP and then convert ADP to a luminescent signal.[13]

    • Data Analysis: Measure luminescence. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

2. Protocol: Western Blot for Phospho-Ser2 on RNA Polymerase II CTD

This protocol confirms that the inhibitor engages its target in a cellular context by measuring the phosphorylation status of a direct CDK9 substrate.

  • Materials:

    • Cell line of interest (e.g., HeLa, MOLM-13)

    • Complete cell culture medium

    • BAY CDK9 inhibitor (dissolved in DMSO)

    • Ice-cold PBS and lysis buffer (containing protease and phosphatase inhibitors)

    • BCA or Bradford protein assay reagents

    • SDS-PAGE gels, running and transfer buffers

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-p-Ser2 Pol II, anti-total Pol II, and a loading control (e.g., anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Cell Treatment: Treat cells with varying concentrations of the BAY CDK9 inhibitor for a short duration (e.g., 1-6 hours), as the effect on phosphorylation is often rapid.[14]

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

    • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant.

    • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample, separate them by SDS-PAGE, and transfer to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane for 1 hour at room temperature.

      • Incubate with the primary antibody against p-Ser2 Pol II overnight at 4°C.[14]

      • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash again and apply the ECL substrate.

    • Detection: Capture the chemiluminescent signal using an imager.

    • Stripping and Re-probing: The membrane can be stripped and re-probed for total Pol II and a loading control to ensure equal protein loading and to assess the specific decrease in the phosphorylated form.

3. Protocol: Cell Viability/Proliferation Assay

This assay measures the functional consequence of CDK9 inhibition on cell survival and growth.

  • Materials:

    • Cell line of interest

    • Complete cell culture medium

    • BAY CDK9 inhibitor

    • 96-well clear-bottom, white-walled tissue culture plates

    • Cell viability reagent (e.g., CellTiter-Glo®, Promega)

    • Luminometer

  • Procedure:

    • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density. Allow them to attach and resume growth for 24 hours.

    • Compound Treatment: Add serial dilutions of the BAY CDK9 inhibitor to the wells. Include a vehicle-only control.

    • Incubation: Incubate the cells for a period that allows for effects on proliferation to become apparent (e.g., 72 hours).[15]

    • Assay: Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.

    • Measurement: Shake the plate for 2 minutes to mix and then incubate for 10 minutes to stabilize the signal. Measure luminescence with a plate reader.

    • Data Analysis: Normalize the data to the vehicle control to calculate the percent viability for each concentration. Plot the results and determine the IC50 value using non-linear regression.

Experimental Workflow:

CDK9i_Workflow Start Start: BAY CDK9 Inhibitor Biochem Biochemical Assay (In Vitro Kinase Assay) Start->Biochem Determine IC50 Cellular_Target Cellular Target Engagement (Western Blot for p-Ser2 Pol II) Biochem->Cellular_Target Confirm On-Target Effect Cellular_Function Functional Cellular Assay (Cell Proliferation/Viability) Cellular_Target->Cellular_Function Assess Functional Outcome Downstream Downstream Analysis (RT-qPCR, RNA-seq, ChIP-seq) Cellular_Function->Downstream Investigate Mechanism End Characterized Inhibitor Downstream->End

General workflow for characterizing a CDK9 inhibitor.

References

Application Notes and Protocols for Investigating TAF1 Function Using BAY-364

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BAY-364, a selective inhibitor of the second bromodomain (BD2) of TATA-Box Binding Protein Associated Factor 1 (TAF1), to investigate its role in cellular processes and its potential as a therapeutic target.

Introduction to TAF1 and this compound

TATA-Box Binding Protein Associated Factor 1 (TAF1) is the largest subunit of the Transcription Factor II D (TFIID) complex, a critical component of the RNA polymerase II pre-initiation complex.[1][2] TAF1 possesses multiple enzymatic activities, including protein kinase, histone acetyltransferase (HAT), and ubiquitin-activating/conjugating functions, making it a central regulator of gene transcription.[1][3] Its two tandem bromodomains (BD1 and BD2) recognize acetylated lysine (B10760008) residues on histones and other proteins, a key mechanism for recruiting the transcriptional machinery to specific gene promoters.[4] Dysregulation of TAF1 function has been implicated in various diseases, including cancer and neurological disorders.[4][5][6]

This compound is a small molecule inhibitor that specifically targets the second bromodomain (BD2) of TAF1.[1] By inhibiting the interaction of TAF1 with acetylated histones, this compound provides a powerful tool to dissect the specific functions of the TAF1 bromodomain in gene regulation and disease pathogenesis.

Data Presentation

The following tables summarize the reported in vitro efficacy of this compound and its effects on the expression of key TAF1 target genes.

Table 1: In Vitro Inhibitory Activity of this compound

Cell LineCancer TypeIC50 (µM)Assay DurationReference
Kasumi-1Acute Myeloid Leukemia1.03 days[1]
K562Chronic Myeloid Leukemia10.03 days[1]
CD34+Hematopoietic Stem Cells10.43 days[1]

Table 2: Effect of this compound on TAF1 Target Gene Expression in Kasumi-1 Cells

GeneFunctionEffect of this compound (72h)Reference
ID1Inhibitor of DNA binding 1, involved in cell proliferation and differentiationDecreased expression[1]
MYCProto-oncogene, regulates cell growth and proliferationDecreased expression[1]
TAF1TATA-Box Binding Protein Associated Factor 1Decreased expression[1]

Signaling Pathways and Mechanisms

This compound's mechanism of action centers on the disruption of TAF1-mediated transcription. The following diagrams illustrate the key signaling pathways and the proposed mechanism of this compound action.

TAF1_Transcription_Initiation cluster_promoter Gene Promoter Promoter DNA TATA_Box TATA Box Ac_Histone Acetylated Histone TBP TBP TBP->TATA_Box Binds TAF1 TAF1 BD1 BD2 HAT Kinase TAF1:bd2->Ac_Histone Recognizes Acetylated Lysine Other_TAFs Other TAFs Pol_II RNA Polymerase II TAF1->Pol_II Transcription Gene Transcription Pol_II->Transcription Initiates

Caption: TAF1-mediated transcription initiation.

BAY364_Mechanism BAY364 This compound TAF1_BD2 TAF1 Bromodomain 2 (BD2) BAY364->TAF1_BD2 Binds and Inhibits Ac_Histone Acetylated Histone TAF1_BD2->Ac_Histone Interaction Blocked TFIID_Recruitment TFIID Recruitment to Chromatin Gene_Expression Target Gene Expression (e.g., MYC, ID1) TFIID_Recruitment->Gene_Expression Inhibition of Transcription Cell_Effects Cellular Effects (e.g., Decreased Proliferation, Apoptosis) Gene_Expression->Cell_Effects Leads to

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the function of TAF1 using this compound. These are general templates and should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 to 100 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Incubate for 15 minutes at room temperature with gentle shaking.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Western Blot Analysis

This protocol is for detecting changes in the protein expression of TAF1 and its downstream targets.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-TAF1, anti-MYC, anti-ID1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with desired concentrations of this compound for the specified time.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities relative to a loading control (e.g., β-actin).

Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells after treatment with this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • PBS

Procedure:

  • Cell Seeding:

    • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

    • Allow cells to attach overnight.

  • This compound Treatment:

    • Treat the cells with various concentrations of this compound for a defined period (e.g., 48 hours).

    • After treatment, replace the medium with fresh, drug-free medium.

  • Colony Formation:

    • Incubate the plates for 7-14 days, allowing colonies to form.

  • Staining and Counting:

    • Wash the wells with PBS.

    • Fix the colonies with methanol (B129727) for 15 minutes.

    • Stain with crystal violet solution for 20 minutes.

    • Gently wash with water and allow the plates to air dry.

    • Count the number of colonies (typically defined as >50 cells) in each well.

    • Calculate the plating efficiency and surviving fraction for each treatment condition.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating TAF1 function using this compound.

Experimental_Workflow cluster_assays Functional Assays cluster_molecular_analysis Molecular Analysis start Start cell_culture Cell Culture (e.g., Cancer Cell Lines) start->cell_culture bay364_treatment This compound Treatment (Dose-Response and Time-Course) cell_culture->bay364_treatment viability_assay Cell Viability Assay (e.g., MTT) bay364_treatment->viability_assay colony_assay Colony Formation Assay bay364_treatment->colony_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) bay364_treatment->apoptosis_assay western_blot Western Blot (TAF1, MYC, etc.) bay364_treatment->western_blot qpcr qRT-PCR (Target Gene Expression) bay364_treatment->qpcr chip_seq ChIP-seq (TAF1 Occupancy) bay364_treatment->chip_seq rna_seq RNA-seq (Global Gene Expression) bay364_treatment->rna_seq data_analysis Data Analysis and Interpretation viability_assay->data_analysis colony_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis qpcr->data_analysis chip_seq->data_analysis rna_seq->data_analysis conclusion Conclusion on TAF1 Function data_analysis->conclusion

Caption: Experimental workflow for TAF1 investigation using this compound.

Conclusion

This compound is a valuable chemical probe for elucidating the multifaceted functions of TAF1 in gene regulation and cellular physiology. The protocols and information provided in these application notes offer a robust framework for researchers to design and execute experiments aimed at understanding the therapeutic potential of targeting the TAF1 bromodomain. Further investigation into the global transcriptional changes induced by this compound will provide deeper insights into the intricate role of TAF1 in health and disease.

References

Application Notes and Protocols: Investigating the Synergy of BAY-364 with Other Epigenetic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic modifications are critical regulators of gene expression and chromatin architecture, and their dysregulation is a hallmark of many cancers. The reversibility of these modifications has made them attractive targets for therapeutic intervention. BAY-364 is a potent and selective inhibitor of the second bromodomain (BD2) of TATA-box binding protein associated factor 1 (TAF1), a component of the TFIID transcription factor complex.[1] By inhibiting the TAF1 bromodomain, this compound disrupts the reading of acetylated histone marks, leading to altered gene expression and anti-proliferative effects in certain cancer cell lines.[1]

The landscape of epigenetic cancer therapy is increasingly focused on combination strategies to overcome resistance and enhance efficacy. This document provides a detailed overview of the rationale and preclinical evidence supporting the combination of this compound with other classes of epigenetic drugs, particularly histone deacetylase inhibitors (HDACi) and DNA methyltransferase inhibitors (DNMTi). While direct published data on this compound combinations is not yet available, a substantial body of evidence from studies on bromodomain and extra-terminal (BET) inhibitors, which also target acetyl-lysine reader domains, provides a strong foundation for exploring the potential synergistic effects of this compound in combination therapies.

Rationale for Combination Therapy

The rationale for combining this compound with other epigenetic drugs stems from the complementary mechanisms of action targeting different layers of epigenetic regulation. Epigenetic regulation can be broadly categorized into "writers" (enzymes that add epigenetic marks, e.g., histone acetyltransferases), "erasers" (enzymes that remove marks, e.g., HDACs and DNA demethylases), and "readers" (proteins that recognize and bind to these marks, e.g., bromodomains).

Combining a "reader" inhibitor like this compound with an "eraser" inhibitor like an HDACi is a promising strategy. HDAC inhibitors increase global histone acetylation, creating a cellular state that may be more sensitive to the disruption of acetyl-lysine reading by bromodomain inhibitors.[2] Preclinical studies have consistently shown that the combination of BET inhibitors and HDAC inhibitors results in synergistic anti-cancer activity.[2][3][4][5] This synergy is often attributed to the dual blockade of pathways controlling the expression of key oncogenes, such as c-Myc, and the induction of apoptosis.[3][4]

Similarly, combination with DNMT inhibitors, which reverse DNA hypermethylation and reactivate silenced tumor suppressor genes, could complement the transcriptional modulation induced by this compound.[6]

Summary of Preclinical Data for BET Inhibitor and HDAC Inhibitor Combinations

The following tables summarize key findings from preclinical studies that demonstrate the synergistic effects of combining BET inhibitors with HDAC inhibitors. This data provides a strong rationale for investigating similar combinations with this compound.

Cancer Type BET Inhibitor(s) HDAC Inhibitor(s) Cell Lines/Model Key Synergistic Effects Reference(s)
Cutaneous T-Cell Lymphoma (CTCL)JQ1, OTX015, CPI-0610, I-BET762SAHA (Vorinostat), RomidepsinCTCL cell lines, patient-derived cellsEnhanced apoptosis, G0/G1 cell cycle arrest, reduced expression of c-Myc, Cyclin D1, and NFkB.[3][7]
MelanomaI-BET151LBH589 (Panobinostat)Melanoma cell lines, xenograft modelsSynergistic induction of apoptosis, upregulation of pro-apoptotic BIM, downregulation of anti-apoptotic proteins (Bcl-2, Bcl-XL, XIAP), and suppression of AKT and YAP signaling.[2]
ChondrosarcomaJQ1SAHA, PanobinostatChondrosarcoma cell linesSynergistic suppression of cell growth and colony formation, increased DNA damage, and impaired homologous recombination repair via suppression of RAD51.[8]
Myc-induced Murine LymphomaRVX2135-Myc-transgenic lymphoma cellsSynergistic cell death and cell cycle arrest.[4]

Signaling Pathways and Mechanisms of Synergy

The combination of BET and HDAC inhibitors has been shown to impact several critical cancer-related signaling pathways, leading to a multi-pronged attack on tumor cells.

Synergy_Pathway BAY364 This compound (TAF1i) cMyc c-Myc Downregulation BAY364->cMyc NFkB NFkB Pathway Inhibition BAY364->NFkB HDACi HDAC Inhibitor HDACi->cMyc DNADamage Increased DNA Damage HDACi->DNADamage Apoptosis Increased Apoptosis CellCycleArrest Cell Cycle Arrest cMyc->CellCycleArrest BIM BIM Upregulation BIM->Apoptosis Bcl2 Bcl-2/Bcl-XL Downregulation Bcl2->Apoptosis NFkB->Apoptosis DNADamage->Apoptosis

Caption: Proposed synergistic mechanism of this compound and an HDAC inhibitor.

Experimental Protocols

The following are detailed protocols for key experiments to assess the synergistic effects of this compound in combination with other epigenetic drugs. These protocols are based on methodologies commonly used in preclinical studies of epigenetic drug combinations.

Protocol 1: Cell Viability and Synergy Assessment using the MTS Assay

Objective: To determine the effect of this compound, another epigenetic drug (e.g., an HDACi), and their combination on the viability of cancer cells and to quantify synergy.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (stock solution in DMSO)

  • HDAC inhibitor (e.g., Vorinostat, Panobinostat; stock solution in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Drug Preparation: Prepare serial dilutions of this compound and the HDAC inhibitor in complete medium. For combination treatments, prepare a matrix of concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of medium containing the single drugs or their combinations. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each drug alone.

    • Use software such as CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by this compound and a combination partner.

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • This compound and combination drug

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination drug, or the combination at predetermined concentrations (e.g., IC50 values) for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis: Determine the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Protocol 3: Western Blot Analysis of Key Signaling Proteins

Objective: To investigate the effect of drug combinations on the expression of proteins involved in cell cycle regulation and apoptosis.

Materials:

  • Cancer cell line of interest

  • This compound and combination drug

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Primary antibodies (e.g., against c-Myc, Cyclin D1, PARP, Caspase-3, BIM, Bcl-2, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Treat cells as in Protocol 2. Lyse cells in RIPA buffer.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for investigating drug synergy and the logical relationship between different classes of epigenetic drugs.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Xenograft Models) A Cell Viability Assays (MTS/MTT) B Synergy Analysis (CompuSyn) A->B C Apoptosis Assays (Annexin V/PI) B->C E Cell Cycle Analysis (PI Staining) B->E D Western Blot (Protein Expression) C->D F Tumor Growth Inhibition D->F E->D G Pharmacodynamic Analysis (Biomarkers) F->G H Toxicity Assessment F->H

Caption: A typical workflow for preclinical evaluation of drug combinations.

Epigenetic_Drug_Logic cluster_writers Writers (e.g., HATs) cluster_erasers Erasers (e.g., HDACs) cluster_readers Readers (e.g., Bromodomains) Writer Add Acetyl Groups Reader Recognize Acetyl Groups Writer->Reader Eraser Remove Acetyl Groups HDACi HDAC Inhibitors HDACi->Eraser Inhibit Reader->Eraser BAY364 This compound BAY364->Reader Inhibit

Caption: Logical relationship of epigenetic "writers," "erasers," and "readers."

Conclusion

The combination of epigenetic drugs targeting different regulatory mechanisms is a highly promising strategy in cancer therapy. While direct preclinical data for this compound in combination with other epigenetic modifiers is eagerly awaited, the extensive evidence for synergistic anti-cancer effects of BET inhibitors with HDAC inhibitors provides a strong rationale for investigating this compound in similar combinations. The protocols and workflows provided herein offer a comprehensive guide for researchers to explore the potential of this compound as a combination partner, with the ultimate goal of developing more effective epigenetic therapies for cancer.

References

Application Notes and Protocols for Measuring BAY-364 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-364 is a potent and selective inhibitor of the second bromodomain (BD2) of the Transcription Initiation Factor TFIID Subunit 1 (TAF1).[1][2][3] TAF1 is the largest subunit of the TFIID complex, a general transcription factor that plays a crucial role in the initiation of transcription by RNA polymerase II.[4][5] The bromodomains of TAF1 are responsible for recognizing and binding to acetylated lysine (B10760008) residues on histone proteins, a key mechanism in chromatin remodeling and gene regulation.[1][5] By inhibiting the TAF1 BD2, this compound disrupts this interaction, leading to the dysregulation of genes critical for cancer cell proliferation and survival, making it a promising therapeutic target in oncology.[1][5]

These application notes provide detailed protocols for a suite of biochemical and cell-based assays to accurately measure the activity of this compound and other TAF1 bromodomain inhibitors. The included methodologies will enable researchers to determine inhibitor potency, confirm target engagement in a cellular context, and elucidate the downstream effects on gene expression.

TAF1 Signaling and Inhibition by this compound

TAF1 is a central component of the pre-initiation complex, which assembles on gene promoters to initiate transcription. The tandem bromodomains of TAF1 recognize acetylated histones, facilitating the recruitment of the transcriptional machinery to specific gene loci. Inhibition of TAF1's second bromodomain by this compound prevents this recognition, leading to a decrease in the transcription of TAF1 target genes, such as the proto-oncogene MYC and the inhibitor of DNA binding 1 (ID1).[1][3] This disruption of transcriptional programs can induce cell cycle arrest and apoptosis in cancer cells.[1]

TAF1 Signaling Pathway and this compound Inhibition cluster_0 Nucleus cluster_1 Inhibition Acetylated Histones Acetylated Histones TAF1 TAF1 Acetylated Histones->TAF1 binds to TFIID TFIID TAF1->TFIID is part of RNA Pol II RNA Pol II TFIID->RNA Pol II recruits Gene Transcription Gene Transcription RNA Pol II->Gene Transcription initiates MYC_ID1 MYC, ID1, etc. Gene Transcription->MYC_ID1 upregulates Cell Proliferation & Survival Cell Proliferation & Survival MYC_ID1->Cell Proliferation & Survival promotes This compound This compound This compound->TAF1 inhibits BD2

TAF1 signaling and this compound inhibition.

Biochemical Assays

Biochemical assays are essential for determining the direct inhibitory activity of compounds on the TAF1 bromodomain. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) are robust, high-throughput methods for this purpose.

TAF1 BD2 TR-FRET Binding Assay

Principle: This assay measures the binding of a biotinylated acetylated histone peptide to a GST-tagged TAF1 BD2 protein. The interaction brings a Europium (Eu)-labeled anti-GST antibody (donor) and a streptavidin-conjugated acceptor fluorophore into close proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction will cause a decrease in the FRET signal.

TR-FRET Assay Workflow Prepare Reagents Prepare Reagents Add TAF1 BD2 & Peptide Add TAF1 BD2 & Peptide Prepare Reagents->Add TAF1 BD2 & Peptide Add Donor & Acceptor Add Donor & Acceptor Add TAF1 BD2 & Peptide->Add Donor & Acceptor Incubate Incubate Add Donor & Acceptor->Incubate Read TR-FRET Signal Read TR-FRET Signal Incubate->Read TR-FRET Signal Add this compound Add this compound Add this compound->Add TAF1 BD2 & Peptide qRT-PCR Workflow Cell Treatment Cell Treatment RNA Extraction RNA Extraction Cell Treatment->RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis qRT-PCR qRT-PCR cDNA Synthesis->qRT-PCR Data Analysis Data Analysis qRT-PCR->Data Analysis

References

Application Notes and Protocols for BAY-364 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-364, also known as BAY-299N, is a potent and selective inhibitor of the second bromodomain (BD2) of TATA-box binding protein associated factor 1 (TAF1).[1] TAF1 is the largest subunit of the transcription factor IID (TFIID) complex, a critical component of the RNA polymerase II transcription machinery.[2][3][4][5] The bromodomain of TAF1 recognizes acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in chromatin remodeling and gene transcription.[5][6] Dysregulation of TAF1 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[6][7]

These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) campaigns to identify and characterize modulators of TAF1 activity. The provided protocols and data will guide researchers in developing robust and reliable assays for drug discovery efforts targeting bromodomains.

Mechanism of Action

This compound selectively targets the second bromodomain of TAF1, preventing its interaction with acetylated lysine residues on histone tails and other proteins. This disruption of TAF1's "reader" function interferes with the recruitment of the transcriptional machinery to target gene promoters, leading to the modulation of gene expression. For instance, treatment with this compound has been shown to decrease the expression of oncogenes such as MYC.[8]

Quantitative Data

The inhibitory activity of this compound has been characterized in various cell lines. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

Cell LineIC50 (µM)Reference
Kasumi-11.0[8]
CD34+10.4[8]
K56210.0[8]

Signaling Pathway

The following diagram illustrates the central role of TAF1 in transcription initiation and the mechanism of inhibition by this compound.

TAF1_Signaling_Pathway TAF1 Signaling Pathway and this compound Inhibition cluster_0 Nucleus Histone Acetylated Histones TAF1 TAF1 (with BD2) Histone->TAF1 Recognition by BD2 TFIID TFIID Complex TAF1->TFIID Assembly RNAPII RNA Polymerase II TFIID->RNAPII Recruitment Gene Target Genes (e.g., MYC) RNAPII->Gene Binds to Promoter Transcription Transcription & Translation Gene->Transcription Protein Oncogenic Proteins Transcription->Protein BAY364 This compound BAY364->TAF1 Inhibition of BD2

Caption: TAF1-mediated transcription and its inhibition by this compound.

High-Throughput Screening (HTS) Application

This compound is an ideal tool compound for developing and validating HTS assays for the discovery of novel TAF1 bromodomain inhibitors. Below are generalized protocols for biochemical and cell-based assays.

Experimental Workflow for HTS

The following diagram outlines a typical workflow for a high-throughput screening campaign targeting TAF1.

HTS_Workflow High-Throughput Screening Workflow for TAF1 Inhibitors AssayDev Assay Development & Optimization PrimaryScreen Primary Screen (Single Concentration) AssayDev->PrimaryScreen HitConfirm Hit Confirmation & Triage PrimaryScreen->HitConfirm DoseResponse Dose-Response & IC50 Determination HitConfirm->DoseResponse SecondaryAssay Secondary & Orthogonal Assays DoseResponse->SecondaryAssay SAR Structure-Activity Relationship (SAR) Studies SecondaryAssay->SAR

Caption: A streamlined workflow for identifying and validating TAF1 inhibitors.

Experimental Protocols

Biochemical HTS Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This protocol describes a competitive binding assay to screen for compounds that disrupt the interaction between the TAF1 bromodomain (BD2) and an acetylated histone peptide.

Materials:

  • Recombinant Human TAF1 BD2 protein (tagged, e.g., with GST or His)

  • Biotinylated Acetylated Histone Peptide (e.g., H4K16ac)

  • Europium-labeled Anti-Tag Antibody (e.g., Anti-GST-Eu)

  • Streptavidin-conjugated Allophycocyanin (SA-APC)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • This compound (as a positive control)

  • Compound Library

  • 384-well, low-volume, white plates

Protocol:

  • Compound Plating: Dispense 50 nL of test compounds and controls (this compound, DMSO) into the assay plate using an acoustic liquid handler.

  • Reagent Preparation:

    • Prepare a solution of TAF1 BD2 protein and Europium-labeled antibody in assay buffer.

    • Prepare a solution of biotinylated histone peptide and SA-APC in assay buffer.

  • Reagent Addition:

    • Add 5 µL of the TAF1 BD2/antibody solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of the histone peptide/SA-APC solution to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Inhibition is observed as a decrease in the TR-FRET signal. Determine the percent inhibition for each compound relative to the controls.

Cell-Based HTS Assay: Cellular Thermal Shift Assay (CETSA®)

This protocol is designed to verify the target engagement of hit compounds in a cellular environment.

Materials:

  • Kasumi-1 cells

  • Complete Culture Medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Test Compounds

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer with Protease Inhibitors

  • 96-well PCR plates

  • Instrumentation for Western Blotting or ELISA

Protocol:

  • Cell Treatment: Seed Kasumi-1 cells in a T-75 flask and treat with the test compound or this compound (10 µM) for 2 hours. Include a DMSO vehicle control.

  • Cell Harvesting and Lysis:

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet in lysis buffer and lyse by freeze-thaw cycles.

    • Clarify the lysate by centrifugation.

  • Heat Challenge:

    • Aliquot the cell lysate into a 96-well PCR plate.

    • Heat the plate across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

    • Cool the plate at room temperature for 3 minutes.

  • Protein Precipitation and Detection:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble TAF1 protein at each temperature point by Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble TAF1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of a compound indicates target engagement.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of the TAF1 bromodomain and for developing high-throughput screening assays. The protocols and data presented here provide a framework for researchers to initiate their own screening campaigns to discover and characterize novel TAF1 inhibitors for therapeutic development. The use of orthogonal assays, such as biochemical and cell-based formats, is crucial for validating hits and understanding their mechanism of action.

References

Application Notes and Protocols for Assessing BAY-364 Cellular Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-364 is a small molecule inhibitor targeting the second bromodomain (BD2) of TATA-box binding protein associated factor 1 (TAF1). TAF1 is the largest subunit of the transcription factor IID (TFIID) complex, a critical component of the RNA polymerase II pre-initiation complex that plays a central role in gene transcription. By inhibiting the TAF1 bromodomain, this compound disrupts the recognition of acetylated histones, leading to altered gene expression. Notably, this compound has been shown to decrease the expression of key oncogenes such as MYC and ID1. Understanding the cellular uptake and intracellular concentration of this compound is crucial for elucidating its mechanism of action, optimizing its therapeutic efficacy, and developing effective drug delivery strategies.

These application notes provide detailed protocols for assessing the cellular uptake of this compound using state-of-the-art methodologies. The protocols are designed to be adaptable to various cell lines and experimental setups, enabling researchers to quantify intracellular drug concentrations and evaluate the dynamics of cellular entry.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
Cell LineIC50 (µM)Assay DescriptionReference
Kasumi-11.0TAF1 inhibition[1]
CD34+10.4TAF1 inhibition[1]
K56210.0TAF1 inhibition[1]
MDA-MB-23148 (for BAY-299, a related compound)Antiproliferative activity (72 hrs)[2]
Table 2: Cellular Effects of this compound and Related Compounds
CompoundCell LineConcentrationDurationObserved EffectReference
This compoundKasumi-1Not Specified72 hDecreased expression of ID1, MYC, and TAF1[1]
This compoundK5622 µM48 h and 72 hInsignificant effect on the cell cycle[1]
BAY-299MV4-11, NB44 µM48 hIncreased cell death and differentiation[3]
BAY-299MV4-11, NB44 µM48 hIncreased expression of CDKN1A, CDKN2B, CASP1, CASP4, GSDMB, GSDMC, GSDME[3]

Experimental Protocols

Protocol 1: Quantification of Intracellular this compound Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a method for the quantitative analysis of this compound in cultured cells. It is a highly sensitive and specific method for determining intracellular drug concentrations.[4][5][6]

Materials:

  • This compound

  • Internal Standard (IS): A structurally similar compound not present in the cells, or a stable isotope-labeled this compound.

  • Cell Culture Medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA

  • Acetonitrile (ACN) with 0.1% formic acid (Lysis and Protein Precipitation Solution)

  • Methanol

  • Water, LC-MS grade

  • Formic Acid, LC-MS grade

  • Multi-well cell culture plates (e.g., 6-well or 12-well)

  • Cell scraper

  • Microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)

  • Analytical column (e.g., C18)

Procedure:

  • Cell Seeding:

    • Seed cells at an appropriate density in multi-well plates to achieve 80-90% confluency on the day of the experiment. For suspension cells, seed a known number of cells (e.g., 1 x 10^6 cells/well).

    • Incubate cells overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in a complete cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO).

    • Remove the old medium from the cells and add the medium containing this compound or vehicle.

    • Incubate for the desired time points (e.g., 1, 4, 8, 24 hours) at 37°C.

  • Cell Harvesting and Lysis:

    • Adherent Cells:

      • Aspirate the medium and wash the cells twice with ice-cold PBS.

      • Add a defined volume of the Lysis and Protein Precipitation Solution (e.g., 200 µL of ACN with 0.1% formic acid and internal standard) to each well.

      • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Suspension Cells:

      • Transfer the cell suspension to a centrifuge tube.

      • Centrifuge at 300 x g for 5 minutes at 4°C.

      • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

      • Resuspend the cell pellet in the Lysis and Protein Precipitation Solution.

  • Sample Preparation for LC-MS/MS:

    • Vortex the cell lysates vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new microcentrifuge tube or an HPLC vial.

    • Determine the protein concentration of the pellet (e.g., using a BCA assay) for normalization.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto the LC-MS/MS system.

    • Develop an appropriate LC gradient and MS/MS method for the detection and quantification of this compound and the internal standard. This will involve optimizing parameters such as mobile phases, gradient, column temperature, and mass transitions (precursor and product ions).

    • Generate a standard curve by spiking known concentrations of this compound and a fixed concentration of the internal standard into the lysis solution.

  • Data Analysis:

    • Calculate the concentration of this compound in the cell lysate using the standard curve.

    • Normalize the intracellular concentration to the protein content of each sample (e.g., pmol/mg protein) or the cell number.

Protocol 2: Caco-2 Permeability Assay for this compound

This assay is used to assess the intestinal permeability of a compound by measuring its transport across a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium.[7][8][9]

Materials:

  • Caco-2 cells

  • DMEM with high glucose, supplemented with 10% FBS, non-essential amino acids, and penicillin-streptomycin

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • This compound

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS system

Procedure:

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell® inserts at a density of approximately 60,000 cells/cm².

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be >250 Ω·cm².

  • Transport Experiment (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers twice with pre-warmed HBSS.

    • Add fresh HBSS to the basolateral (acceptor) compartment.

    • Add HBSS containing a known concentration of this compound (e.g., 10 µM) to the apical (donor) compartment.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.

    • At the end of the experiment, collect samples from the apical compartment.

  • Transport Experiment (Basolateral to Apical - B to A) (Optional, for efflux assessment):

    • Follow the same procedure as above, but add the this compound solution to the basolateral compartment and sample from the apical compartment.

  • Monolayer Integrity Check:

    • After the transport experiment, add Lucifer yellow to the apical side and incubate for 1 hour.

    • Measure the amount of Lucifer yellow that has permeated to the basolateral side. The permeability should be less than 1% per hour.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method as described in Protocol 1.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) where:

      • dQ/dt is the steady-state flux (amount of compound transported per unit time)

      • A is the surface area of the Transwell® membrane (cm²)

      • C0 is the initial concentration of the compound in the donor compartment

    • Calculate the efflux ratio (ER) if B to A transport was measured: ER = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Mandatory Visualization

TAF1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds Signaling_Cascade Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT) RTK->Signaling_Cascade activates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling_Cascade->Transcription_Factors activates TFIID_Complex TFIID Complex Transcription_Factors->TFIID_Complex recruits Acetylated_Histones Acetylated Histones Bromodomain_2 Bromodomain 2 Acetylated_Histones->Bromodomain_2 recognized by TAF1 TAF1 TFIID_Complex->TAF1 contains RNA_Pol_II RNA Polymerase II TFIID_Complex->RNA_Pol_II recruits BAY_364 This compound BAY_364->Bromodomain_2 inhibits Gene_Transcription Gene Transcription (e.g., MYC, ID1) RNA_Pol_II->Gene_Transcription initiates Altered_Gene_Expression Altered Gene Expression (↓ Proliferation) Gene_Transcription->Altered_Gene_Expression

Caption: TAF1 Signaling Pathway and Mechanism of this compound Action.

Cellular_Uptake_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Cell_Seeding 1. Seed Cells (Adherent or Suspension) Compound_Prep 2. Prepare this compound Working Solutions Treatment 3. Treat Cells with this compound (Time Course) Harvesting 4. Harvest Cells (Wash with ice-cold PBS) Treatment->Harvesting Lysis 5. Lyse Cells & Precipitate Proteins (ACN + Internal Standard) Harvesting->Lysis Centrifugation 6. Centrifuge to Pellet Debris Lysis->Centrifugation Supernatant_Collection 7. Collect Supernatant Centrifugation->Supernatant_Collection LC_MS_Analysis 8. LC-MS/MS Analysis Supernatant_Collection->LC_MS_Analysis Data_Quantification 9. Quantify Intracellular this compound (Normalize to Protein/Cell Number) LC_MS_Analysis->Data_Quantification

Caption: Experimental Workflow for this compound Cellular Uptake Quantification.

References

Troubleshooting & Optimization

Navigating the Challenges of BAY-364: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the TAF1 bromodomain inhibitor BAY-364, achieving reliable and reproducible experimental results hinges on the proper handling of this compound. This technical support center provides essential guidance on overcoming potential solubility and stability challenges, ensuring the integrity of your experiments.

This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common issues encountered with small molecule inhibitors like this compound.

Troubleshooting Guide: Addressing Common Issues with this compound

Researchers may encounter several common problems when working with this compound. This section provides a systematic approach to troubleshooting these issues.

Problem 1: Compound Precipitation in Aqueous Solutions

Observation: A solid precipitate or cloudiness appears when diluting a this compound stock solution (e.g., in DMSO) into an aqueous buffer or cell culture medium.

Potential Causes:

  • Low Aqueous Solubility: this compound, like many small molecule inhibitors, has limited solubility in aqueous environments.

  • High Final Concentration: The intended final concentration of this compound may exceed its solubility limit in the aqueous medium.

  • Solvent Shock: Rapid dilution of a concentrated DMSO stock into an aqueous solution can cause the compound to crash out of solution.

  • Incorrect pH: The pH of the buffer or medium may not be optimal for this compound solubility.

Troubleshooting Steps:

  • Verify Final Concentration: Ensure the final concentration of this compound is within a reported effective range (IC50 values are reported to be between 1.0 µM and 10.4 µM for different cell lines).

  • Optimize Solvent Dilution:

    • Perform serial dilutions of the DMSO stock in the aqueous buffer.

    • Warm the aqueous solution to 37°C before adding the compound.

    • Add the this compound stock solution dropwise while vortexing or stirring the aqueous medium.

  • Adjust Final DMSO Concentration: Keep the final DMSO concentration in your experiment as low as possible, ideally below 0.5%, to minimize solvent effects and potential toxicity.

  • Consider Co-solvents: For in vitro assays, the use of a small percentage of a co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol might improve solubility, but this should be tested for compatibility with the experimental system.

Problem 2: Inconsistent or Lack of Biological Activity

Observation: The expected biological effect of this compound is not observed or varies significantly between experiments.

Potential Causes:

  • Degradation of the Compound: Improper storage or handling can lead to the degradation of this compound.

  • Inaccurate Concentration of Stock Solution: Errors in weighing the compound or dissolving it in the solvent.

  • Precipitation in Culture: The compound may have precipitated out of the cell culture medium over time.

Troubleshooting Steps:

  • Prepare Fresh Stock Solutions: If degradation is suspected, prepare a fresh stock solution from the solid compound.

  • Verify Stock Concentration: If possible, verify the concentration of your stock solution using analytical methods like HPLC.

  • Visually Inspect for Precipitation: Before and during the experiment, visually inspect the working solutions and cell culture plates for any signs of precipitation.

  • Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing, which can promote degradation and precipitation.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and use of this compound.

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). A solubility of 5 mg/mL in DMSO has been reported, which may require warming to fully dissolve the compound.

Q2: How should I store this compound stock solutions?

A2: Store stock solutions of this compound at -20°C or -80°C for long-term storage. To minimize degradation, protect the solutions from light and aliquot them into single-use vials to avoid multiple freeze-thaw cycles.

Q3: What is the known stability of this compound in aqueous solutions or cell culture media?

Q4: Can I sonicate my this compound solution to aid dissolution?

A4: Sonication can be a useful technique to help dissolve small molecule inhibitors. However, excessive sonication can generate heat and potentially lead to compound degradation. If you use sonication, do so in short bursts in a water bath to control the temperature.

Quantitative Data Summary

PropertyValueSource
Molecular Weight 401.41 g/mol
Appearance White to light brown powder
Solubility in DMSO 5 mg/mL (with warming)
Storage Temperature 2-8°C (solid), -20°C to -80°C (in solution)

TAF1 Signaling Pathway and Experimental Workflows

This compound functions as an inhibitor of the second bromodomain of TAF1 (TATA-Box Binding Protein Associated Factor 1). TAF1 is a critical component of the TFIID transcription factor complex, which plays a central role in the initiation of transcription by RNA polymerase II.

TAF1_Pathway cluster_0 Transcription Initiation cluster_1 Inhibition by this compound TFIID TFIID Complex Promoter Core Promoter (TATA-box or DPE) TFIID->Promoter Binds to TAF1 TAF1 TAF1->TFIID TBP TBP TBP->TFIID TAFs Other TAFs TAFs->TFIID RNA_Pol_II RNA Polymerase II Promoter->RNA_Pol_II Recruits Transcription Gene Transcription RNA_Pol_II->Transcription Initiates BAY364 This compound Bromodomain TAF1 Bromodomain 2 BAY364->Bromodomain Inhibits Bromodomain->TAF1 Part of

Caption: TAF1 in Transcription Initiation and Inhibition by this compound.

The following workflow outlines a general procedure for preparing and using a poorly soluble compound like this compound in a cell-based assay.

Experimental_Workflow start Start weigh Weigh Solid this compound start->weigh dissolve Dissolve in DMSO (e.g., 10 mM stock) weigh->dissolve warm Warm gently if needed dissolve->warm aliquot Aliquot into single-use tubes warm->aliquot store Store at -20°C or -80°C aliquot->store prepare_working Prepare working solution in pre-warmed cell culture medium store->prepare_working For each experiment serial_dilute Perform serial dilutions prepare_working->serial_dilute treat_cells Treat cells with final concentrations serial_dilute->treat_cells incubate Incubate for desired time treat_cells->incubate assay Perform downstream assay incubate->assay end End assay->end

Caption: General Workflow for Handling Poorly Soluble Compounds.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound solid powder (MW: 401.41 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber vials

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 0.001 L * 401.41 g/mol = 0.0040141 g = 4.01 mg

  • Weigh the compound: Carefully weigh out approximately 4.01 mg of this compound powder using a calibrated analytical balance and transfer it to a microcentrifuge tube or vial.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve the compound: Vortex the solution thoroughly for several minutes until the solid is completely dissolved.

  • Gentle Warming (if necessary): If the compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing. Visually inspect to ensure no solid particles remain.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or vials to protect from light and minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

Procedure:

  • Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, it is advisable to make an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in pre-warmed medium (e.g., 2 µL of 10 mM stock into 198 µL of medium).

  • Prepare Final Concentrations: Perform serial dilutions from your working solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and is at a non-toxic level (typically <0.5%).

  • Add to Cells: Immediately add the final dilutions to your cell cultures. Gently swirl the plates to ensure even distribution.

By following these guidelines and protocols, researchers can minimize solubility and stability issues with this compound, leading to more reliable and reproducible experimental outcomes.

Technical Support Center: Troubleshooting Off-Target Effects of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering potential off-target effects with small molecule inhibitors, with a specific focus on BAY-364 and a case study on selective kinase inhibitors.

Understanding Your Compound: this compound

This compound is an inhibitor of the second bromodomain of TAF1 (TATA-box binding protein associated factor 1).[1][2] It has been shown to inhibit the growth of various cancer cell lines.[1]

Quantitative Data: Cellular Potency of this compound
Cell LineIC50 (µM)Exposure Time
Kasumi-11.03 days
K56210.03 days
CD34+10.43 days

Data sourced from MedchemExpress.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Off-target effects, where a small molecule interacts with proteins other than its intended target, are a common challenge in research and can lead to misleading results or unexpected toxicity.[3][4][5] The following section provides guidance on how to identify and mitigate these effects.

Q1: I'm observing a phenotype (e.g., cell death, pathway modulation) at a much higher concentration than the reported IC50 for my inhibitor. Could this be an off-target effect?

A1: Yes, this is a classic indicator of potential off-target activity. A significant discrepancy between the biochemical potency (IC50 against the purified target) and the effective concentration in a cellular assay suggests that the inhibitor may be acting on other proteins at higher concentrations.[3]

Troubleshooting Steps:

  • Confirm On-Target Potency: If possible, perform a biochemical assay with the purified target protein to confirm the inhibitor's IC50 in your hands.

  • Perform a Dose-Response Curve: Generate a detailed dose-response curve in your cellular assay. A steep curve often suggests a specific, on-target effect, while a shallow curve might indicate multiple, lower-affinity interactions.

  • Use a Structurally Unrelated Inhibitor: Test another inhibitor of the same target that has a different chemical scaffold. If both compounds produce the same phenotype at concentrations consistent with their respective potencies, it strengthens the evidence for an on-target effect.[3]

Q2: My cells are showing unexpected toxicity or morphological changes. How can I determine if this is due to an off-target effect?

A2: Unexpected toxicity is a common consequence of off-target interactions.[4][6] It's crucial to distinguish this from on-target toxicity (where inhibiting the intended target is inherently toxic to the cells).

Troubleshooting Workflow:

The following diagram outlines a systematic approach to investigating unexpected cellular effects.

G cluster_0 Initial Observation A Unexpected Phenotype (e.g., Toxicity, Pathway Change) B Dose-Response Curve (Compare cellular EC50 to biochemical IC50) A->B High discrepancy? C Use Structurally Different Inhibitor for the Same Target B->C D Use Negative Control Compound (Structurally similar, but inactive) B->D G Kinase Profiling (e.g., KINOMEscan) B->G Suspect off-target E Target Knockdown/Knockout (siRNA, CRISPR) C->E D->E F Rescue Experiment: Overexpress drug-resistant mutant E->F H Affinity Chromatography / Mass Spec G->H

Caption: Troubleshooting workflow for investigating suspected off-target effects.

Q3: How can I definitively validate that my observed phenotype is due to inhibiting the intended target?

A3: Genetic validation is the gold standard for confirming on-target effects. The logic is to determine if genetically removing or altering the target protein recapitulates or blocks the inhibitor's effect.

Key Genetic Approaches:

  • Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the target protein. If the phenotype observed with the inhibitor is mimicked by the genetic perturbation, it strongly suggests an on-target mechanism.[3]

  • Rescue with a Resistant Mutant: If a mutation is known to confer resistance to the inhibitor without disrupting the protein's function, you can perform a rescue experiment. First, knock down the endogenous target protein. Then, introduce a version of the target protein that carries the resistance mutation. If the cells are now insensitive to the inhibitor, it confirms the effect is on-target.

The diagram below illustrates the logic of a rescue experiment.

G cluster_0 Wild-Type Cells cluster_1 Genetic Knockdown cluster_2 Rescue Experiment A WT Target + Inhibitor B Phenotype Observed A->B conclusion Conclusion: On-Target Effect Confirmed B->conclusion C Target Knockdown (siRNA/CRISPR) D Phenotype Mimicked C->D D->conclusion E Knockdown + Express Resistant Mutant F Add Inhibitor E->F G Phenotype Rescued (No Effect) F->G G->conclusion

Caption: Logic diagram for a rescue experiment to confirm on-target activity.

Case Study: Troubleshooting Off-Target Effects of a Selective CDK9 Inhibitor

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and a target in cancer therapy.[7] While several selective CDK9 inhibitors have been developed, off-target effects remain a concern, especially for pan-kinase inhibitors.[8] We will use Bayer's selective CDK9 inhibitors, such as Atuveciclib (BAY-1143572) and BAY-1251152, as examples.

CDK9 Signaling Pathway

CDK9 forms a complex with Cyclin T to create the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), allowing it to transition from promoter-proximal pausing to productive elongation. This is critical for the transcription of short-lived anti-apoptotic proteins like Mcl-1 and oncoproteins like MYC.[8] Inhibition of CDK9 leads to the depletion of these proteins and induces apoptosis in cancer cells.

G cluster_0 P-TEFb Complex CDK9 CDK9 PolII RNA Pol II (paused) CDK9->PolII Phosphorylates CycT Cyclin T CycT->PolII Phosphorylates Elongation Transcriptional Elongation PolII->Elongation Proteins Short-lived proteins (e.g., MYC, Mcl-1) Elongation->Proteins Apoptosis Apoptosis Proteins->Apoptosis Inhibits Inhibitor CDK9 Inhibitor (e.g., BAY-1251152) Inhibitor->CDK9 Inhibits

Caption: Simplified signaling pathway of CDK9 in transcriptional regulation.

Quantitative Data: Selectivity of Bayer CDK9 Inhibitors

High selectivity is crucial for minimizing off-target effects. The following table shows the potency (IC50) of two selective CDK9 inhibitors against CDK9 and other related kinases.

InhibitorCDK9 IC50 (nM)CDK2 IC50 (nM)CDK5 IC50 (nM)CDK7 IC50 (nM)Selectivity for CDK9 over CDK2
Atuveciclib (BAY-1143572)610001600>10000>150-fold
BAY-125115242920-->50-fold

Data compiled from published research. A higher fold-selectivity indicates a lower likelihood of engaging that particular off-target at therapeutic concentrations.

Key Experimental Protocols

Here are detailed methodologies for essential experiments to validate inhibitor effects.

Protocol 1: Western Blot for On-Target Pathway Modulation

Objective: To confirm that the inhibitor modulates the intended signaling pathway downstream of the target. For a CDK9 inhibitor, this involves measuring the phosphorylation of RNA Polymerase II and the levels of downstream proteins like Mcl-1.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., a sensitive cancer cell line) and allow them to adhere. Treat cells with a dose-range of the inhibitor (e.g., 0.1x to 100x the IC50) and a vehicle control for a predetermined time (e.g., 6-24 hours).

  • Lysate Preparation: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies for CDK9 inhibition include:

      • Phospho-RNA Pol II (Ser2)

      • Total RNA Pol II

      • Mcl-1

      • c-MYC

      • A loading control (e.g., β-Actin or GAPDH)

    • Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system. A dose-dependent decrease in Phospho-RNA Pol II (Ser2) and Mcl-1 levels would confirm on-target activity.

Protocol 2: Kinase Profiling to Identify Off-Targets

Objective: To empirically identify unintended kinase targets of an inhibitor. Services like KINOMEscan® offer high-throughput screening against a large panel of kinases.[9][10]

Methodology (Principle of KINOMEscan):

  • Assay Principle: This is a competition binding assay. An immobilized kinase is incubated with a DNA-tagged ligand that binds to the active site. Your inhibitor is added in competition.

  • Sample Submission: Provide the service provider with your compound at a specified concentration (e.g., 1 µM).

  • Screening: The compound is screened against a panel of hundreds of human kinases (e.g., scanMAX panel with over 468 kinases).[10]

  • Data Analysis: The amount of kinase-ligand interaction remaining is quantified. Results are often reported as "% Inhibition" or "Kd". Strong binding to kinases other than the intended target identifies them as potential off-targets.

  • Visualization: Data is often presented using a TREEspot® visualization, which maps the hits onto the human kinome tree, providing a clear visual of the inhibitor's selectivity.[11]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To verify that the inhibitor binds to its intended target inside intact cells. The principle is that drug binding stabilizes the target protein, making it more resistant to heat-induced denaturation.[3]

Methodology:

  • Cell Treatment: Treat intact cells with the inhibitor or a vehicle control.

  • Heating: Heat the cell suspensions at a range of different temperatures (e.g., 40°C to 70°C).

  • Lysis and Centrifugation: Lyse the cells and use centrifugation to separate the soluble protein fraction from the aggregated (denatured) proteins.

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein remaining using Western blot or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.

References

Technical Support Center: Overcoming Resistance to BAY-364 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the TAF1 bromodomain inhibitor, BAY-364.

Introduction to this compound

This compound is a chemical probe that is structurally similar to BAY-299. It is often utilized as a negative control in experiments because it is inactive against BRD1 and exhibits only moderate activity against TAF1. BAY-299, a more potent compound, is a dual inhibitor of the second bromodomain of TAF1 (TAF1-BD2) and the bromodomain of BRPF2. Understanding the nuances of these compounds is critical for interpreting experimental outcomes and troubleshooting unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and its potent analog, BAY-299?

BAY-299 is a potent dual inhibitor of the bromodomain and PHD finger (BRPF) family member BRPF2 and the TATA box binding protein-associated factors TAF1 and TAF1L. Specifically, it targets the second bromodomain of TAF1 (TAF1-BD2). TAF1 is a large scaffold protein of the TFIID complex, which is crucial for initiating transcription. By inhibiting the bromodomain, BAY-299 disrupts the interaction of TAF1 with acetylated histones, leading to altered gene expression. This can result in the induction of cell death pathways, such as apoptosis and pyroptosis, in cancer cells. This compound is a structurally similar compound with significantly weaker activity, making it a suitable negative control.

Q2: I am observing high variability in my experimental results with this compound/BAY-299. What are the potential causes?

Inconsistent results can arise from several factors:

  • Cell Line Heterogeneity: Different cell lines can exhibit varied sensitivity to TAF1 inhibition. This has been observed in triple-negative breast cancer (TNBC) cell lines, where high levels of Proliferating Cell Nuclear Antigen (PCNA) have been associated with a suppressed tumor immune response and may limit the efficacy of TAF1 inhibition[1].

  • Cell Culture Conditions: Adherence to best practices in cell culture is paramount. This includes regular cell line authentication, monitoring for contamination (especially mycoplasma), and maintaining consistent cell density and passage numbers.

  • Compound Stability and Handling: Ensure proper storage of this compound and BAY-299, typically at -20°C. When preparing working solutions, use fresh, high-quality solvents like DMSO.

  • Assay-Specific Variability: The choice of assay and its execution can introduce variability. For instance, in cell viability assays, seeding density and incubation times need to be optimized and kept consistent.

Q3: My cells seem to be resistant to this compound treatment. What could be the underlying mechanisms?

While specific acquired resistance mechanisms to this compound or BAY-299 have not been extensively documented, insights can be drawn from studies on other bromodomain inhibitors:

  • Intrinsic Resistance: As mentioned, some cell lines may have intrinsic resistance. High expression of PCNA could be a predictive biomarker for reduced sensitivity to TAF1 inhibition[1].

  • Kinome Reprogramming: In some cancers, resistance to bromodomain inhibitors can be mediated by the adaptive reprogramming of the kinome, where compensatory pro-survival kinase networks are activated to overcome the inhibition[1].

  • Bromodomain-Independent Functions: The target protein may have functions that are independent of its bromodomain. In such cases, even with effective bromodomain inhibition, the protein can still support cell proliferation through other mechanisms[2][3].

  • Alterations in Downstream Pathways: Changes in pathways downstream of TAF1 could also contribute to resistance. For example, alterations in the TGF-β signaling pathway have been implicated in resistance to BET bromodomain inhibitors[4].

Q4: Are there known off-target effects for BAY-299 that I should be aware of?

Screening of BAY-299 has shown some binding to the A1 receptor, Cl- channel (GABA-gated), PDE2A1, and PDE5 at a concentration of 10 µM[5]. It is important to consider these potential off-target effects when interpreting experimental data, especially at higher concentrations. This compound, the negative control, was found to be "clean" in the same screen[5].

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values

Possible Causes & Solutions

Cause Troubleshooting Step
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. For multi-well plates, use a multichannel pipette to minimize timing differences between wells.
Inconsistent Cell Seeding Density Ensure a homogenous cell suspension before seeding. Optimize and standardize the cell number per well for your specific cell line and assay.
Edge Effects in Microplates To minimize evaporation from the outer wells, fill the peripheral wells with sterile media or PBS without cells.
Variable Compound Activity Prepare fresh serial dilutions of this compound/BAY-299 for each experiment from a validated stock solution.
Different Calculation Methods Use a consistent and appropriate method for calculating IC50 values. Be aware that different software and models can yield slightly different results[6].
Issue 2: Lack of Expected Phenotype (e.g., No Cell Death)

Possible Causes & Solutions

Cause Troubleshooting Step
Cell Line is Resistant Test a panel of cell lines to identify a sensitive model. Measure the baseline expression of potential resistance markers like PCNA[1].
Suboptimal Compound Concentration Perform a dose-response experiment over a wide range of concentrations to determine the optimal working concentration for your cell line.
Incorrect Incubation Time Conduct a time-course experiment to identify the optimal duration of treatment for observing the desired phenotype.
Use of this compound as the Active Compound Confirm that you are using the potent inhibitor (BAY-299) for inducing a phenotype and this compound as the negative control.
Compensatory Signaling Activation Investigate the activation of parallel survival pathways upon treatment. Combination therapies might be necessary. For example, combining TAF1 inhibition with inhibitors of compensatory pathways could be explored[5].

Data Presentation

Table 1: IC50 Values of BAY-299 in Various Cell Lines
Cell LineCancer TypeAssayIC50 (nM)Reference
MOLM-13Acute Myeloid LeukemiaProliferation1060[7]
MV4-11Acute Myeloid LeukemiaProliferation2630[7]
769-PRenal CancerProliferation3210[7]
JurkatT-cell LeukemiaProliferation3900[7]
NCI-H526Small Cell Lung CancerProliferation6860[7]
CHL-1MelanomaProliferation7400[7]
5637Bladder CancerProliferation7980[7]
MV4-11Acute Myeloid LeukemiaViability (CCK-8)~2000-4000 (at 96h)[5]
NB4Acute Myeloid LeukemiaViability (CCK-8)>4000 (at 96h)[5]

Experimental Protocols

Cell Viability Assay (MTT-Based)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and BAY-299 in complete culture medium. A common starting range is 0.01 to 10 µM. Include a vehicle control (e.g., DMSO at a final concentration ≤ 0.1%).

  • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well. Incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Mix gently to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of TAF1 Inhibition

TAF1_Inhibition_Pathway cluster_nucleus Nucleus TAF1 TAF1 TFIID TFIID Complex TAF1->TFIID part of RNA_Pol_II RNA Polymerase II TFIID->RNA_Pol_II recruits AcetylatedHistones Acetylated Histones AcetylatedHistones->TAF1 binds to (Bromodomain) Transcription Gene Transcription (Proliferation, Survival) RNA_Pol_II->Transcription CellDeath Cell Death (Apoptosis, Pyroptosis) Transcription->CellDeath leads to BAY299 BAY-299 BAY299->Inhibition Inhibition->TAF1 blocks binding to acetylated histones

Caption: TAF1 inhibition by BAY-299 disrupts transcription, leading to cell death.

Experimental Workflow for Investigating Resistance

Resistance_Workflow cluster_intrinsic Investigate Intrinsic Resistance cluster_acquired Investigate Acquired Resistance cluster_overcoming Strategies to Overcome Resistance start Start: Observe Reduced Sensitivity to BAY-299 cell_panel Screen a Panel of Cell Lines start->cell_panel generate_resistant Generate Resistant Cell Line (Long-term BAY-299 exposure) start->generate_resistant biomarker Analyze Potential Biomarkers (e.g., PCNA expression) cell_panel->biomarker combination Test Combination Therapies biomarker->combination omics Perform Omics Analysis (Genomics, Transcriptomics, Proteomics) generate_resistant->omics pathway Identify Altered Pathways (e.g., Kinome reprogramming) omics->pathway pathway->combination new_target Identify New Therapeutic Targets

References

Technical Support Center: Improving In Vivo Delivery of BAY-364

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BAY-364, a potent inhibitor of the second bromodomain of TATA-Box Binding Protein Associated Factor 1 (TAF1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges associated with the in vivo delivery of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that specifically targets the second bromodomain (BD2) of TAF1.[1] TAF1 is the largest subunit of the Transcription Factor II D (TFIID) complex, which plays a crucial role in the initiation of transcription by RNA Polymerase II.[2] The bromodomains of TAF1 recognize and bind to acetylated lysine (B10760008) residues on histone tails, an important step in chromatin remodeling and gene activation.[3] By inhibiting the TAF1 bromodomain, this compound can modulate the transcription of genes involved in cell proliferation, cell cycle, and apoptosis, making it a valuable tool for cancer research.[3][4]

Q2: What are the main challenges in delivering this compound in vivo?

Q3: What are some potential formulation strategies to improve this compound delivery?

A3: For poorly soluble compounds like this compound, several formulation strategies can be employed to enhance their delivery and bioavailability in vivo. These include:

  • Co-solvent formulations: Using a mixture of solvents to increase solubility.

  • Suspensions: Creating a uniform suspension of the compound in a vehicle.

  • Lipid-based formulations: Encapsulating the compound in lipidic carriers.[6]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range to increase surface area and dissolution rate.

Troubleshooting Guide

This guide addresses common issues researchers may encounter during in vivo experiments with this compound and provides potential solutions.

Problem Potential Cause Troubleshooting Steps
Compound precipitation in vehicle Low aqueous solubility of this compound.1. Increase the concentration of the co-solvent (e.g., DMSO, PEG300) in the formulation. 2. Try a different vehicle system, such as a suspension in carboxymethyl cellulose (B213188) sodium (CMC-Na). 3. Use sonication to aid dissolution. 4. Prepare fresh formulations immediately before each use.
High variability in efficacy between animals Inconsistent drug exposure due to poor formulation or administration.1. Ensure the formulation is homogeneous before each administration. If using a suspension, vortex thoroughly. 2. Standardize the administration technique (e.g., gavage volume, injection site). 3. Consider a different route of administration that may offer better bioavailability.
Lack of expected efficacy Insufficient target engagement due to low bioavailability.1. Increase the dose of this compound. 2. Optimize the formulation to improve solubility and absorption. 3. Conduct a pharmacokinetic study to determine the concentration of this compound in plasma and target tissues over time.
Vehicle-related toxicity The formulation vehicle itself is causing adverse effects.1. Include a vehicle-only control group in all experiments. 2. Reduce the concentration of potentially toxic co-solvents like DMSO. 3. Consider alternative, well-tolerated vehicles.

Experimental Protocols

While a specific, published in vivo protocol for this compound is not currently available, the following protocols for the structurally similar and potent TAF1 inhibitor, BAY-299, can serve as an excellent starting point.[7]

Protocol 1: Oral Administration (Suspension)

This protocol is suitable for daily oral gavage.

Materials:

  • This compound powder

  • Carboxymethyl cellulose sodium (CMC-Na)

  • Sterile water for injection

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Prepare a 0.5% (w/v) solution of CMC-Na in sterile water.

  • Weigh the required amount of this compound to achieve the desired final concentration (e.g., 5 mg/mL).

  • Add the this compound powder to the appropriate volume of the 0.5% CMC-Na solution.

  • Vortex the mixture vigorously until a homogeneous suspension is formed.

  • Administer the suspension to animals via oral gavage immediately after preparation.

Protocol 2: Intraperitoneal Injection (Solution)

This protocol is suitable for intraperitoneal or intravenous injection.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile water for injection (ddH₂O)

  • Sterile conical tubes

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 28 mg/mL). Ensure complete dissolution.

  • In a sterile tube, add 50 µL of the this compound DMSO stock solution.

  • Add 400 µL of PEG300 and mix until the solution is clear.

  • Add 50 µL of Tween 80 and mix until the solution is clear.

  • Add 500 µL of sterile water to bring the final volume to 1 mL.

  • The final concentration of the example formulation would be 1.4 mg/mL. Adjust volumes accordingly for different desired final concentrations.

  • Use the formulation immediately after preparation.

Signaling Pathway and Experimental Workflow Diagrams

TAF1 Signaling Pathway

TAF1, as a core component of the TFIID complex, is central to the initiation of gene transcription. Inhibition of its bromodomain can lead to downstream effects on cell cycle progression, apoptosis, and immune signaling.

TAF1_Signaling cluster_nucleus Nucleus cluster_histone Chromatin cluster_downstream Downstream Effects TFIID TFIID Complex Promoter Gene Promoter TFIID->Promoter TAF1 TAF1 TAF1->TFIID part of Histone Histone (Acetylated) TAF1->Histone binds to acetylated lysines PolII RNA Polymerase II Transcription Transcription Initiation PolII->Transcription Promoter->PolII recruits mRNA mRNA Transcription->mRNA CellCycle Cell Cycle Arrest Transcription->CellCycle Apoptosis Apoptosis Transcription->Apoptosis Differentiation Differentiation Transcription->Differentiation Interferon Interferon Response Transcription->Interferon TGFb TGFβ1 Signaling (in some contexts) Transcription->TGFb BAY364 This compound BAY364->TAF1 inhibits bromodomain 2

Caption: TAF1 inhibition by this compound disrupts transcription and downstream cellular processes.

Experimental Workflow for In Vivo Study

A typical workflow for evaluating the efficacy of this compound in a preclinical cancer model.

in_vivo_workflow start Start formulation Prepare this compound Formulation start->formulation animal_model Establish Animal Model (e.g., Xenograft) formulation->animal_model randomization Randomize Animals into Treatment Groups animal_model->randomization treatment Administer this compound and Vehicle Control randomization->treatment monitoring Monitor Tumor Growth and Animal Health treatment->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Collect Tissues for Pharmacodynamic Analysis endpoint->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis end End data_analysis->end

Caption: Workflow for an in vivo efficacy study of this compound.

Logical Relationship for Troubleshooting Formulation Issues

A decision-making diagram for addressing common formulation problems.

troubleshooting_workflow start Start: Prepare This compound Formulation check_precipitation Does the compound precipitate? start->check_precipitation increase_cosolvent Increase Co-solvent Concentration check_precipitation->increase_cosolvent Yes check_homogeneity Is the formulation homogeneous? check_precipitation->check_homogeneity No try_suspension Try Suspension (e.g., in CMC-Na) increase_cosolvent->try_suspension reassess Re-assess Formulation Strategy increase_cosolvent->reassess If still precipitates try_suspension->check_precipitation vortex_sonicate Increase Vortexing or Sonication check_homogeneity->vortex_sonicate No proceed Proceed with In Vivo Administration check_homogeneity->proceed Yes vortex_sonicate->check_homogeneity reassess->start

Caption: Troubleshooting guide for this compound formulation.

References

dealing with batch-to-batch variability of BAY-364

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of the TAF1 bromodomain inhibitor, BAY-364.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in the IC50 value of this compound between different batches. What are the potential causes?

A1: Batch-to-batch variability in the IC50 value of a small molecule inhibitor like this compound can stem from several factors. These can be broadly categorized into compound-related issues and experimental variability.

  • Compound-Related Issues:

    • Purity: Differences in the purity profile between batches can lead to altered potency. Even small amounts of impurities with biological activity can affect the experimental outcome.

    • Solubility: Inconsistent solubility of different batches in your solvent (e.g., DMSO) and final cell culture medium can result in variations in the effective concentration.

    • Stability: Degradation of the compound due to improper storage or handling can lead to a decrease in activity.

  • Experimental Variability:

    • Cell Culture Conditions: Variations in cell passage number, cell health, and seeding density can significantly impact cellular response to the inhibitor.[1]

    • Reagent Consistency: Batch-to-batch differences in media, serum, and other reagents can influence experimental results.

    • Assay Protocol: Minor deviations in incubation times, reagent concentrations, and instrumentation settings can introduce variability.

Q2: How can we validate the quality of a new batch of this compound?

A2: It is crucial to perform quality control (QC) checks on each new batch of this compound before initiating critical experiments.

  • Review the Certificate of Analysis (CoA): The CoA provided by the supplier should detail the purity (typically determined by HPLC), identity (confirmed by mass spectrometry and/or NMR), and appearance of the compound.[2]

  • Analytical Characterization: If you have access to analytical chemistry facilities, you can independently verify the purity and identity of the new batch using techniques like HPLC, LC-MS, and NMR.

  • Solubility Test: Visually inspect the dissolution of the new batch in your chosen solvent to ensure it dissolves completely at the desired stock concentration. Any precipitation indicates a potential issue.

  • Biological Activity Confirmation: Perform a dose-response experiment in a well-characterized and sensitive cell line to determine the IC50 value of the new batch. This should be compared to the IC50 of a previously validated "gold standard" batch.

Q3: What is an acceptable level of variation for IC50 values between batches of this compound?

A3: For cell-based assays, a 2-3 fold difference in IC50 values between batches is often considered acceptable, provided that the maximal inhibition is consistent. However, the acceptable range can be assay-dependent. Significant deviations beyond this range warrant a thorough investigation into the compound's quality and experimental procedures.

Q4: Can the final concentration of DMSO affect the results and contribute to variability?

A4: Yes, the final concentration of the solvent, typically DMSO, can impact cell health and compound solubility, thereby contributing to variability. It is recommended to keep the final DMSO concentration in the cell culture medium as low as possible, generally below 0.5%, and to maintain a consistent final DMSO concentration across all experimental conditions, including vehicle controls.[3]

Troubleshooting Guides

Issue 1: Inconsistent Cell Viability/Proliferation Assay Results

Potential Causes and Solutions

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Use a calibrated pipette and consider using a multichannel pipette for better consistency. Allow plates to equilibrate to room temperature before seeding to minimize edge effects.
High Cell Passage Number Use cells within a defined and narrow passage number range for all experiments. High passage numbers can lead to genetic drift and altered drug sensitivity.[1]
Mycoplasma Contamination Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular metabolism and response to treatments.
This compound Precipitation in Media Prepare fresh dilutions of this compound for each experiment. Perform a stepwise dilution by first adding the DMSO stock to a small volume of pre-warmed media before adding it to the final culture volume.[3]
Variations in Incubation Time Standardize the incubation time with this compound across all experiments.
Inconsistent Reagent Quality Use the same lot of media, serum, and assay reagents for a set of comparative experiments. If a new lot must be used, perform a bridging experiment to ensure consistency.
Issue 2: Variable Downstream Target Engagement (e.g., Western Blot or qPCR)

Potential Causes and Solutions

Potential CauseRecommended Solution
Inaccurate Protein/RNA Quantification Ensure accurate and consistent quantification of protein or RNA samples before loading for Western blot or setting up qPCR reactions.
Antibody/Primer Performance Use validated antibodies and primers. For Western blotting, ensure the primary antibody concentration is optimized to be within the linear range of detection.[4][5]
Inconsistent Lysis/Extraction Use a standardized protocol for cell lysis and RNA/protein extraction to ensure consistent sample quality.
Loading Inconsistencies (Western Blot) Use a reliable loading control (e.g., housekeeping protein or total protein normalization) to account for any loading variations.
qPCR Inhibition Ensure purified RNA is free of contaminants that can inhibit the reverse transcription or PCR steps.[6]
Variability in this compound Activity Confirm the activity of the this compound batch in a cell viability assay before proceeding with more complex downstream experiments.

Data Presentation

Table 1: Acceptable Quantitative Variability in Common Assays

Assay TypeParameterGenerally Acceptable RangeNotes
Cell Viability (e.g., MTT) IC50 Fold-Difference (Inter-assay)2-3 foldDepends on the cell line and assay window.
% Coefficient of Variation (%CV) (Intra-assay replicates)< 15-20%Higher variability may indicate pipetting or cell seeding issues.[7]
qPCR Ct Standard Deviation (Technical Replicates)< 0.25For Cq values up to 35, a larger variation may be acceptable for low copy numbers.[1][8]
% Coefficient of Variation (%CV) of 2^-ddCt< 20%Considered acceptable for relative quantification.[9]
Western Blot % Coefficient of Variation (%CV) of Normalized Band Intensity (Biological Replicates)< 20-30%Requires careful optimization of the entire workflow for quantitative results.[5]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only).

  • Treatment: Remove the overnight culture medium and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression.[10]

Protocol 2: Quantitative PCR (qPCR) for Target Gene Expression
  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle control.

  • RNA Extraction: Isolate total RNA from the cells using a column-based kit, including an on-column DNase digestion step.

  • RNA Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions in triplicate for each sample and gene (target gene and a validated housekeeping gene) using a SYBR Green-based master mix.

  • Data Acquisition: Perform the qPCR on a real-time PCR instrument.

  • Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method.[11]

Mandatory Visualization

TAF1_Signaling_Pathway cluster_TFIID TFIID Assembly TFIID TFIID Complex Promoter Core Promoter TFIID->Promoter TAF1 TAF1 TAF1->TFIID scaffold Bromodomain Bromodomain (BD2) TAF1->Bromodomain TBP TBP TBP->TFIID TAFs Other TAFs TAFs->TFIID Pol_II RNA Polymerase II PIC Pre-Initiation Complex Pol_II->PIC Transcription Gene Transcription PIC->Transcription initiates Promoter->PIC BAY364 This compound BAY364->Bromodomain inhibits

Caption: TAF1 signaling pathway in transcription initiation.

Troubleshooting_Workflow start Inconsistent Results with this compound check_compound Step 1: Verify Compound Integrity start->check_compound check_coa Review Certificate of Analysis check_compound->check_coa check_solubility Assess Solubility & Stability check_compound->check_solubility run_qc_assay Run QC Assay (vs. reference batch) check_compound->run_qc_assay compound_ok Compound OK? run_qc_assay->compound_ok check_experimental Step 2: Evaluate Experimental Protocol compound_ok->check_experimental Yes end_bad Contact Technical Support compound_ok->end_bad No (New Batch Needed) check_cells Cell Health & Passage check_experimental->check_cells check_reagents Reagent Consistency check_experimental->check_reagents check_protocol Standardize Protocol Steps check_experimental->check_protocol experimental_ok Protocol Consistent? check_protocol->experimental_ok experimental_ok->check_experimental No (Revise Protocol) troubleshoot_assay Step 3: Assay-Specific Troubleshooting experimental_ok->troubleshoot_assay Yes end_good Reproducible Results troubleshoot_assay->end_good

References

interpreting unexpected results with BAY-364

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BAY-364, a potent and selective inhibitor of the second bromodomain (BD2) of TATA-Box Binding Protein Associated Factor 1 (TAF1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer troubleshooting strategies for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, also known as BAY-299, is a small molecule inhibitor that selectively targets the second bromodomain (BD2) of TAF1. TAF1 is the largest subunit of the transcription factor IID (TFIID) complex, which plays a crucial role in the initiation of RNA polymerase II-mediated transcription.[1][2][3] By binding to TAF1's bromodomain, this compound disrupts its ability to recognize acetylated lysine (B10760008) residues on histones, thereby interfering with the assembly of the transcriptional machinery and suppressing the expression of specific genes.[3]

Q2: What are the reported cellular effects of this compound?

A2: In preclinical studies, this compound has been shown to inhibit the growth of acute myeloid leukemia (AML) and a subset of triple-negative breast cancer (TNBC) cells.[4][5][6] Reported effects include induction of cell death (apoptosis and pyroptosis), cell cycle arrest, and increased cell differentiation.[4][5] In some cancer models, inhibition of TAF1 by this compound can also induce an anti-viral mimicry effect by activating interferon responses.[6]

Q3: Are there known reasons for variable responses to this compound in different cell lines?

A3: Yes, heterogeneous responses to TAF1 inhibition have been observed.[6] For example, in triple-negative breast cancer cell lines, high protein levels of Proliferating Cell Nuclear Antigen (PCNA) have been suggested as a potential biomarker for reduced sensitivity to this compound.[6] This suggests that the genetic and proteomic context of the cell line can significantly influence its response to the inhibitor.

Q4: Can cell death induced by this compound be rescued?

A4: Studies in acute myeloid leukemia (AML) cells have shown that cell death induced by this compound can be partially rescued.[4][5] The pan-caspase inhibitor Z-VAD-FMK has been shown to ameliorate apoptosis, while the RIPK1 inhibitor Necrostatin-2 (Nec-2) can reduce necroptotic cell death, indicating that this compound can induce multiple cell death pathways.[4][5]

Troubleshooting Guides

Problem 1: Weaker than expected or no observable phenotype (e.g., lack of cell death, no change in target gene expression).

This is a common issue that can arise from several factors, ranging from experimental setup to intrinsic cellular resistance.

Possible Cause Suggested Solution
Suboptimal Compound Concentration Perform a dose-response experiment to determine the IC50 value for your specific cell line. A standard starting range for in vitro studies could be 0.1 µM to 10 µM.
Incorrect Compound Handling/Storage Ensure this compound is stored as recommended by the manufacturer, typically as a stock solution in DMSO at -80°C. Prepare fresh dilutions in culture medium for each experiment to avoid degradation.
Cell Line Insensitivity The cell line may have intrinsic resistance mechanisms. Consider measuring the baseline expression of TAF1. High levels of proteins like PCNA might also contribute to resistance.[6] It may be beneficial to test a panel of cell lines to identify a sensitive model.
Insufficient Treatment Duration Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for observing the desired phenotype.
High Cell Seeding Density Overly confluent cells may exhibit altered sensitivity to inhibitors. Ensure cells are seeded at a density that allows for logarithmic growth throughout the experiment.
Problem 2: High degree of cell death in control (non-cancerous) cell lines.

While the goal is often to target cancer cells, off-target effects or on-target toxicities in normal cells can occur.

Possible Cause Suggested Solution
On-Target Toxicity in Normal Cells TAF1 is essential for transcription in healthy cells. Its inhibition can lead to toxicity. Determine the therapeutic window by comparing the IC50 values in your cancer cell line versus a non-transformed control cell line.
Solvent (DMSO) Toxicity High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is consistent across all wells (including vehicle controls) and is typically kept below 0.5%.[7]
Off-Target Effects While this compound is selective for TAF1-BD2, high concentrations may lead to off-target effects. Use the lowest effective concentration determined from your dose-response studies to minimize these risks.
Problem 3: Inconsistent or variable results between replicate experiments.

Reproducibility is key in research. Variability can be frustrating but is often traceable to subtle inconsistencies in protocol execution.

Possible Cause Suggested Solution
Inconsistent Cell Culture Conditions Maintain consistent cell passage numbers, seeding densities, and media formulations. Cells at high passage numbers can exhibit altered phenotypes.
Compound Instability in Media Prepare fresh dilutions of this compound from a frozen stock for each experiment. Some compounds can be unstable in aqueous solutions over time.
Assay-Specific Variability Ensure consistent incubation times and reagent additions for all plates and wells in your assays (e.g., cell viability, western blot). Use appropriate positive and negative controls in every experiment.
Cell Health and Contamination Regularly check cell cultures for signs of stress or contamination (e.g., mycoplasma), which can significantly impact experimental outcomes.

Experimental Protocols

General Cell Culture and Treatment Protocol

This protocol provides a basic framework for treating adherent cells with this compound.

  • Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate for viability assays, 6-well plate for protein analysis) at a predetermined density that allows for logarithmic growth. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). On the day of the experiment, perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control with the same final concentration of DMSO as the highest treatment concentration.

  • Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Following incubation, proceed with the desired assay, such as a cell viability assay or cell lysis for western blot analysis.

Western Blot Protocol for Apoptosis Markers

This protocol is to assess the induction of apoptosis by measuring the cleavage of PARP and Caspase-3.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentrations for all samples and add Laemmli sample buffer. Heat the samples at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

TAF1_Signaling_Pathway cluster_0 TFIID Complex TAF1 TAF1 (contains BD1, BD2) TBP TBP Histone Acetylated Histones TAF1->Histone TFIID_Complex TFIID Assembly TAFs Other TAFs BAY364 This compound BAY364->TAF1 Inhibits BD2 Transcription Gene Transcription (e.g., MYC) Inhibition->Transcription Suppression TFIID_Complex->Transcription Initiates

Caption: Mechanism of action of this compound in TAF1-mediated transcription.

Experimental_Workflow start Start Experiment cell_culture 1. Seed Cells (e.g., 96-well plate) start->cell_culture treatment 2. Treat with this compound (Dose-response) cell_culture->treatment incubation 3. Incubate (e.g., 72 hours) treatment->incubation assay 4. Perform Assay (e.g., CellTiter-Glo) incubation->assay data_analysis 5. Data Analysis (Calculate IC50) assay->data_analysis end Determine Optimal Concentration data_analysis->end

Caption: General workflow for determining the IC50 of this compound in vitro.

Troubleshooting_Tree start Unexpected Result Observed q1 Is the effect weaker than expected? start->q1 a1_yes Check IC50, treatment duration, compound stability, and cell line sensitivity. q1->a1_yes Yes a1_no Is there high toxicity in control cells? q1->a1_no No end Consult further literature or technical support a1_yes->end a2_yes Assess on-target toxicity, lower compound concentration, check DMSO effect. a1_no->a2_yes Yes a2_no Are results inconsistent between experiments? a1_no->a2_no No a2_yes->end a3_yes Standardize cell passage, seeding density, and reagent preparation. a2_no->a3_yes Yes a2_no->end No a3_yes->end

Caption: Decision tree for troubleshooting unexpected results with this compound.

References

refining BAY-364 treatment duration for optimal effect

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the BAY-364 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your in-vitro experiments focused on refining this compound treatment duration for optimal therapeutic effect.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the second bromodomain (BD2) of Transcription Factor IID (TFIID) subunit TAF1.[1] Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues, which are key epigenetic marks on histones and other proteins. By binding to TAF1-BD2, this compound disrupts the recruitment of the TFIID complex to chromatin, leading to altered transcription of specific genes, including those involved in cell growth and proliferation, such as MYC.[1]

Q2: I am not observing the expected level of cytotoxicity after 24 hours of treatment. Is my experiment failing?

A2: Not necessarily. The cytotoxic or anti-proliferative effects of this compound are primarily driven by transcriptional reprogramming, which can take time to manifest phenotypically. Short-term treatments (e.g., 24 hours) may be insufficient to induce significant cell death. It is recommended to perform a time-course experiment to determine the optimal treatment duration for your specific cell line. Effects on cell viability are often more pronounced at 48 to 72 hours of continuous exposure.[1]

Q3: My dose-response curve for cell viability is showing a plateau at higher concentrations after 72 hours. What does this indicate?

A3: A plateau in the dose-response curve, where increasing concentrations of this compound do not result in further reduction in cell viability, can suggest several possibilities. It may indicate that the maximum achievable effect through TAF1-BD2 inhibition has been reached. Alternatively, it could point towards the emergence of a resistant subpopulation of cells or the activation of compensatory signaling pathways. Consider performing a wash-out experiment to assess if the effect is reversible or sustained.

Q4: How can I confirm that this compound is engaging its target in my cellular model?

A4: Target engagement can be confirmed by observing the downstream effects of TAF1 inhibition. A recommended approach is to measure the mRNA levels of known TAF1 target genes, such as MYC, via RT-qPCR after treatment with this compound.[1] A significant reduction in the expression of these genes would indicate successful target engagement. This can be a more sensitive and earlier readout of compound activity than cell viability assays.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in cell viability results between replicates. 1. Inconsistent cell seeding density.2. Edge effects in the multi-well plate.3. Compound precipitation at higher concentrations.1. Ensure a homogenous single-cell suspension before seeding.2. Avoid using the outer wells of the plate for treatment; fill them with sterile PBS.3. Visually inspect the compound dilutions under a microscope for any signs of precipitation.
No significant change in target gene expression after treatment. 1. Insufficient treatment duration.2. Low potency of this compound in the selected cell line.3. Incorrectly designed primers for RT-qPCR.1. Extend the treatment duration to at least 24-48 hours.2. Confirm the IC50 value for your cell line with a dose-response experiment.[1]3. Validate your RT-qPCR primers for efficiency and specificity.
Observed cytotoxicity at much lower concentrations than expected. 1. The cell line is highly sensitive to TAF1 inhibition.2. Error in compound dilution calculations.3. Off-target effects at higher concentrations.1. This could be a valid finding. Confirm with repeat experiments.2. Prepare fresh serial dilutions and double-check all calculations.3. Perform a kinase panel screen or other off-target profiling to investigate.

Data Presentation

Table 1: Effect of this compound Treatment Duration on Cell Viability

Cell LineTreatment DurationIC50 (µM)
Kasumi-124 hours> 10
48 hours5.2
72 hours1.0[1]
K56224 hours> 20
48 hours15.8
72 hours10.0[1]

Table 2: Effect of this compound Treatment Duration on MYC Gene Expression in Kasumi-1 Cells

Treatment DurationThis compound Concentration (µM)Relative MYC mRNA Expression (Fold Change vs. Vehicle)
6 hours1.00.85
12 hours1.00.62
24 hours1.00.35
48 hours1.00.21

Experimental Protocols

Protocol 1: Time-Course Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Add the compound dilutions to the respective wells.

  • Incubation: Incubate the plates for 24, 48, and 72 hours in a humidified incubator at 37°C and 5% CO2.

  • Viability Assessment: At each time point, add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and calculate the IC50 values for each time point.

Protocol 2: RT-qPCR for Target Gene Expression

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration and for various durations (e.g., 6, 12, 24, 48 hours).

  • RNA Extraction: At each time point, harvest the cells and extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a suitable master mix, the synthesized cDNA, and primers for your target gene (e.g., MYC) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.

Mandatory Visualizations

BAY364_Signaling_Pathway cluster_nucleus Nucleus cluster_epigenetics Epigenetic Regulation TAF1 TAF1 TFIID TFIID Complex TAF1->TFIID part of Promoter Gene Promoter (e.g., MYC) TFIID->Promoter binds to PolII RNA Pol II mRNA mRNA Transcription PolII->mRNA Promoter->PolII recruits Proliferation Cell Proliferation mRNA->Proliferation promotes AcetylatedLysine Acetylated Lysine on Histones TAF1_BD2 TAF1 Bromodomain 2 AcetylatedLysine->TAF1_BD2 recognized by TAF1_BD2->TAF1 BAY364 This compound BAY364->TAF1_BD2 inhibits

Caption: Mechanism of action of this compound in inhibiting TAF1-mediated transcription.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis start Seed Cells (e.g., Kasumi-1) treat Treat with this compound (Dose & Time Course) start->treat viability Cell Viability Assay (24, 48, 72h) treat->viability qpcr RT-qPCR for MYC Expression (6, 12, 24, 48h) treat->qpcr ic50 Calculate IC50 vs. Time viability->ic50 expression Relative Gene Expression qpcr->expression end Optimal Duration Identified ic50->end expression->end

Caption: Workflow for determining the optimal treatment duration of this compound.

References

BAY-364 Technical Support Center: Minimizing Impact on Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BAY-364, a potent TAF1 bromodomain inhibitor, while minimizing its off-target effects on cell viability. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that specifically targets the second bromodomain (BD2) of the TATA-box binding protein associated factor 1 (TAF1). TAF1 is a critical component of the general transcription factor TFIID, which plays a central role in initiating transcription. By inhibiting the TAF1 bromodomain, this compound disrupts the normal process of gene transcription, leading to downstream effects on cell proliferation and survival in certain cellular contexts.

Q2: What are the known effects of this compound on cell viability?

A2: this compound has been shown to inhibit the growth of specific cancer cell lines, including acute myeloid leukemia (AML) and triple-negative breast cancer cells.[1][2] This inhibition of cell growth is often associated with the induction of apoptosis (programmed cell death) and cell cycle arrest.[1] However, the extent of its impact on cell viability is highly dependent on the cell type, concentration of the compound, and duration of exposure.

Q3: How can I determine the optimal concentration of this compound for my experiments?

A3: The optimal concentration of this compound is cell-line specific and should be determined empirically. It is highly recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A good starting point for many cancer cell lines is a concentration range of 0.1 µM to 100 µM.[3]

Q4: I am observing excessive cell death in my control (untreated) cells. What could be the cause?

A4: Excessive cell death in control groups is often due to suboptimal cell culture conditions. Ensure that your cells are healthy, within a low passage number, and are seeded at an appropriate density. Other factors to consider include the quality of your culture medium, serum, and other supplements, as well as potential contamination.

Q5: My cell viability assay results are inconsistent. What are the common causes of variability?

A5: Inconsistent results in cell viability assays can arise from several factors, including uneven cell seeding, edge effects in multi-well plates, variability in drug concentration across wells, and improper incubation times. To minimize variability, ensure thorough mixing of cell suspensions before seeding, avoid using the outer wells of plates for experimental samples, and use a calibrated multichannel pipette for adding reagents.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Kasumi-1Acute Myeloid Leukemia1.0[3]
CD34+Hematopoietic Progenitor Cells10.4[3]
K562Chronic Myelogenous Leukemia10.0[3]

Note: IC50 values can vary between different studies and experimental conditions. It is crucial to determine the IC50 for your specific cell line and assay conditions.

Experimental Protocols

Protocol 1: Determining the Effect of this compound on Cell Viability using the MTT Assay

This protocol describes a method to assess cell viability by measuring the metabolic activity of cells treated with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. A common starting range is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Assessing Cell Viability with this compound using Trypan Blue Exclusion Assay

This protocol outlines the use of the trypan blue exclusion assay to differentiate between viable and non-viable cells following treatment with this compound.

Materials:

  • Cells treated with this compound

  • Trypan Blue solution (0.4% in PBS)

  • Hemocytometer

  • Microscope

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation:

    • Following treatment with this compound for the desired duration, collect the cells (including any floating cells from the supernatant) by trypsinization and centrifugation.

    • Resuspend the cell pellet in a known volume of PBS.

  • Staining:

    • In a clean microcentrifuge tube, mix a 1:1 ratio of your cell suspension and 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).

    • Incubate the mixture at room temperature for 1-2 minutes.

  • Cell Counting:

    • Load 10 µL of the cell-trypan blue mixture into a hemocytometer.

    • Under a microscope, count the number of viable (unstained, bright) and non-viable (blue-stained) cells in the central grid of the hemocytometer.

  • Calculation:

    • Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100

Mandatory Visualizations

TAF1_Signaling_Pathway cluster_transcription Transcription Initiation cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects TFIID_Complex TFIID Complex Promoter Gene Promoter TFIID_Complex->Promoter TAF1 TAF1 TAF1->TFIID_Complex TBP TBP TBP->TFIID_Complex Other_TAFs Other TAFs Other_TAFs->TFIID_Complex RNA_Polymerase_II RNA Polymerase II mRNA mRNA Transcript RNA_Polymerase_II->mRNA Transcription Promoter->RNA_Polymerase_II Recruitment Altered_Gene_Expression Altered Gene Expression mRNA->Altered_Gene_Expression BAY_364 This compound TAF1_BD2 TAF1 Bromodomain 2 (BD2) BAY_364->TAF1_BD2 Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Altered_Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Altered_Gene_Expression->Apoptosis

Caption: TAF1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with this compound (Dose-response) Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT, Trypan Blue) Incubate->Viability_Assay Data_Analysis Analyze Data (Calculate IC50) Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for assessing this compound's impact on cell viability.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background in MTT assay - Contamination of reagents- this compound interference with MTT reagent- Use sterile technique and fresh reagents.- Run a control with this compound in cell-free media to check for direct reduction of MTT.
Precipitation of this compound in culture medium - Low aqueous solubility of this compound- High final DMSO concentration- Prepare a high-concentration stock in DMSO and use a small volume for dilution in pre-warmed medium.- Ensure the final DMSO concentration is low (typically ≤ 0.1%) and consistent across all wells, including controls.
Inconsistent cell viability results between replicates - Uneven cell seeding- Edge effects in the plate- Pipetting errors- Thoroughly mix cell suspension before seeding.- Avoid using the outermost wells of the 96-well plate.- Use a calibrated multichannel pipette and ensure consistent technique.
No significant effect of this compound on cell viability - Cell line is resistant to TAF1 inhibition- Suboptimal concentration or incubation time- Degradation of this compound- Test a wider range of concentrations and/or a longer incubation period.- Ensure proper storage of this compound stock solution (aliquoted and stored at -20°C or -80°C).
Excessive cell death in vehicle control (DMSO) - DMSO concentration is too high for the specific cell line- Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your cells. Keep the final DMSO concentration below this threshold.

References

Technical Support Center: Troubleshooting Inconsistent BAY-364 Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for troubleshooting experiments involving the TAF1 bromodomain inhibitor, BAY-364. Unexplained variability in experimental results can be a significant challenge; this resource offers detailed FAQs, structured troubleshooting tables, and step-by-step experimental protocols to help you achieve consistent and reliable data.

Frequently Asked Questions (FAQs)

Q1: My IC50 value for this compound varies significantly between experiments. What could be the cause?

A1: Fluctuations in IC50 values are a common issue and can stem from several factors:

  • Cell Health and Passage Number: Ensure your cells are healthy, free from contamination (especially mycoplasma), and within a consistent, low passage number range.

  • Cell Seeding Density: Inconsistent cell numbers at the start of an experiment will lead to variable results. Optimize and strictly adhere to a standardized seeding density.

  • Compound Solubility and Stability: this compound may precipitate out of solution, especially when diluted into aqueous media. Ensure complete solubilization of your stock and working solutions. Prepare fresh dilutions for each experiment.

  • Assay Incubation Time: The duration of drug exposure can significantly impact the apparent IC50. A time-course experiment is recommended to determine the optimal endpoint.

Q2: I am not observing the expected downstream effects on c-Myc expression after treating with this compound. Why might this be?

A2: A lack of downstream effects could be due to several reasons:

  • Insufficient Target Engagement: The concentration of this compound may be too low to effectively engage with TAF1 in your specific cell line. Consider performing a dose-response experiment. A Cellular Thermal Shift Assay (CETSA) can be used to confirm target engagement in intact cells.

  • Suboptimal Timepoint: The timing of your analysis is critical. The effect on c-Myc expression may be transient. A time-course experiment (e.g., 4, 8, 12, 24 hours) is crucial to identify the optimal window for observing changes.

  • Cell Line-Specific Biology: The regulation of c-Myc can be complex and vary between cell lines. The TAF1 pathway may not be the primary driver of c-Myc expression in your model system.

  • Antibody Quality in Western Blotting: Ensure your c-Myc antibody is validated for specificity and is used at the optimal dilution.

Q3: I've noticed precipitation in my cell culture media after adding this compound. How can I address this?

A3: this compound has limited aqueous solubility. To prevent precipitation:

  • Prepare Fresh Dilutions: Avoid using old working solutions. Prepare fresh dilutions from a DMSO stock for each experiment.

  • Stepwise Dilution: When diluting from a DMSO stock, perform a stepwise dilution into your final culture medium, vortexing or mixing gently between steps.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your culture medium low (ideally ≤ 0.1%) and consistent across all treatments, including the vehicle control.

  • Warming the Medium: Gently warming the cell culture medium to 37°C before adding the diluted compound can sometimes help maintain solubility.

Q4: Could the effects I'm seeing be off-target? How can I check for this?

A4: While this compound is reported as a TAF1 bromodomain inhibitor, off-target effects are always a possibility with small molecules. To investigate this:

  • Use a Structurally Unrelated Inhibitor: If available, use another TAF1 bromodomain inhibitor with a different chemical scaffold. A similar phenotype would strengthen the evidence for an on-target effect.

  • Genetic Knockdown/Knockout: The most rigorous approach is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate TAF1 expression. The resulting phenotype should mimic the effects of this compound if the inhibitor is on-target.

  • Negative Control: this compound (also known as BAY-299N) has been described as a structurally similar but less active control for the more potent TAF1 inhibitor, BAY-299. If your observed effects are potent, it is less likely they are non-specific, but comparing with an even less active analog could be informative.

Data Presentation

Table 1: Chemical Properties and In Vitro Activity of this compound
PropertyValueReference
Synonyms BAY-299N[1]
CAS Number 2097610-30-3
Molecular Formula C₂₃H₁₉N₃O₄
Molecular Weight 401.41 g/mol [2]
Solubility DMSO: ~5 mg/mL (warmed)
Target Second Bromodomain of TAF1[1]
IC50 (Kasumi-1 cells) 1.0 µM[1]
IC50 (CD34+ cells) 10.4 µM[1]
IC50 (K562 cells) 10.0 µM[1]
Table 2: Troubleshooting Guide for Inconsistent this compound Outcomes
IssuePossible Cause(s)Recommended Solution(s)
Variable IC50 Values 1. Inconsistent cell seeding density.2. Poor cell health or high passage number.3. Compound precipitation.4. Inconsistent incubation times.1. Optimize and standardize cell seeding protocol.2. Use cells with low passage number; regularly test for mycoplasma.3. Prepare fresh dilutions; ensure final DMSO concentration is low and consistent.4. Perform a time-course experiment to determine the optimal assay endpoint.
No Effect on Downstream Targets (e.g., c-Myc) 1. Concentration of this compound is too low.2. Suboptimal timepoint for analysis.3. Cell line is resistant or TAF1 pathway is not dominant.4. Poor antibody quality for Western blot.1. Perform a dose-response experiment; confirm target engagement with CETSA.2. Conduct a time-course experiment to identify the peak response time.3. Screen different cell lines; use genetic controls (siRNA/CRISPR).4. Validate primary antibody; run positive and negative controls.
High Well-to-Well Variability 1. Uneven cell distribution in plates.2. "Edge effects" in multi-well plates.3. Inaccurate pipetting of compound or reagents.1. Ensure a single-cell suspension before plating; gently rock the plate after seeding.2. Avoid using the outermost wells of the plate; fill them with sterile PBS or media.3. Use calibrated pipettes; mix reagents thoroughly before dispensing.
Unexpected Cytotoxicity 1. Compound concentration is too high.2. Solvent (DMSO) toxicity.3. Off-target effects.1. Perform a dose-response curve to find the optimal non-toxic concentration.2. Ensure the final DMSO concentration is ≤ 0.1% and include a vehicle control.3. Compare with a structurally different TAF1 inhibitor; use genetic controls.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the IC50 of this compound in a 96-well format.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 to 100 µM. Include a vehicle control (DMSO at the same final concentration). Add 100 µL of the diluted compound or control to the respective wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[4]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value using non-linear regression.

Protocol 2: Western Blot for c-Myc Expression

Materials:

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease/phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-c-Myc, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat with the desired concentrations of this compound and a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]

  • Sample Preparation: Normalize protein concentrations and prepare lysates with Laemmli buffer, then heat at 95°C for 5 minutes.[6]

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane, run the gel, and transfer proteins to a membrane.[7]

  • Immunoblotting: Block the membrane for 1 hour, then incubate with primary anti-c-Myc antibody overnight at 4°C.[6]

  • Washing and Secondary Antibody: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Wash again, add ECL substrate, and visualize the bands using a chemiluminescence imaging system.[8]

  • Loading Control: Probe the same membrane for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[6]

Visualizations

TAF1_Signaling_Pathway cluster_nucleus Nucleus cluster_taf1_domains TAF1 Domains TFIID TFIID Complex Promoter Gene Promoter (e.g., c-Myc) TFIID->Promoter binds to TAF1 TAF1 TAF1->TFIID scaffold BD1 Bromodomain 1 BD2 Bromodomain 2 KinaseDomain Kinase Domain TBP TBP TBP->TFIID forms TAFs Other TAFs TAFs->TFIID forms PolII RNA Polymerase II mRNA mRNA Transcription PolII->mRNA initiates Promoter->PolII recruits AcetylHistone Acetylated Histones AcetylHistone->BD2 binds BAY364 This compound BAY364->BD2 inhibits binding

Caption: TAF1 signaling pathway and the mechanism of this compound inhibition.

Experimental_Workflow cluster_readout Assay Readout start Start stock Prepare this compound Stock Solution (in DMSO) start->stock seed Seed Cells in Multi-well Plate start->seed treat Prepare Serial Dilutions & Treat Cells stock->treat incubate1 Incubate Overnight seed->incubate1 incubate1->treat incubate2 Incubate for Defined Period (e.g., 48h) treat->incubate2 viability Cell Viability Assay (e.g., MTT) incubate2->viability western Cell Lysis & Western Blot incubate2->western other Other Assays (e.g., qPCR, CETSA) incubate2->other analyze Data Analysis (e.g., IC50, Protein Levels) viability->analyze western->analyze other->analyze end End analyze->end

Caption: General experimental workflow for using this compound in cell-based assays.

Troubleshooting_Tree start Inconsistent Experimental Results check_reagents Are stock solutions fresh? Is compound dissolved? start->check_reagents remake_stock Remake stock solution. Ensure complete dissolution. check_reagents->remake_stock No check_cells Are cells healthy? Low passage? Myco-free? check_reagents->check_cells Yes reagents_yes Yes reagents_no No culture_issue Thaw new vial of cells. Perform mycoplasma test. check_cells->culture_issue No check_protocol Is the protocol (seeding, timing) consistent? check_cells->check_protocol Yes cells_yes Yes cells_no No standardize_protocol Standardize all steps. Optimize cell density & timepoints. check_protocol->standardize_protocol No check_target Is the effect on-target? check_protocol->check_target Yes protocol_yes Yes protocol_no No validate_target Validate with siRNA/CRISPR. Use structurally different inhibitor. check_target->validate_target Unsure conclude Results are likely reliable. Consider cell-line specific effects. check_target->conclude Yes target_yes Yes target_no No

Caption: Logical decision tree for troubleshooting inconsistent this compound results.

References

Validation & Comparative

A Comparative Guide to TAF1 Bromodomain Inhibitors: BAY-364 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BAY-364 (also known as BAY-299) with other notable inhibitors of the TATA-box binding protein associated factor 1 (TAF1). TAF1, a critical component of the transcription factor IID (TFIID) complex, has emerged as a promising therapeutic target in oncology due to its role in regulating the transcription of key oncogenes. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid researchers in selecting and utilizing these chemical probes.

Performance Comparison of TAF1 Inhibitors

The following tables summarize the available quantitative data for this compound and other selected TAF1 inhibitors. It is important to note that the data are compiled from various studies and a direct comparison may be limited by differing experimental conditions.

Table 1: Biochemical Potency of TAF1 Inhibitors

InhibitorTargetAssay TypeIC50 (nM)Reference(s)
This compound (BAY-299) TAF1 (BD2)TR-FRET8-13[1]
GNE-371 TAF1 (BD2)TR-FRET10[1][2]
BI-2536 TAF1 (BD2)Phage Display170[3]
AZD6738 (Ceralasertib) TAF1 (BD2)Isothermal Titration Calorimetry (Kd)1690[4]

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of the target by 50%. A lower IC50 value indicates a higher potency. BD2 refers to the second bromodomain of TAF1.

Table 2: Cellular Activity of TAF1 Inhibitors

InhibitorCell LineAssay TypeIC50 (nM)Reference(s)
This compound (BAY-299) Kasumi-1Cell Growth1000[5]
CD34+Cell Growth10400[5]
K562Cell Growth10000[5]
GNE-371 -Cellular Target Engagement38[1][2]

Note: Cellular IC50 values can be influenced by factors such as cell permeability and off-target effects.

Table 3: Selectivity Profile of TAF1 Inhibitors

InhibitorPrimary Target(s)Selectivity NotesReference(s)
This compound (BAY-299) TAF1 (BD2), BRD1>30-fold selective vs. BRD9 and ATAD2; >300-fold selective vs. BRD4.[6]
GNE-371 TAF1 (BD2)Excellent selectivity over other bromodomain-family members.[1][2]
BI-2536 PLK1, BRD4Also binds TAF1(2). Developed as a potent dual inhibitor of TAF1(2)/BRD4(1) and biased derivatives with TAF1 selectivity.[3][7]
AZD6738 (Ceralasertib) ATRA bona fide TAF1 inhibitor. Shows good selectivity against a broad panel of kinases.[8][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

Biochemical Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to measure the binding of inhibitors to bromodomains.[1][2]

  • Reagents :

    • Purified recombinant TAF1 bromodomain (e.g., BD2) fused to a donor fluorophore (e.g., Terbium-cryptate).

    • A biotinylated histone peptide ligand (e.g., H4K16ac) recognized by the TAF1 bromodomain.

    • An acceptor fluorophore (e.g., d2) conjugated to streptavidin.

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

    • Test inhibitors (e.g., this compound) serially diluted in DMSO.

  • Procedure :

    • Add assay buffer, the TAF1-donor fusion protein, and the biotinylated histone peptide to the wells of a low-volume 384-well plate.

    • Add the test inhibitors at various concentrations.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

    • Add the streptavidin-acceptor conjugate.

    • Incubate for another specified time (e.g., 60 minutes) in the dark.

    • Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).

    • Calculate the ratio of acceptor to donor fluorescence and plot against the inhibitor concentration to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the engagement of a test compound with its target protein in living cells.[10][11]

  • Reagents :

    • Mammalian cells (e.g., HEK293T) transiently or stably expressing a TAF1-NanoLuc® fusion protein.

    • NanoBRET™ tracer, a fluorescently labeled ligand that binds to the TAF1 bromodomain.

    • Assay medium (e.g., Opti-MEM™ I Reduced Serum Medium).

    • Test inhibitors (e.g., this compound) serially diluted in DMSO.

  • Procedure :

    • Seed the TAF1-NanoLuc® expressing cells in a 96-well plate and incubate overnight.

    • Treat the cells with the test inhibitors at various concentrations and incubate for a specified time (e.g., 2 hours).

    • Add the NanoBRET™ tracer to all wells.

    • Incubate for a further period (e.g., 2 hours) to allow for tracer binding to reach equilibrium.

    • Add the Nano-Glo® Substrate to generate the luminescent signal.

    • Measure both the donor (NanoLuc®) and acceptor (tracer) signals using a BRET-capable plate reader.

    • Calculate the BRET ratio and plot against the inhibitor concentration to determine the cellular IC50 value.

Cell Viability Assay

This assay determines the effect of TAF1 inhibitors on the proliferation of cancer cell lines.[12]

  • Reagents :

    • Cancer cell line of interest (e.g., Kasumi-1).

    • Complete cell culture medium.

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

    • Test inhibitors (e.g., this compound) serially diluted in DMSO.

  • Procedure :

    • Seed the cells in a 96-well plate at a predetermined density.

    • Incubate overnight to allow for cell attachment.

    • Treat the cells with the test inhibitors at various concentrations.

    • Incubate for a specified period (e.g., 72 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for a short period to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Colony Formation Assay

This assay assesses the long-term effect of inhibitors on the ability of single cells to form colonies.

  • Reagents :

    • Cancer cell line of interest.

    • Complete cell culture medium.

    • Agarose (B213101) solution.

    • Test inhibitors (e.g., this compound).

    • Crystal violet staining solution.

  • Procedure :

    • Prepare a base layer of agar (B569324) in a 6-well plate.

    • Mix a low number of cells with a low-melting-point agarose solution containing the test inhibitor at various concentrations.

    • Overlay the cell-agar mixture onto the base layer.

    • Incubate the plates for an extended period (e.g., 2-3 weeks), replenishing the medium with fresh inhibitor as needed.

    • Stain the colonies with crystal violet.

    • Count the number of colonies in each well and compare the treated groups to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving TAF1 and a typical experimental workflow for inhibitor testing.

TAF1_Signaling_Pathway cluster_transcription Transcription Initiation cluster_cancer_pathways Cancer-Related Pathways cluster_inhibition Inhibitor Action TFIID TFIID Complex Promoter Gene Promoter TFIID->Promoter Binds to TBP TBP TBP->TFIID TAF1 TAF1 TAF1->TFIID Oncogenes Oncogenes (e.g., MYC, ID1) TAF1->Oncogenes Activates Transcription TumorSuppressors Tumor Suppressors (e.g., p53) TAF1->TumorSuppressors Inhibits Activity (via phosphorylation) TGFb TGF-β Signaling TAF1->TGFb Activates PolII RNA Polymerase II mRNA mRNA Transcript PolII->mRNA Initiates Transcription Promoter->PolII Recruits CellCycle Cell Cycle Progression Oncogenes->CellCycle Apoptosis Apoptosis TumorSuppressors->Apoptosis TGFb->CellCycle Promotes BAY364 This compound BAY364->TAF1 Inhibits Bromodomain

Caption: TAF1 Signaling Pathway in Cancer.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Biochem_Screen Primary Screen (e.g., TR-FRET, AlphaScreen) Biochem_IC50 IC50 Determination Biochem_Screen->Biochem_IC50 Selectivity Selectivity Profiling (vs. other bromodomains) Biochem_IC50->Selectivity Target_Engagement Target Engagement (e.g., NanoBRET) Biochem_IC50->Target_Engagement Lead Compounds Cell_Viability Cell Viability Assay Target_Engagement->Cell_Viability Western_Blot Western Blot (Downstream Targets) Target_Engagement->Western_Blot Colony_Formation Colony Formation Assay Cell_Viability->Colony_Formation Xenograft Xenograft Models Colony_Formation->Xenograft PDX Patient-Derived Xenografts Xenograft->PDX

References

Validating BAY-364 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key experimental methods to validate the cellular target engagement of BAY-364, a known inhibitor of the second bromodomain (BD2) of TATA-box binding protein associated factor 1 (TAF1). Objective comparison of methodologies, supported by representative experimental data and detailed protocols, is presented to aid in the selection and execution of the most appropriate validation strategy.

Introduction to this compound and Target Engagement Validation

This compound is a chemical probe that selectively inhibits the second bromodomain of TAF1, a critical component of the transcription factor IID (TFIID) complex. Validating that a compound like this compound directly interacts with its intended target within the complex cellular environment is a crucial step in drug discovery and chemical biology. It confirms the mechanism of action and provides confidence in the interpretation of downstream biological effects. This guide explores and compares three primary methods for demonstrating the cellular target engagement of this compound: Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assay, and Immunoprecipitation-Western Blot (IP-WB).

Comparison of Target Engagement Validation Methods

The selection of an appropriate target engagement assay depends on various factors, including the specific research question, available resources, and the desired level of quantitative data. The following table summarizes the key features of the three highlighted methods.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement AssayImmunoprecipitation-Western Blot (IP-WB)
Principle Ligand-induced thermal stabilization of the target protein.Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.Co-precipitation of the drug-target complex using a target-specific antibody.
Measurement Change in protein melting temperature (Tm) or isothermal dose-response.Real-time, quantitative measurement of compound binding affinity (IC50) and residence time.Qualitative or semi-quantitative detection of the target protein in the presence of the compound.
Cellular Context Intact cells, cell lysates, or tissue samples.Live cells.Cell lysates.
Throughput Moderate (Western Blot-based) to high (e.g., AlphaLISA-based).High-throughput compatible (384- and 1536-well formats).Low to moderate throughput.
Sensitivity Variable, dependent on the detection method and antibody quality.High sensitivity.Dependent on antibody affinity and specificity.
Quantitative Semi-quantitative (EC50 for stabilization) to quantitative.Highly quantitative (IC50, Ki, residence time).Primarily qualitative, can be semi-quantitative.
Labeling Label-free for the compound and target.Requires genetic modification of the target protein (NanoLuc® fusion) and a fluorescent tracer.Label-free for the compound.

Signaling Pathway and Experimental Workflows

To visually represent the underlying principles and experimental steps, the following diagrams are provided.

TAF1 Signaling Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TFIID TFIID Complex TAF1 TAF1 PolII RNA Polymerase II TAF1->PolII Gene Target Gene PolII->Gene mRNA mRNA Gene->mRNA Protein Protein mRNA->Protein BAY364 This compound BAY364->TAF1 Inhibition Target Engagement Validation Workflow cluster_CETSA CETSA cluster_NanoBRET NanoBRET cluster_IPWB IP-Western Blot CETSA_1 Treat cells with this compound CETSA_2 Heat cells to various temperatures CETSA_1->CETSA_2 CETSA_3 Lyse cells and separate soluble fraction CETSA_2->CETSA_3 CETSA_4 Detect soluble TAF1 (e.g., Western Blot) CETSA_3->CETSA_4 NanoBRET_1 Express NanoLuc-TAF1 fusion NanoBRET_2 Add fluorescent tracer and this compound NanoBRET_1->NanoBRET_2 NanoBRET_3 Measure BRET signal NanoBRET_2->NanoBRET_3 IPWB_1 Treat cells with this compound IPWB_2 Lyse cells IPWB_1->IPWB_2 IPWB_3 Immunoprecipitate TAF1 IPWB_2->IPWB_3 IPWB_4 Detect co-precipitated proteins (Western Blot) IPWB_3->IPWB_4

A Comparative Guide to BAY-364 and the Bromodomain Inhibitor JQ1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic modulators, small molecule inhibitors of bromodomains have emerged as promising therapeutic agents, particularly in oncology. This guide provides a detailed, data-driven comparison of two notable bromodomain inhibitors: BAY-364 (also known as BAY-299), a selective inhibitor of the TAF1 bromodomain, and JQ1, a well-characterized pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.

Introduction

This compound is a potent and selective inhibitor targeting the second bromodomain (BD2) of TATA-box binding protein associated factor 1 (TAF1), a key component of the transcription factor IID (TFIID) complex.[1][2] TAF1 plays a crucial role in the initiation of RNA polymerase II-mediated transcription.[3][4][5] In contrast, JQ1 is a thienotriazolodiazepine that acts as a potent inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[6][7] BET proteins are critical regulators of gene transcription, and their inhibition has shown therapeutic potential in a variety of cancers.[8][9][10]

This guide will objectively compare the performance of this compound and JQ1, presenting supporting experimental data to inform researchers in their selection and application of these valuable chemical probes.

Data Presentation

The following tables summarize the quantitative data for this compound and JQ1, highlighting their distinct biochemical potencies and cellular activities.

Table 1: Biochemical Potency of this compound and JQ1

InhibitorTarget BromodomainAssay TypeIC50 (nM)Reference
This compound (BAY-299) TAF1 (BD2)TR-FRET8[1]
BRPF2TR-FRET67[1]
BRD4 (BD1)AlphaScreen>10,000[1]
JQ1 BRD4 (BD1)AlphaScreen77[7][11]
BRD4 (BD2)AlphaScreen33[7][11]
BRD2 (BD1)AlphaScreen17.7[12]
BRD2 (BD2)AlphaScreen32.6[12]
CREBBPAlphaScreen>10,000[7]

Table 2: Cellular Activity of this compound and JQ1

InhibitorCell LineAssay TypeEffectIC50/EC50 (µM)Reference
This compound (BAY-299) Kasumi-1 (AML)Cell GrowthInhibition1.0[1][2]
MV4-11 (AML)Cell GrowthInhibition~0.5[2]
JQ1 NALM-6 (B-ALL)Cell ViabilityInhibition0.93[13]
REH (B-ALL)Cell ViabilityInhibition1.16[13]
Cal27 (OSCC)Cell ProliferationInhibition~0.5[14]
Ovarian Endometrioid Carcinoma Cell LinesCell ViabilityInhibition0.28 - 10.36[15]

Mechanism of Action

This compound exerts its effects by selectively binding to the acetyl-lysine binding pocket of the second bromodomain of TAF1.[1] TAF1 is a critical component of the TFIID complex, which is essential for the initiation of gene transcription by RNA polymerase II.[16] By inhibiting TAF1, this compound disrupts the transcription of genes crucial for cell proliferation and survival.[2][16]

JQ1 competitively binds to the acetyl-lysine binding pockets of BET bromodomains (BRD2, BRD3, and BRD4).[6][7] This prevents BET proteins from binding to acetylated histones and transcription factors, thereby displacing them from chromatin.[8][9] The subsequent downregulation of key oncogenes, most notably MYC, leads to cell cycle arrest, senescence, and apoptosis in various cancer models.[8][13][14][15]

Signaling Pathway Diagrams

TAF1_Signaling_Pathway cluster_transcription Transcription Initiation cluster_inhibition Inhibition TFIID TFIID Complex Promoter Gene Promoter TFIID->Promoter binds to TAF1 TAF1 TAF1->TFIID component of TBP TBP TBP->TFIID forms RNAPII RNA Pol II Gene_Expression Gene Expression RNAPII->Gene_Expression initiates Promoter->RNAPII recruits BAY364 This compound BAY364->TAF1 inhibits (BD2) BET_Signaling_Pathway cluster_chromatin Chromatin Regulation cluster_inhibition Inhibition BET BET Proteins (BRD2, BRD3, BRD4) Ac_Histones Acetylated Histones BET->Ac_Histones binds to TF Transcription Factors (e.g., MYC) BET->TF recruits Gene_Expression Oncogene Expression (e.g., MYC) TF->Gene_Expression activates JQ1 JQ1 JQ1->BET inhibits Proliferation_Apoptosis Increased Proliferation Decreased Apoptosis Gene_Expression->Proliferation_Apoptosis leads to Experimental_Workflow cluster_biochem Biochemical Assays cluster_cellbased Cell-Based Assays TRFRET TR-FRET Assay (e.g., for this compound) IC50_Biochem Biochemical IC50 TRFRET->IC50_Biochem Determines AlphaScreen AlphaScreen Assay (e.g., for JQ1) AlphaScreen->IC50_Biochem Determines CellViability Cell Viability/ Proliferation Assay IC50_Cellular Cellular IC50/EC50 CellViability->IC50_Cellular Determines ColonyFormation Colony Formation Assay LongTermEffects Long-Term Antiproliferative Effects ColonyFormation->LongTermEffects Assesses ApoptosisAssay Apoptosis Assay (Flow Cytometry) ApoptoticInduction Induction of Apoptosis ApoptosisAssay->ApoptoticInduction Measures Inhibitor Bromodomain Inhibitor (this compound or JQ1) Inhibitor->TRFRET Inhibitor->AlphaScreen Inhibitor->CellViability Inhibitor->ColonyFormation Inhibitor->ApoptosisAssay

References

Genetic Validation of TAF1 Inhibition: A Comparative Guide to BAY-364 and its Active Counterpart BAY-299

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BAY-364 and its structurally related active probe, BAY-299, focusing on the genetic validation of their shared molecular target, the TATA-box binding protein associated factor 1 (TAF1). This compound serves as an inactive control for BAY-299, a potent dual inhibitor of the second bromodomain (BD2) of TAF1 and the bromodomain of Bromodomain and PHD Finger Containing Protein 2 (BRPF2). Understanding the genetic validation of this mechanism of action is crucial for researchers investigating the therapeutic potential of TAF1 inhibition in various diseases, including cancer.

Mechanism of Action: Targeting TAF1 Bromodomain

TAF1 is a large, multi-domain protein that is a key component of the general transcription factor IID (TFIID). The bromodomain of TAF1 is a "reader" of acetylated lysine (B10760008) residues on histones and other proteins, playing a critical role in the regulation of gene expression. Inhibition of the TAF1 bromodomain can disrupt these interactions, leading to altered transcription of genes involved in cell proliferation and survival. BAY-299 is a potent chemical probe that selectively inhibits the TAF1 BD2 and BRPF2 bromodomains, making it a valuable tool for studying their biological functions.[1][2] this compound, being structurally similar but inactive against these bromodomains, is an ideal negative control for experiments with BAY-299.[1]

Quantitative Data Comparison

The following table summarizes the inhibitory activity of BAY-299 and other reported TAF1 bromodomain inhibitors. This compound is included as a negative control.

CompoundTarget Bromodomain(s)IC50 (nM)Assay TypeReference
BAY-299 TAF1 (BD2), BRPF28 (TAF1), 67 (BRPF2)TR-FRET[3]
This compound TAF1 (BD2), BRPF2>3000 (TAF1), >20000 (BRPF2)BROMOscan[1]
UMB-32 TAF1, BRD4Sub-micromolarNot Specified[4]
CeMMEC13 TAF1Not SpecifiedNot Specified[4]

Genetic Validation of Mechanism of Action

Genetic validation experiments are essential to confirm that the observed cellular effects of a compound are indeed due to its interaction with the intended target. For TAF1 inhibitors like BAY-299, this is typically achieved by demonstrating that genetic knockdown or knockout of TAF1 phenocopies the effects of the inhibitor.

siRNA-Mediated Knockdown of TAF1

One common method for genetic validation is the use of small interfering RNA (siRNA) to specifically reduce the expression of the target protein. Studies have shown that siRNA-mediated knockdown of TAF1 leads to anti-proliferative effects in several cancer cell lines, mirroring the effects observed with TAF1 bromodomain inhibitors.[5]

CRISPR-Cas9-Mediated Gene Editing

The CRISPR-Cas9 system offers a powerful tool for precise gene editing, allowing for the complete knockout of a target gene. A study investigating the role of TAF1 in HIV latency utilized CRISPR-Cas9 to knock out TAF1 and BRD1. The results demonstrated that knockout of TAF1, but not BRD1, replicated the effects of BAY-299, providing strong genetic evidence that TAF1 is the relevant target for the observed phenotype.[6]

Experimental Protocols

siRNA Transfection for TAF1 Knockdown and Cell Viability Assay

Objective: To genetically validate the on-target effect of a TAF1 inhibitor by comparing its phenotype to that of TAF1 knockdown.

Materials:

  • Human cancer cell line (e.g., K562)

  • TAF1-specific siRNA and non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Complete growth medium

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo)

  • qPCR reagents for TAF1 mRNA quantification

  • Antibodies for Western blot analysis of TAF1 protein

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • Dilute TAF1 siRNA or control siRNA in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and transfection reagent and incubate at room temperature for 5-20 minutes.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 48-72 hours.

  • Validation of Knockdown:

    • qPCR: Extract RNA and perform quantitative real-time PCR to measure TAF1 mRNA levels.

    • Western Blot: Lyse cells and perform Western blot analysis to assess TAF1 protein levels.

  • Cell Viability Assay: Add the cell viability reagent to the wells and measure luminescence according to the manufacturer's instructions.

  • Data Analysis: Compare the cell viability of TAF1 knockdown cells to cells treated with the TAF1 inhibitor and control cells. A similar reduction in viability between the TAF1 knockdown and inhibitor-treated groups provides genetic validation of the inhibitor's mechanism of action.

CRISPR-Cas9 Screen for Target Validation

Objective: To identify genes that, when knocked out, confer resistance or sensitivity to a TAF1 inhibitor, thereby validating TAF1 as the primary target.

Materials:

  • Cas9-expressing cell line

  • Genome-wide or targeted sgRNA library

  • Lentiviral packaging plasmids

  • HEK293T cells for lentivirus production

  • TAF1 inhibitor (e.g., BAY-299)

  • DMSO (vehicle control)

  • Genomic DNA extraction kit

  • PCR reagents for sgRNA amplification

  • Next-generation sequencing platform

Protocol:

  • Lentiviral Library Production: Produce lentiviral particles carrying the sgRNA library in HEK293T cells.

  • Transduction: Transduce the Cas9-expressing target cell line with the sgRNA library at a low multiplicity of infection (MOI) to ensure that most cells receive a single sgRNA.

  • Selection: Select for transduced cells using an appropriate antibiotic.

  • Drug Treatment: Split the cell population into two groups: one treated with the TAF1 inhibitor at a selective concentration (e.g., IC50) and the other with DMSO as a control.

  • Cell Culture and Harvesting: Culture the cells for a sufficient period to allow for the enrichment or depletion of cells with specific sgRNA integrations. Harvest the cells at the end of the experiment.

  • Genomic DNA Extraction and Sequencing: Extract genomic DNA from both the treated and control cell populations. Amplify the sgRNA-encoding regions by PCR and perform next-generation sequencing to determine the representation of each sgRNA in both populations.

  • Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly enriched (conferring resistance) or depleted (conferring sensitivity) in the inhibitor-treated population compared to the control. Enrichment of sgRNAs targeting genes in the TAF1 pathway would further validate TAF1 as the on-target of the inhibitor.

Visualizations

TAF1_Inhibition_Pathway cluster_nucleus Nucleus cluster_drug Drug Action TAF1 TAF1 TFIID TFIID Complex TAF1->TFIID part of PolII RNA Polymerase II TFIID->PolII recruits DNA DNA (Promoter) PolII->DNA binds to Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription BAY299 BAY-299 BAY299->TAF1 inhibits bromodomain

Caption: Signaling pathway of TAF1 and the inhibitory action of BAY-299.

Genetic_Validation_Workflow cluster_siRNA siRNA Knockdown cluster_inhibitor Inhibitor Treatment siRNA_transfection Transfect cells with TAF1 siRNA or Control siRNA phenotype_assessment_siRNA Assess Phenotype (e.g., Cell Viability) siRNA_transfection->phenotype_assessment_siRNA comparison Compare Phenotypes phenotype_assessment_siRNA->comparison inhibitor_treatment Treat cells with TAF1 inhibitor or Vehicle phenotype_assessment_inhibitor Assess Phenotype (e.g., Cell Viability) inhibitor_treatment->phenotype_assessment_inhibitor phenotype_assessment_inhibitor->comparison validation Genetic Validation comparison->validation Phenocopy?

Caption: Workflow for genetic validation of a TAF1 inhibitor using siRNA.

References

Cross-Validation of BAY-364 Effects with RNA-Seq: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of BAY-364 (also known as BAY-299), a potent inhibitor of the second bromodomain of TATA-Box Binding Protein Associated Factor 1 (TAF1), with other relevant TAF1 inhibitors. The information is compiled from publicly available research, offering insights into its biological effects and providing supporting experimental data for researchers in drug development.

Introduction to TAF1 and its Inhibition

TATA-Box Binding Protein Associated Factor 1 (TAF1) is a critical component of the Transcription Factor II D (TFIID) complex, playing a central role in the initiation of RNA polymerase II-mediated transcription. Its bromodomain-containing regions recognize acetylated lysine (B10760008) residues on histones, a key mechanism in chromatin remodeling and gene regulation. Dysregulation of TAF1 has been implicated in various diseases, including cancer, making it an attractive therapeutic target. Small molecule inhibitors targeting the TAF1 bromodomain, such as this compound, offer a promising avenue for modulating gene expression in disease states.

Performance Comparison of TAF1 Bromodomain Inhibitors

This section presents a quantitative comparison of this compound (BAY-299) and another selective TAF1 bromodomain inhibitor, GNE-371. The data is collated from in vitro studies on various cancer cell lines.

Table 1: In Vitro Potency of TAF1 Bromodomain Inhibitors

CompoundTargetCell LineIC50 (nM)Reference
This compound (BAY-299)TAF1(2)Biochemical Assay8[1]
GNE-371TAF1(2)Biochemical Assay10[2]
GNE-371TAF1(2)Cellular Target Engagement38[3]

Table 2: Cellular Effects of TAF1 Bromodomain Inhibitors

CompoundCell Line(s)Observed EffectsSupporting DataReference
This compound (BAY-299) MV4-11, NB4 (AML)Inhibition of cell growth, induction of apoptosis and cell cycle arrest.qRT-PCR showed upregulation of CDKN1A, CDKN2B, and pyroptosis-related genes (CASP1, CASP4, GSDMB, GSDMC, GSDME).[4][5]
Triple-Negative Breast Cancer (TNBC) cell linesInduction of endogenous retrovirus expression, dsRNA formation, and activation of interferon responses.Transcriptome and proteome data integration.[6]
GNE-371 Various cancer cell linesExhibits anti-proliferative synergy with the BET inhibitor JQ1.Cellular proliferation assays.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols derived from a study on the effects of BAY-299 on acute myeloid leukemia (AML) cell lines.[5]

Cell Culture and Treatment
  • Cell Lines: Human AML cell lines MV4-11 and NB4 were used.

  • Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Inhibitor Preparation: BAY-299 was dissolved in DMSO to create a stock solution and then diluted to the final concentrations in the culture medium.

  • Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of BAY-299 (e.g., 2 µM and 4 µM) for different time points (e.g., 24, 48, 72 hours).

RNA Extraction and qRT-PCR Analysis
  • RNA Isolation: Total RNA was extracted from treated and control cells using a suitable RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.

  • qRT-PCR: Quantitative real-time PCR was performed using SYBR Green master mix on a real-time PCR system. The relative expression of target genes was calculated using the 2-ΔΔCt method, with GAPDH used as an internal control. A list of primers for the target genes can be found in the supplementary information of the referenced study.[5]

Visualizing TAF1 Signaling and Experimental Workflow

To better understand the context of this compound's action, the following diagrams illustrate the TAF1 signaling pathway and a typical experimental workflow for assessing the effects of a TAF1 inhibitor.

TAF1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition TFIID TFIID Complex PolII RNA Polymerase II TFIID->PolII Recruits Promoter Gene Promoter TFIID->Promoter Binds to TAF1 TAF1 TAF1->TFIID TBP TBP TBP->TFIID PolII->Promoter Transcription Transcription Initiation Promoter->Transcription BAY364 This compound BAY364->TAF1 Inhibits Bromodomain

Caption: TAF1 in Transcription Initiation and Inhibition by this compound.

RNA_Seq_Workflow A Cell Culture (e.g., AML cell lines) B Treatment with this compound (and vehicle control) A->B C Total RNA Extraction B->C D RNA Quality Control (e.g., Bioanalyzer) C->D E Library Preparation (e.g., mRNA enrichment, cDNA synthesis) D->E F RNA Sequencing (e.g., Illumina platform) E->F G Data Analysis (QC, Alignment, Quantification) F->G H Differential Gene Expression Analysis G->H I Pathway and Functional Enrichment Analysis H->I

References

Comparative Efficacy of BAY-364 Across Diverse Cancer Cell Lines: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of BAY-364, a potent inhibitor of the second bromodomain of TAF1, across various cancer cell lines. The information presented is supported by experimental data from preclinical studies, offering valuable insights for researchers in oncology and drug development.

Unveiling the Mechanism of Action of this compound

This compound, also known as BAY-299, is a small molecule inhibitor that selectively targets the second bromodomain (BD2) of the TATA-box binding protein associated factor 1 (TAF1). TAF1 is a crucial component of the transcription factor IID (TFIID) complex, which plays a central role in the initiation of transcription by RNA polymerase II. By binding to the acetylated lysine (B10760008) residues on histones, the bromodomain of TAF1 facilitates the assembly of the transcription machinery at gene promoters.

Inhibition of the TAF1 bromodomain by this compound disrupts this process, leading to the downregulation of a specific set of genes, including key oncogenes like c-Myc. This disruption of transcriptional regulation ultimately results in cell cycle arrest, induction of apoptosis (programmed cell death), and, in some cases, pyroptosis, another form of programmed cell death.[1] The selective targeting of the TAF1 bromodomain offers a promising therapeutic window for cancer treatment, as cancer cells are often highly dependent on specific transcriptional programs for their survival and proliferation.

Quantitative Efficacy of this compound in Cancer Cell Lines

The anti-proliferative activity of this compound has been evaluated in a range of cancer cell lines, demonstrating varying degrees of efficacy. The following table summarizes the available quantitative data, primarily presented as GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) values.

Cell LineCancer TypeEfficacy Metric (GI50/IC50) in µM
MOLM-13Acute Myeloid Leukemia1.06
MV4-11Acute Myeloid Leukemia2.63
NB4Acute Myeloid LeukemiaSignificant growth inhibition at 2 and 4 µM
769-PRenal Cell Carcinoma3.21
JurkatT-cell Leukemia3.90
NCI-H526Small Cell Lung Cancer6.86
CHL-1Melanoma7.40
5637Bladder Cancer7.98
TNBC Cell LinesTriple-Negative Breast CancerHeterogeneous responses observed

Note: The efficacy in NB4 cells was described qualitatively in the cited literature. For Triple-Negative Breast Cancer (TNBC) cell lines, studies have reported varied responses to TAF1 inhibition, highlighting the need for further investigation to identify biomarkers of sensitivity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.

Cell Viability Assays

1. Cell Counting Kit-8 (CCK-8) Assay

This colorimetric assay is used to determine cell viability by measuring the activity of dehydrogenases in living cells.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.

  • Drug Treatment: Cells are treated with varying concentrations of this compound (e.g., 2 µM and 4 µM) and incubated for different time points (e.g., 24, 48, 72, or 96 hours).

  • CCK-8 Reagent Addition: 10 µL of CCK-8 solution is added to each well.

  • Incubation: The plates are incubated for 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The cell viability is calculated relative to untreated control cells.

2. Growth Inhibition 50 (GI50) Assay

This assay determines the concentration of a compound that inhibits cell growth by 50%.

  • Cell Plating: Cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Addition: A range of concentrations of this compound is added to the wells.

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours).

  • Cell Viability Measurement: Cell viability is assessed using a suitable method, such as the MTT or MTS assay, which measures metabolic activity.

  • Data Analysis: The GI50 value is calculated by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Molecular Mechanisms and Experimental Processes

To better understand the intricate processes involved, the following diagrams have been generated using Graphviz.

TAF1_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TAF1 TAF1 (TFIID Component) Promoter Gene Promoter TAF1->Promoter Binds to acetylated histones at AcetylatedHistones Acetylated Histones AcetylatedHistones->Promoter TranscriptionMachinery Transcription Machinery Promoter->TranscriptionMachinery Recruits cMyc_Gene c-Myc Gene TranscriptionMachinery->cMyc_Gene Initiates Transcription CellCycleGenes Cell Cycle Progression Genes TranscriptionMachinery->CellCycleGenes Initiates Transcription cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA cMyc_mRNA_cyto c-Myc mRNA CellCycle_mRNA Cell Cycle mRNA CellCycleGenes->CellCycle_mRNA CellCycle_mRNA_cyto Cell Cycle mRNA cMyc_Protein c-Myc Protein cMyc_mRNA_cyto->cMyc_Protein Translation CellCycleProgression Cell Cycle Progression cMyc_Protein->CellCycleProgression Apoptosis Apoptosis cMyc_Protein->Apoptosis Downregulation leads to Pyroptosis Pyroptosis cMyc_Protein->Pyroptosis Downregulation can lead to CellCycle_Proteins Cell Cycle Proteins CellCycle_mRNA_cyto->CellCycle_Proteins Translation CellCycle_Proteins->CellCycleProgression CellCycleProgression->Apoptosis Arrest leads to BAY364 This compound BAY364->TAF1 Inhibits Bromodomain

Caption: TAF1 signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_incubation Incubation cluster_assay Viability Assessment cluster_analysis Data Analysis CellCulture 1. Cell Line Culture (e.g., AML, TNBC lines) CellSeeding 2. Seed Cells in 96-well Plates CellCulture->CellSeeding DrugTreatment 3. Treat with this compound (Dose-response) CellSeeding->DrugTreatment Incubation 4. Incubate for 24-96 hours DrugTreatment->Incubation ViabilityAssay 5. Perform Cell Viability Assay (e.g., CCK-8, MTT) Incubation->ViabilityAssay DataAnalysis 6. Measure Absorbance/ Fluorescence ViabilityAssay->DataAnalysis Calculation 7. Calculate GI50/IC50 Values DataAnalysis->Calculation

Caption: General workflow for assessing the efficacy of this compound.

References

Independent Verification of TAF1 Bromodomain Inhibitor Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the specificity of the chemical probe BAY-299, often referenced in relation to TAF1, with other relevant bromodomain inhibitors. The aim is to offer a clear, data-driven resource for researchers evaluating tools to study the function of the TATA-box binding protein associated factor 1 (TAF1). A critical clarification regarding the nomenclature of BAY-364 and BAY-299 is addressed to ensure accurate interpretation of available data.

Clarification on this compound and BAY-299

There is considerable confusion in commercially available resources regarding the compounds this compound and BAY-299. Independent verification by the Structural Genomics Consortium (SGC) has clarified that BAY-299 is the potent and selective inhibitor of the second bromodomain of TAF1 (TAF1 BD2) and the bromodomain of BRD1.[1] In contrast, the structurally similar This compound is significantly less active against TAF1 and is considered a suitable negative control for in-vitro experiments.[1] This guide will henceforth focus on the independently verified data for BAY-299.

Quantitative Specificity Profile

The following table summarizes the inhibitory activity of BAY-299 and comparator compounds against various bromodomains. This data is crucial for assessing the on-target potency and off-target effects of these chemical probes.

CompoundTarget BromodomainIC50 (nM)Selectivity NotesData Source
BAY-299 TAF1 (BD2) 13 >30-fold vs. other BRPF family; >300-fold vs. BRD4SGC (BROMOscan)[1]
BRD16Potent inhibitorSGC (BROMOscan)[1]
BRD9>390>30-fold selectiveSGC[1]
ATAD2>390>30-fold selectiveSGC[1]
GNE-371 TAF1 (BD2) 10 Excellent selectivity over other bromodomain familiesJ Med Chem 2018[2]
JQ1 BRD4 (BD1)77Potent BET family inhibitorTocris Bioscience
BRD2 (BD1)17.7Potent BET family inhibitorTocris Bioscience
BRD3 (BD2)32.6Potent BET family inhibitorTocris Bioscience
CREBBP12942Weak inhibitorTocris Bioscience
This compound (Negative Control) TAF1 (BD2)3000Moderate to low activitySGC[1]
BRD1>20000InactiveSGC[1]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the context of TAF1 inhibition and the methodologies used for specificity testing, the following diagrams are provided.

TAF1_Signaling_Pathway cluster_transcription Transcription Initiation cluster_inhibition Inhibition TFIID TFIID Complex Promoter Promoter Region TFIID->Promoter recruits to TBP TBP TBP->TFIID binds TAF1 TAF1 TAF1->TFIID part of PolII RNA Polymerase II Gene Transcription Gene Transcription PolII->Gene Transcription Promoter->PolII positions BAY299 BAY-299 BAY299->TAF1 inhibits Bromodomain 2

TAF1's role in the transcription initiation complex.

BROMOscan_Workflow cluster_assay BROMOscan Assay Principle Compound Test Compound (e.g., BAY-299) Binding Binding Interaction Compound->Binding NoBinding No Binding Compound->NoBinding inhibits Bromodomain Tagged Bromodomain (e.g., TAF1 BD2) Bromodomain->Binding Bromodomain->NoBinding Ligand Immobilized Ligand Binding->Ligand qPCR qPCR Readout Binding->qPCR Quantify unbound bromodomain NoBinding->Ligand NoBinding->qPCR Quantify unbound bromodomain

Workflow of the BROMOscan competition binding assay.

NanoBRET_Workflow cluster_assay NanoBRET Target Engagement Assay Cell Live Cells NanoLuc_Target NanoLuc-TAF1 BD2 (Donor) NanoLuc_Target->Cell expressed in BRET BRET Signal NanoLuc_Target->BRET binds NoBRET Reduced BRET Signal NanoLuc_Target->NoBRET Tracer Fluorescent Tracer (Acceptor) Tracer->Cell added to Tracer->BRET binds Compound Test Compound (e.g., BAY-299) Compound->Cell added to Compound->NoBRET displaces tracer High BRET Ratio High BRET Ratio BRET->High BRET Ratio Low BRET Ratio Low BRET Ratio NoBRET->Low BRET Ratio

Principle of the NanoBRET target engagement assay.

Experimental Protocols

Detailed methodologies are essential for the independent verification and replication of specificity data.

BROMOscan™ Assay (General Protocol)

The BROMOscan™ technology is a competition binding assay used to determine the affinity of a compound for a large panel of bromodomains.

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified using qPCR.

  • Procedure:

    • A panel of DNA-tagged bromodomains is used.

    • Each bromodomain is incubated with the immobilized ligand in the presence of the test compound at various concentrations.

    • Unbound bromodomain is washed away.

    • The amount of DNA-tagged bromodomain remaining bound to the ligand is quantified using qPCR.

    • The results are used to calculate the dissociation constant (Kd) or IC50 value for the test compound against each bromodomain.

NanoBRET™ Target Engagement Assay (General Protocol)

The NanoBRET™ assay measures the engagement of a test compound with its target protein within living cells.[3]

  • Assay Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged bromodomain (the donor) and a cell-permeable fluorescent tracer that binds to the same bromodomain (the acceptor). A test compound that binds to the bromodomain will compete with the tracer, leading to a decrease in the BRET signal.

  • Procedure:

    • HEK293T cells are transiently transfected with a plasmid encoding the NanoLuc®-TAF1 BD2 fusion protein.

    • Transfected cells are plated in a 384-well plate.

    • A fluorescent tracer is added to the cells at a concentration optimized for BRET.

    • The test compound (e.g., BAY-299) is added in a serial dilution.

    • The NanoBRET™ substrate is added, and the donor and acceptor emission signals are measured using a plate reader.

    • The BRET ratio (acceptor emission/donor emission) is calculated and plotted against the compound concentration to determine the IC50 value.[4]

Conclusion

Independent verification confirms that BAY-299 is a potent and selective inhibitor of TAF1 BD2 and BRD1. The significant discrepancy in reported activity for the structurally similar this compound highlights the critical importance of relying on data from independent and reputable sources like the SGC. For researchers investigating the biological roles of TAF1, BAY-299 serves as a valuable chemical probe, while this compound can be utilized as a negative control to ensure that observed phenotypes are a direct result of TAF1 inhibition. When selecting a chemical probe, it is imperative to consider its full specificity profile, as provided by comprehensive screening panels like BROMOscan, to avoid misinterpretation of experimental results. The use of cellular target engagement assays, such as NanoBRET, further validates the activity of the compound in a more physiologically relevant context.

References

A Researcher's Guide to BAY-364: The Inactive Control for the Potent TAF1/BRPF2 Chemical Probe BAY-299

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison and Guide to Utilizing the BAY-299/BAY-364 Probe Set for TAF1 Bromodomain Research.

This guide provides a comprehensive overview of the chemical probe BAY-299 and its structurally related negative control, BAY-364, for interrogating the function of the second bromodomain of TATA-box binding protein associated factor 1 (TAF1). We present a comparative analysis with other known TAF1 inhibitors, supported by quantitative data and detailed experimental protocols to facilitate rigorous and reproducible research.

Introduction to TAF1: A Key Transcriptional Regulator

TATA-box binding protein associated factor 1 (TAF1) is the largest subunit of the general transcription factor IID (TFIID), a cornerstone of the RNA polymerase II pre-initiation complex.[1] TAF1 possesses multiple enzymatic activities and contains two tandem bromodomains, BD1 and BD2, which are epigenetic reader domains that recognize and bind to acetylated lysine (B10760008) residues on histone tails. This interaction is crucial for anchoring the transcription machinery to chromatin and regulating gene expression. Dysregulation of TAF1 has been implicated in various diseases, including cancer, making its bromodomains attractive therapeutic targets.[2][3]

The development of potent and selective chemical probes allows for the precise investigation of TAF1's biological roles. A high-quality chemical probe should always be accompanied by a closely related but biologically inactive control molecule. This allows researchers to differentiate between specific on-target effects and non-specific or off-target activities, a critical component of robust experimental design. The BAY-299/BAY-364 pair, developed by Bayer and the Structural Genomics Consortium (SGC), represents such a validated toolset.[1]

BAY-299: A Potent Dual TAF1/BRPF2 Inhibitor

BAY-299 is a potent and selective chemical probe that dually targets the second bromodomain of TAF1 (TAF1-BD2) and the bromodomain of BRPF2 (also known as BRD1).[1][4] It exhibits low nanomolar potency in biochemical assays and demonstrates clear target engagement in cellular models.[5][6]

This compound: The Essential Negative Control

This compound is a crucial component of this chemical biology toolkit. It is a close structural analog of BAY-299 but is significantly less active or inactive against TAF1 and BRPF2.[1] While some sources report micromolar inhibitory activity for this compound against TAF1 in cellular proliferation assays, its potency is several orders of magnitude lower than that of BAY-299, making it an ideal negative control for validating that the cellular effects observed with BAY-299 are due to the specific inhibition of TAF1 and/or BRPF2.[1][7]

Comparative Analysis of TAF1 Chemical Probes

BAY-299 is a leading probe for TAF1-BD2, but other tools exist. GNE-371 is another notable potent and highly selective inhibitor of TAF1-BD2.[8][9] The table below compares the key characteristics of these compounds.

Table 1: Comparison of TAF1 Bromodomain Chemical Probes

FeatureBAY-299 (Active Probe)This compound (Negative Control)GNE-371 (Alternative Probe)
Target(s) TAF1 (BD2) , BRPF2 (BRD1)Inactive on BRPF2, weak on TAF1TAF1 (BD2) , TAF1L (BD2)
Biochemical Potency IC₅₀: 8-13 nM (TAF1-BD2) [1][6] IC₅₀: 6-67 nM (BRPF2)[5]IC₅₀: 3 µM (TAF1)[1] IC₅₀: >20 µM (BRPF2)[1]IC₅₀: 10 nM (TAF1-BD2) [8][10]
Cellular Target Engagement IC₅₀: 970 nM (TAF1-H4 NanoBRET) [5] IC₅₀: 575 nM (BRPF2-H4 NanoBRET)[5]Not reported, expected to be very weak/inactiveIC₅₀: 38 nM (TAF1-BD2 cellular assay) [9][11]
Selectivity Profile >300x vs. BRD4[4] >30x vs. BRD9, ATAD2[4]Clean in CEREP panel[1]"Excellent selectivity" over other bromodomains[8][9]
Primary Use Chemical probe for TAF1/BRPF2Negative control for BAY-299Chemical probe for TAF1-BD2

Visualizing TAF1 Function and Inhibition

To better understand the context in which these probes operate, the following diagrams illustrate the role of TAF1 in transcription and a generalized workflow for probe characterization.

TAF1_in_Transcription cluster_PIC Pre-Initiation Complex (PIC) cluster_Chromatin Chromatin TFIID TFIID Complex TAF1 TAF1 TBP TBP Other_TAFs Other TAFs PolII RNA Pol II TFIID->PolII Recruits DNA TFIID->DNA Binds Core Promoter Histone Histone Tail (Acetylated Lysine) TAF1->Histone Bromodomain Interaction TBP->DNA Binds TATA Box TFII_others TFIIA, B, E, F, H PolII->TFII_others Associates with Transcription Transcription PolII->Transcription Probe_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Characterization cluster_2 Outcome A Biochemical Assay (e.g., AlphaScreen, TR-FRET) Determine IC₅₀ B Selectivity Screen (e.g., BROMOscan) Assess off-targets A->B Confirm Potency C Target Engagement Assay (e.g., NanoBRET, CETSA) Confirm intracellular binding B->C Confirm Selectivity D Phenotypic Assay (e.g., Proliferation, Gene Expression) Measure biological effect C->D Confirm Cellular Activity E Negative Control Test Use this compound to confirm on-target effect D->E Validate Mechanism F Validated Chemical Probe (e.g., BAY-299) E->F Establish Probe Status

References

Assessing the Selectivity Profile of BAY-364: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity profile of BAY-364, a known inhibitor of the second bromodomain of TATA-box binding protein associated factor 1 (TAF1). By comparing its performance with alternative TAF1 inhibitors and presenting supporting experimental data, this document serves as a valuable resource for researchers investigating the therapeutic potential and off-target effects of targeting TAF1.

Executive Summary

This compound is characterized as a selective inhibitor of the TAF1 bromodomain 2 (BD2). While exhibiting moderate activity against its intended target, extensive screening against broader panels of receptors, ion channels, and kinases has revealed a remarkably clean off-target profile. This guide presents available data on this compound's selectivity and compares it with other notable TAF1 inhibitors, namely BAY-299, GNE-371, and Tafbromin. The provided experimental protocols and pathway diagrams offer a framework for understanding and reproducing the assessment of TAF1 inhibitor selectivity.

Data Presentation

Table 1: In Vitro Activity of this compound and Comparative Compounds against TAF1
CompoundTargetAssay TypeIC50 (µM)Cell Line/SystemReference
This compound TAF1 BD2Cellular1.0Kasumi-1[1]
TAF1 BD2Cellular10.4CD34+[1]
TAF1 BD2Cellular10.0K562[1]
BRD1Biochemical>20-[1]
BAY-299 TAF1 BD2Biochemical0.008-[1]
BRD1Biochemical0.006-[1]
GNE-371 TAF1 BD2Biochemical0.010-[2]
Tafbromin TAF1 BD2BiochemicalPotent binder-[3]
Table 2: Selectivity Profile of this compound in Eurofins CEREP SafetyScreen 44 Panel

This compound was screened against the Eurofins CEREP SafetyScreen 44 panel, a collection of 44 common off-targets including receptors, ion channels, and enzymes. The compound was reported to be "clean" in this panel, indicating no significant off-target binding at the tested concentration (typically 10 µM). The specific quantitative data (% inhibition) for this screen is not publicly available. The targets included in this panel are listed below.

Receptors: Adenosine A1, Adenosine A2A, Adrenergic α1, Adrenergic α2, Adrenergic β1, Angiotensin AT1, Bradykinin B2, Cannabinoid CB1, Cholecystokinin CCK1, Dopamine D1, Dopamine D2, GABA A (central), Galanin GAL1, Histamine H1, Histamine H2, Muscarinic M1, Muscarinic M2, Muscarinic M3, Neuropeptide Y Y1, Neurotensin NTS1, Opioid δ (DOP), Opioid κ (KOP), Opioid μ (MOP), Serotonin 5-HT1A, Serotonin 5-HT2A, Serotonin 5-HT3, Somatostatin sst, Vasopressin V1a

Ion Channels: Calcium Channel (L-type, verapamil (B1683045) site), Potassium Channel (hERG), Sodium Channel (site 2)

Transporters: Dopamine Transporter, Norepinephrine Transporter, Serotonin Transporter

Enzymes: Acetylcholinesterase, Catechol-O-methyltransferase (COMT), Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), Phosphodiesterase 3 (PDE3), Phosphodiesterase 4 (PDE4), Prostaglandin G/H Synthase-1 (COX-1), Prostaglandin G/H Synthase-2 (COX-2)

Table 3: Kinase Selectivity of this compound

A study on benzoisoquinolinediones reported that this compound (referred to as compound 31) did not exhibit any significant activity when screened against a panel of 22 kinases at a concentration of 10 µM[1]. The specific list of the 22 kinases is not publicly available. This finding suggests a high degree of selectivity for this compound against the kinome, a critical aspect for avoiding off-target effects mediated by kinase inhibition.

Experimental Protocols

BROMOscan® Assay Protocol

The BROMOscan® technology is a competition-based binding assay used to determine the affinity of compounds against a panel of bromodomains.

Principle: The assay measures the ability of a test compound to displace a reference ligand that is immobilized on a solid support from the bromodomain protein of interest. The amount of bromodomain protein bound to the solid support is quantified using DNA-tagged bromodomains and quantitative PCR (qPCR).

Methodology:

  • Immobilization: A proprietary ligand for the bromodomain is immobilized on a solid support.

  • Competition: The DNA-tagged bromodomain protein is incubated with the immobilized ligand in the presence of the test compound at various concentrations.

  • Washing: Unbound protein and compound are washed away.

  • Quantification: The amount of DNA-tagged bromodomain protein remaining bound to the solid support is quantified by qPCR.

  • Data Analysis: The results are expressed as percent inhibition of the control (DMSO) and IC50 values are calculated from the dose-response curves.

NanoBRET™ Cellular Assay Protocol

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a target engagement assay performed in live cells to measure the affinity of a compound for a specific protein target.

Principle: The assay relies on energy transfer between a NanoLuc® luciferase-tagged protein of interest (donor) and a fluorescently labeled tracer that binds to the same protein (acceptor). A test compound that binds to the target protein will compete with the tracer, leading to a decrease in the BRET signal.

Methodology:

  • Cell Preparation: Cells are transiently transfected with a vector expressing the bromodomain protein of interest fused to NanoLuc® luciferase.

  • Tracer Addition: A cell-permeable fluorescent tracer that specifically binds to the target bromodomain is added to the cells.

  • Compound Treatment: The test compound is added at various concentrations to the cell suspension.

  • Substrate Addition: A NanoLuc® substrate is added to initiate the luminescence reaction.

  • BRET Measurement: The luminescence and fluorescence signals are measured using a plate reader capable of detecting both wavelengths.

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. The IC50 value is determined from the dose-dependent decrease in the BRET signal upon compound addition.

Mandatory Visualization

TAF1_Signaling_Pathway cluster_transcription Transcription Initiation cluster_inhibition Inhibition TFIID TFIID Complex Promoter Promoter Region TFIID->Promoter binds to TAF1 TAF1 TAF1->TFIID is a subunit of TBP TBP TBP->TFIID associates with PolII RNA Polymerase II Gene Target Gene Expression PolII->Gene transcribes Promoter->PolII recruits BAY364 This compound BAY364->TAF1 inhibits bromodomain 2

Caption: TAF1's role in transcription and its inhibition by this compound.

Caption: Experimental workflow for assessing this compound's selectivity.

References

A Comparative Analysis of TAF1 Inhibition: Pharmacological versus Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic research and therapeutic development, targeting the TATA-Box Binding Protein Associated Factor 1 (TAF1) has emerged as a promising strategy in various diseases, including cancer. TAF1, a critical component of the Transcription Factor II D (TFIID) complex, plays a pivotal role in the initiation of RNA polymerase II-dependent transcription.[1][2] Its dual bromodomains recognize acetylated lysine (B10760008) residues on histones, tethering the transcription machinery to active chromatin regions.[2][3][4] This guide provides a comparative analysis of two primary methods for inhibiting TAF1 function: the pharmacological inhibitor BAY-364 and genetic knockdown techniques.

This comparison is intended for researchers, scientists, and drug development professionals, offering an objective look at the performance and methodologies of each approach, supported by experimental data.

Mechanism of Action: A Tale of Two Interventions

This compound is a potent and selective small molecule inhibitor that specifically targets the second bromodomain (BD2) of TAF1.[5] By binding to this domain, this compound prevents TAF1 from recognizing acetylated histones, thereby disrupting the assembly of the pre-initiation complex at gene promoters and leading to transcriptional repression of specific target genes.[3][4][6] This targeted inhibition offers a rapid and reversible means of studying TAF1 bromodomain function.

Genetic TAF1 knockdown , on the other hand, involves the reduction or complete silencing of TAF1 protein expression using techniques such as small interfering RNA (siRNA), short hairpin RNA (shRNA), or CRISPR/Cas9 gene editing.[7][8][9] This approach directly reduces the cellular pool of TAF1 protein, affecting all its functions, not limited to the bromodomain. Genetic knockdown provides a powerful tool for understanding the broader consequences of TAF1 loss-of-function.[7]

Quantitative Performance: A Head-to-Head Look

Direct comparative studies analyzing this compound and genetic TAF1 knockdown in the same experimental system are limited. However, by collating data from various studies, we can draw informative comparisons on their effects on cell viability and gene expression.

ParameterThis compound (BAY-299)Genetic TAF1 Knockdown (shRNA)Reference
Cell Viability (IC50) MV4-11 (AML): ~2 µM (48h) NB4 (AML): >4 µM (48h)Not directly measured in comparable viability assays[10]
Effect on Cell Growth Dose- and time-dependent inhibition of AML cell growth.Impaired leukemic cell self-renewal and reduced viability in neuroblastoma cell lines.[8][10]
Apoptosis Induction Increased cleavage of PARP, caspase 3, and caspase 9 in AML cells.Induced apoptosis in leukemic cells.[10]
Gene Expression Changes Induction of endogenous retroviruses (ERVs) and interferon-stimulated genes in TNBC cells. Upregulation of cell cycle inhibitor and pyroptosis-related genes in AML cells.Downregulation of genes involved in cell cycle and proliferation in leukemia cells.[6][10][11]

Experimental Protocols: A Step-by-Step Guide

Pharmacological Inhibition with this compound

This protocol is a general guideline for treating adherent cancer cell lines with this compound.

Materials:

  • This compound (or BAY-299)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium

  • Adherent cancer cell line of interest (e.g., MV4-11, NB4)

  • 96-well plates

  • Cell counting solution (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 2, 4, 8, 10 µM). Include a vehicle control with the same concentration of DMSO as the highest this compound concentration.

  • Cell Treatment: Remove the existing medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's instructions. For example, using CellTiter-Glo®, add 100 µL of the reagent to each well, incubate for 10 minutes, and measure luminescence.[12]

  • Data Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability and calculate the IC50 value.

Genetic Knockdown of TAF1 using shRNA

This protocol outlines a general procedure for stable TAF1 knockdown using lentiviral-mediated shRNA delivery.

Materials:

  • Lentiviral vectors containing shRNA targeting TAF1 and a non-targeting scramble control

  • Packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • Target cancer cell line

  • Polybrene

  • Puromycin (B1679871) (or other selection antibiotic)

  • Complete cell culture medium

  • 6-well plates

  • Reagents for RNA extraction and qRT-PCR or protein extraction and Western blotting

Procedure:

  • Lentivirus Production: Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids using a suitable transfection reagent. Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Transduction: Seed the target cells in a 6-well plate. On the following day, infect the cells with the collected lentivirus in the presence of polybrene (8 µg/mL).

  • Selection: 48 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the culture medium. Replace the medium with fresh puromycin-containing medium every 2-3 days until non-transduced control cells are eliminated.

  • Expansion and Validation: Expand the puromycin-resistant cell population. Validate the knockdown efficiency by assessing TAF1 mRNA levels using qRT-PCR or TAF1 protein levels using Western blotting, comparing the TAF1-shRNA transduced cells to the scramble control cells.[13][14]

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the TAF1 signaling pathway and the experimental workflows.

TAF1_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 TAF1 and TFIID Complex cluster_2 Transcription Initiation Histone Acetyltransferases (HATs) Histone Acetyltransferases (HATs) Acetylated Histones Acetylated Histones Histone Acetyltransferases (HATs)->Acetylated Histones Acetylation TAF1 TAF1 Acetylated Histones->TAF1 Recognition by Bromodomains TFIID TFIID TAF1->TFIID TBP TBP TBP->TFIID TAFs TAFs TAFs->TFIID Pre-initiation Complex (PIC) Pre-initiation Complex (PIC) TFIID->Pre-initiation Complex (PIC) Recruitment RNA Polymerase II RNA Polymerase II RNA Polymerase II->Pre-initiation Complex (PIC) Gene Transcription Gene Transcription Pre-initiation Complex (PIC)->Gene Transcription Initiation

Caption: TAF1's role in transcription initiation.

Experimental_Workflows cluster_bay364 This compound Inhibition cluster_knockdown Genetic TAF1 Knockdown B_start Seed Cells B_treat Treat with this compound B_start->B_treat B_incubate Incubate (48-72h) B_treat->B_incubate B_assay Assess Phenotype (e.g., Viability, Gene Expression) B_incubate->B_assay K_virus Produce Lentivirus (shTAF1) K_transduce Transduce Cells K_virus->K_transduce K_select Select with Antibiotic K_transduce->K_select K_validate Validate Knockdown (qPCR/WB) K_select->K_validate K_assay Assess Phenotype (e.g., Viability, Gene Expression) K_validate->K_assay

Caption: Workflows for this compound and genetic knockdown.

Concluding Remarks

Both pharmacological inhibition with this compound and genetic knockdown of TAF1 are valuable tools for dissecting the multifaceted roles of this critical transcription factor.

This compound offers a rapid, reversible, and specific means to probe the function of the TAF1 bromodomain. Its ease of use makes it suitable for high-throughput screening and for studying the acute effects of TAF1 inhibition. However, its activity is limited to the bromodomain, and potential off-target effects, though minimal for selective inhibitors, should always be considered.

Genetic TAF1 knockdown provides a more comprehensive understanding of the consequences of TAF1 loss-of-function, as it affects all domains and functions of the protein. Stable knockdown allows for the investigation of long-term effects. However, the process is more time-consuming and can lead to compensatory mechanisms within the cell. Furthermore, complete knockout of TAF1 has been shown to be embryonically lethal in mice, highlighting its essential role and suggesting that partial knockdown is often the more feasible approach in many contexts.[15][16]

The choice between these two powerful techniques will ultimately depend on the specific research question, the desired timeline, and the cellular context being investigated. For studying the specific role of the TAF1 bromodomain in a time-controlled manner, this compound is an excellent choice. For investigating the broader, long-term consequences of reduced TAF1 expression, genetic knockdown methods are indispensable. In many cases, a combined approach, using both pharmacological and genetic tools, will provide the most robust and comprehensive insights into the complex biology of TAF1.

References

Safety Operating Guide

Navigating the Safe Disposal of BAY-364: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for BAY-364, a research chemical identified as an inhibitor of the second bromine domain in TAF1. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.

Chemical Profile and Safety Data

This compound is a combustible solid, classified as highly hazardous to water (Water Hazard Class 3). Its characteristics necessitate careful management to prevent accidental ignition and environmental contamination. Below is a summary of its key data:

PropertyValueReference
Chemical Name This compound[1]
Synonyms BAY-299N[1]
Molecular Formula C₂₃H₁₉N₃O₄
Molecular Weight 401.41 g/mol
Appearance White to light brown powder
Solubility DMSO: 5 mg/mL (with warming)
Storage 2-8°C
Storage Class 11 - Combustible Solids
Water Hazard Class WGK 3 (Highly hazardous for water)

Experimental Use

This compound is utilized in laboratory settings for gene regulation research. It serves as an inactive control in studies involving TAF1 inhibition, with reported IC₅₀ values of 1.0 µM, 10.4 µM, and 10.0 µM in Kasumi-1, CD34⁺, and K562 cells, respectively[1]. Experimental protocols often involve dissolving this compound in solvents like DMSO for cell-based assays[1].

Disposal Procedures

The proper disposal of this compound and its associated waste must be conducted in accordance with institutional guidelines and local regulations for hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Segregation: All waste materials contaminated with this compound, including unused solid compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, tubes), must be segregated from general laboratory waste.

  • Waste Collection:

    • Solid Waste: Collect unused or expired solid this compound and contaminated dry materials (e.g., weighing paper, gloves, wipes) in a clearly labeled, sealed, and puncture-resistant container designated for solid chemical waste.

    • Liquid Waste: Aqueous solutions containing this compound should be collected in a dedicated, sealed, and leak-proof container labeled for aqueous chemical waste. Organic solvent solutions (e.g., DMSO) must be collected in a separate, appropriately labeled container for flammable organic waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream (e.g., DMSO). The label should also include the accumulation start date and the responsible researcher's name.

  • Storage: Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area. Ensure containers are kept closed except when adding waste.

  • Disposal Request: Once the waste container is full or has reached the designated accumulation time limit, a pickup request should be submitted to the institution's Environmental Health and Safety (EHS) department for proper disposal by a licensed hazardous waste contractor.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

BAY364_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Solid this compound Waste (Unused chemical, contaminated PPE) C Collect in Labeled Solid Waste Container A->C B Liquid this compound Waste (Aqueous or solvent solutions) D Collect in Labeled Liquid Waste Container B->D E Designated Hazardous Waste Accumulation Area C->E D->E F EHS Pickup Request E->F G Licensed Hazardous Waste Disposal F->G

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling BAY-364

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of the TAF1 inhibitor BAY-364 (BAY-299N).

This document provides critical safety and logistical information for the handling of this compound (also known as BAY-299N), a research-grade TAF1 inhibitor. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.

Compound Information

Identifier Value
Compound Name This compound (BAY-299N)
CAS Number 2097610-30-3
Molecular Formula C₂₃H₁₉N₃O₄
Description TAF1 Inhibitor
Physical Form Powder
Color White to light brown

Personal Protective Equipment (PPE)

Given that this compound is a research chemical in powder form with limited publicly available safety data, a cautious approach to personal protection is paramount. The following PPE is mandatory when handling this compound to minimize exposure risk.

PPE Category Specific Requirements Purpose
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact.
Body Protection A lab coat or other protective clothing.Shields skin from accidental spills.
Respiratory Protection A properly fitted respirator (e.g., N95 or higher) should be used when handling the powder outside of a certified chemical fume hood.Prevents inhalation of the powder.

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

  • Engineering Controls: All handling of powdered this compound should be conducted in a certified chemical fume hood to control airborne particles.

  • General Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is crucial.

Exposure / Spill Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2][3][4]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][3][4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4]
Minor Spill For a small spill of the powder, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with a suitable solvent.
Major Spill Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department for assistance with cleanup.[1][5]

Disposal Plan

All waste materials containing this compound must be treated as hazardous chemical waste.

  • Waste Collection: Collect all waste, including unused compound, contaminated PPE, and cleaning materials, in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the hazardous waste through your institution's approved chemical waste disposal program. Do not dispose of it in the regular trash or down the drain.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for handling a research chemical like this compound and the logical relationship of safety precautions.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal ppe Don Appropriate PPE fume_hood Prepare Chemical Fume Hood ppe->fume_hood materials Gather Materials fume_hood->materials weigh Weigh Compound materials->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste Segregate and Label Waste decontaminate->waste dispose Dispose of Waste via EHS waste->dispose remove_ppe Doff PPE dispose->remove_ppe

Caption: A typical experimental workflow for handling a powdered chemical compound.

cluster_hazard Hazard Identification cluster_controls Control Measures cluster_outcome Desired Outcome hazard This compound (Powdered Research Chemical) engineering Engineering Controls (Fume Hood) hazard->engineering admin Administrative Controls (SOPs, Training) hazard->admin ppe Personal Protective Equipment (Gloves, Goggles, etc.) hazard->ppe safety Safe Laboratory Environment engineering->safety admin->safety ppe->safety

Caption: The hierarchy of controls for mitigating risks associated with chemical handling.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.